UBQ-3 NHS Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H39N7O4 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[(2E)-2-[8-(diethylamino)-10-phenylphenazin-2-ylidene]hydrazinyl]-N-methylanilino]butanoate |
InChI |
InChI=1S/C37H39N7O4/c1-4-42(5-2)30-18-20-32-34(25-30)43(29-10-7-6-8-11-29)33-24-27(15-19-31(33)38-32)40-39-26-13-16-28(17-14-26)41(3)23-9-12-37(47)48-44-35(45)21-22-36(44)46/h6-8,10-11,13-20,24-25,39H,4-5,9,12,21-23H2,1-3H3/b40-27+ |
InChI Key |
ATDXWJJLXQXCFB-WOQJSSNBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UBQ-3 NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBQ-3 NHS Ester is a non-fluorescent, dark quencher used in the design of fluorogenic probes for various biological assays, including quantitative PCR (qPCR) and Fluorescence Resonance Energy Transfer (FRET)-based applications.[1][2] Structurally identical to Black Hole Quencher®-3 (BHQ®-3), UBQ-3 possesses a broad and intense absorption spectrum in the far-red to near-infrared (NIR) range, making it an effective acceptor for a variety of long-wavelength fluorescent dyes.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation of the quencher to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[1] This guide provides a detailed overview of the core properties, mechanism of action, and experimental protocols for the application of this compound in research and development.
Physicochemical and Spectroscopic Properties
This compound is characterized by its strong absorption in the 620-730 nm range, which is crucial for its function as a quencher for far-red and near-IR fluorophores.[3][4] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 664.76 g/mol | [1] |
| Quenching Range | 620 - 730 nm | [3][4] |
| Absorption Maximum (λmax) | ~672 nm (conjugated) | [5] |
| Extinction Coefficient (at λmax) | ~42,700 cm⁻¹M⁻¹ (conjugated) | [5] |
| Solubility | DMSO, DMF | [1] |
| Reactivity | Primary amines | [1] |
| Storage (Solid) | -20°C, desiccated | [1][2][6] |
| Storage (in Anhydrous DMSO) | -20°C for up to 1-2 months | [7] |
Mechanism of Action: Amine Conjugation and Fluorescence Quenching
The utility of this compound as a molecular tool is based on two key chemical processes: the covalent labeling of biomolecules via its NHS ester group and the subsequent quenching of a nearby fluorophore.
Amine-Reactive Conjugation
The NHS ester group of UBQ-3 is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, as well as amine-modified oligonucleotides. The reaction, a nucleophilic acyl substitution, proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5). At this pH, the primary amine is deprotonated and acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Figure 1. Reaction mechanism of this compound with a primary amine.
Fluorescence Quenching
Once conjugated to a biomolecule in proximity to a suitable fluorophore, UBQ-3 acts as an efficient quencher. The mechanism of quenching is primarily through Fluorescence Resonance Energy Transfer (FRET), where the energy from the excited fluorophore is non-radiatively transferred to the UBQ-3 molecule.[4] This process is highly dependent on the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of UBQ-3. Additionally, static quenching, which involves the formation of a ground-state complex between the fluorophore and the quencher, can also contribute to the overall quenching efficiency.[4]
Applications in Research and Development
The ability of this compound to be incorporated into custom-designed probes makes it a valuable tool in various research areas:
-
Quantitative PCR (qPCR): In dual-labeled hydrolysis probes (e.g., TaqMan® probes), UBQ-3 can serve as the 3' quencher for a 5' fluorescent reporter dye. The probe's fluorescence is quenched until it is degraded by the exonuclease activity of the DNA polymerase during amplification, separating the reporter from the quencher and generating a detectable signal.
-
Enzyme Activity Assays: FRET-based substrates can be designed where a fluorophore and UBQ-3 are linked by a peptide sequence that is a substrate for a specific protease. Cleavage of the peptide separates the pair, resulting in an increase in fluorescence that is proportional to enzyme activity.
-
Molecular Beacons: These are hairpin-shaped oligonucleotide probes where a fluorophore and UBQ-3 are at opposite ends. In the closed conformation, fluorescence is quenched. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and leading to a fluorescent signal.
-
In Vivo Imaging: Activatable probes for in vivo imaging can be constructed using UBQ-3. These probes remain "dark" until they encounter their target (e.g., a specific enzyme or pH environment), at which point a conformational change or cleavage event separates the fluorophore and UBQ-3, "turning on" the fluorescence. However, some studies suggest that the azo bond in BHQ-3 may be unstable in vivo, which should be a consideration in experimental design.[8]
Quantitative Data
Quenching Efficiency of UBQ-3/BHQ-3 with Common Far-Red Dyes
The efficiency of quenching is a critical parameter for the design of sensitive molecular probes. The following table summarizes the reported quenching efficiencies of BHQ-3 with several compatible fluorophores.
| Fluorophore | Emission Max (λem) | Quenching Efficiency (%) | Reference |
| Cy5 | ~665 nm | 89% | [9] |
| Cy5.5 | ~694 nm | 84% | [9][10][11] |
| Alexa Fluor 647 | ~668 nm | High (compatible) | [6] |
| Alexa Fluor 700 | ~719 nm | High (compatible) | [1] |
| IRDye 680 | ~700 nm | High (compatible) | [1] |
| IRDye 700 | ~710 nm | High (compatible) | [1] |
| IRDye 800CW | ~789 nm | Suitable for contact quenching | [8] |
Note: Quenching efficiency can be influenced by the linker length and conformation of the probe.
Hydrolysis of NHS Esters
A competing reaction to the desired aminolysis is the hydrolysis of the NHS ester in an aqueous environment. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes |
Note: It is crucial to perform labeling reactions promptly after preparing the this compound solution and to use anhydrous solvents for stock solutions to minimize hydrolysis.
Experimental Protocols
General Workflow for Bioconjugation with this compound
Figure 2. General experimental workflow for bioconjugation.
Detailed Protocol 1: Labeling of Proteins
This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions, particularly the molar excess of the dye, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column like Sephadex G-25)
Procedure:
-
Protein Preparation: Adjust the buffer of the protein solution to the Reaction Buffer (pH 8.3). The protein concentration should ideally be between 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Molar Ratio Calculation: Determine the desired molar excess of this compound to the protein. A starting point of a 10- to 20-fold molar excess is recommended for a moderate degree of labeling.[12] For mono-labeling, an 8-fold molar excess can be a good starting point.[7]
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted UBQ-3 and the NHS byproduct using a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of UBQ-3 (~670 nm).
Detailed Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is adapted for labeling oligonucleotides with a 5' or 3' primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium carbonate, pH 8.5-9.0
-
Purification system (e.g., HPLC, PAGE, or ethanol (B145695) precipitation)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Reaction Buffer to a concentration of 1-5 mM.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of ~10-20 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the oligonucleotide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Purification: The purification method will depend on the scale of the reaction and the required purity of the final product.
-
Ethanol Precipitation: For routine applications, this method can remove the bulk of the unreacted quencher.[13]
-
Reverse-Phase HPLC (RP-HPLC): This is a highly effective method for separating the more hydrophobic labeled oligonucleotide from the unlabeled oligonucleotide and free quencher.[14]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation based on size and can yield very pure labeled oligonucleotides.[15]
-
-
Characterization: Verify the conjugation and assess the purity of the labeled oligonucleotide using analytical HPLC and/or mass spectrometry.
Conclusion
This compound is a versatile and effective dark quencher for the development of sensitive fluorogenic probes in the far-red and near-infrared spectral range. Its straightforward amine-reactive chemistry allows for stable conjugation to a wide variety of biomolecules. By understanding its physicochemical properties and optimizing the labeling and purification protocols, researchers can successfully incorporate UBQ-3 into innovative assays for a broad range of applications in molecular biology, diagnostics, and drug development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. BHQ-3 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]
- 5. BHQ-3 Dark Quencher, abs 620-730 nm; 5' Modification-7402 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. DusQ® 3 NHS-эфир [ru.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 10. Optimal dye-quencher pairs for the design of an "activatable" nanoprobe for optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method of Oligonucleotide Purification [biosyn.com]
- 15. Oligonucleotide Purification [sigmaaldrich.com]
An In-depth Technical Guide to the Core Mechanism of Action of UBQ-3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, mechanism of action, and experimental application of UBQ-3 NHS Ester. This compound is a critical tool in molecular biology and drug development, primarily utilized as a dark quencher in fluorescence-based assays. This document will delve into its chemical reactivity, photophysical properties, and provide detailed protocols for its use.
Core Principles of this compound
UBQ-3 is a non-fluorescent acceptor dye, structurally identical to Black Hole Quencher®-3 (BHQ®-3), that functions as a universal dark quencher.[1][2][3][4] Its utility lies in its broad and intense quenching range, spanning from 620 nm to 730 nm.[1][2][3][4] This spectral property makes it an ideal quenching partner for a variety of far-red to near-infrared (NIR) fluorophores, such as Cy5, Cy5.5, Alexa Fluor 633, 647, and 700, as well as IRDye 650, 680, and 700.[1][2][3][4]
The N-hydroxysuccinimide (NHS) ester component is a highly efficient amine-reactive group.[3][5][6][7] This functional group enables the covalent attachment of the UBQ-3 quencher to primary amines (-NH₂) present on various biomolecules, including proteins (specifically the ε-amino group of lysine (B10760008) residues and the N-terminus), amine-modified oligonucleotides, and other amine-containing ligands.[3][5][6][7] The reaction forms a stable and irreversible amide bond.[3][7]
Mechanism of Action
The "mechanism of action" of this compound can be understood on two distinct levels: the chemical reaction of the NHS ester and the photophysical process of fluorescence quenching.
The fundamental reaction between the this compound and a primary amine is a nucleophilic acyl substitution.[7] The process is most efficient in a slightly alkaline environment, typically at a pH between 7 and 9.[3][8]
The key steps are:
-
Nucleophilic Attack: The unprotonated primary amine on the target biomolecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.[7]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.[7]
-
Amide Bond Formation and NHS Release: The intermediate collapses, leading to the formation of a stable amide bond between the UBQ-3 molecule and the target biomolecule. The N-hydroxysuccinimide is released as a leaving group.[7][8]
A competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of hydrolysis increases with pH, which can reduce the efficiency of the labeling reaction.[8]
UBQ-3 functions as a quencher through the process of Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent interaction between the excited state of a donor fluorophore and a nearby acceptor molecule (in this case, the UBQ-3 quencher).
When a donor fluorophore is in close proximity to UBQ-3, the energy from the excited donor is non-radiatively transferred to the UBQ-3 molecule. UBQ-3 then dissipates this energy as heat rather than emitting light, effectively "quenching" the fluorescence of the donor. The efficiency of this quenching is highly dependent on the distance between the donor and UBQ-3, typically occurring over distances of 1-10 nanometers.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 664.76 g/mol | [3][4] |
| Quenching Range | 620 - 730 nm | [1][2][3][4] |
| Extinction Coefficient | 40,700 cm⁻¹M⁻¹ | [3][4] |
| Solubility | DMSO, DMF | [2][4] |
Table 2: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Condition | Reference |
| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | [3][9][10] |
| Reaction Buffers | Phosphate, Bicarbonate, Borate (B1201080), HEPES | [8] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine) | [8] |
| Reaction Time | 0.5 - 4 hours at room temperature or 4°C | [8] |
| Molar Excess of NHS Ester | 8-fold (for mono-labeling of proteins) | [9][10] |
Experimental Protocols
The following are generalized protocols for labeling proteins and amine-modified oligonucleotides with this compound.
-
Reagent Preparation:
-
Equilibrate this compound to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. This solution should be used immediately.[11]
-
Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
-
Labeling Reaction:
-
Add the calculated amount of this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218) can be added.[7]
-
-
Purification:
-
Remove the unreacted this compound and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Add the this compound solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate for 2 hours at room temperature, protected from light.[11]
-
-
Purification:
-
The excess, unreacted this compound can be removed by methods such as ethanol (B145695) precipitation or HPLC.[11]
-
Visualizations
Caption: Covalent amide bond formation between this compound and a primary amine.
Caption: Energy transfer from an excited fluorophore to UBQ-3, resulting in quenching.
Caption: A typical experimental workflow for labeling a protein with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
UBQ-3 NHS Ester physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of UBQ-3 NHS Ester, a versatile tool in biological research and drug development. It includes detailed experimental protocols and visual representations of key processes to facilitate its effective application in the laboratory.
Core Properties of this compound
This compound is a non-fluorescent, dark quencher used to absorb the fluorescence energy from a fluorophore in proximity, a phenomenon known as Förster Resonance Energy Transfer (FRET).[1][2] Its broad quenching range in the far-red spectrum makes it an ideal FRET acceptor for a variety of commonly used fluorophores.[3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins and amine-modified oligonucleotides.[2][3]
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 664.76 g/mol | [2][3] |
| Quenching Range | 620 - 730 nm | [2][3] |
| Extinction Coefficient | 40,700 cm⁻¹M⁻¹ | [2][3] |
| Solubility | DMSO, DMF | [2][3] |
| Reactivity | Primary amines | [2][3] |
| Storage Temperature | -20°C | [2][3] |
Mechanism of Action: Labeling and Quenching
The utility of this compound is rooted in two key chemical processes: the covalent labeling of target biomolecules and the subsequent quenching of a partner fluorophore via FRET.
Covalent Labeling of Primary Amines
The NHS ester moiety of UBQ-3 reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or terminal amines on modified oligonucleotides, to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7-9).[2][3]
Caption: Covalent bond formation between this compound and a primary amine.
Fluorescence Resonance Energy Transfer (FRET)
Once conjugated to a biomolecule, UBQ-3 can act as a FRET acceptor. If a fluorescent donor molecule is in close proximity (typically 1-10 nm), the energy from the excited donor is non-radiatively transferred to the UBQ-3 quencher, resulting in a decrease in the donor's fluorescence emission.[1][5] This distance-dependent energy transfer makes FRET a powerful tool for studying molecular interactions, conformational changes, and enzyme kinetics.[6][7]
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 5. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions [teledynevisionsolutions.com]
Unveiling the Dark Quencher: A Technical Guide to UBQ-3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties and applications of UBQ-3 NHS Ester, a paramount tool in modern molecular research. As a non-fluorescent "dark" quencher, UBQ-3 plays a critical role in Förster Resonance Energy Transfer (FRET)-based assays by effectively extinguishing the fluorescence of a donor fluorophore without emitting its own, thereby ensuring a low background and high signal-to-noise ratio. This document provides a comprehensive overview of its spectral characteristics, detailed experimental protocols for its use, and logical workflows to guide researchers in its application.
Core Spectral and Physical Properties
This compound is characterized by its broad quenching range in the far-red to near-infrared spectrum, making it an ideal acceptor for a variety of popular donor fluorophores. As it is a dark quencher, traditional fluorescence properties such as quantum yield and fluorescence lifetime are not applicable. Instead, its efficacy is defined by its absorption spectrum and molar extinction coefficient. UBQ-3 is structurally identical to Black Hole Quencher®-3 (BHQ®-3), and thus their spectral properties are interchangeable.
| Property | Value | Reference |
| Quenching Range | 620 - 730 nm | [1][2][3] |
| Absorption Maximum (λmax) | ~672 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 40,700 cm⁻¹M⁻¹ | [2] |
| Molecular Weight | ~664.76 g/mol | [2] |
| Reactivity | Primary amines (-NH₂) | [1][2][3] |
| Solubility | DMSO, DMF | [2] |
Visualizing the Quenching Capability: Absorption Spectrum
The power of UBQ-3 as a quencher lies in the significant overlap of its absorption spectrum with the emission spectra of various far-red donor fluorophores. Below is a representative absorption spectrum for BHQ-3, which mirrors that of UBQ-3.
Caption: Representative absorption spectrum of BHQ-3, structurally identical to UBQ-3.
Experimental Protocols
I. Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
A. Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0, or PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment for purification
B. Procedure:
-
Protein Preparation:
-
Dissolve the protein in the chosen amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg/mL). The NHS ester is moisture-sensitive, so use of anhydrous solvent and fresh preparation is critical.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimal labeling. The ideal ratio may need to be determined empirically.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
C. Workflow for Protein Labeling:
Caption: Workflow for labeling a protein with this compound.
II. Determination of the Degree of Labeling (DOL)
The DOL represents the average number of quencher molecules conjugated to each protein molecule. It is a critical parameter for ensuring the consistency and reliability of your experiments.
A. Materials:
-
UBQ-3 labeled protein conjugate (purified)
-
UV-Vis spectrophotometer
B. Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of the purified protein-quencher conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of UBQ-3 (~672 nm, Aₘₐₓ).
-
-
Calculations:
-
The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the quencher at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ = Absorbance of the conjugate at ~672 nm.
-
CF = Correction factor (A₂₈₀ of the free quencher / Aₘₐₓ of the free quencher). This needs to be determined for the free dye.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
-
The concentration of the UBQ-3 quencher is calculated as:
-
Quencher Concentration (M) = Aₘₐₓ / ε_quencher
-
Where ε_quencher is 40,700 M⁻¹cm⁻¹.
-
-
-
The Degree of Labeling is then calculated as:
-
DOL = Quencher Concentration (M) / Protein Concentration (M)
-
-
III. Measuring Quenching Efficiency in a FRET-based Assay
This protocol describes how to measure the quenching efficiency of UBQ-3 when it is brought into proximity with a fluorescent donor, for example, in a protein-protein interaction assay.
A. Materials:
-
Fluorescently labeled protein (Donor)
-
UBQ-3 labeled protein (Acceptor/Quencher)
-
Fluorometer or plate reader with fluorescence capabilities
-
Appropriate buffer for the interaction assay
B. Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorescently labeled donor protein at a fixed concentration.
-
Prepare a series of solutions containing the donor protein at the same fixed concentration and increasing concentrations of the UBQ-3 labeled acceptor protein.
-
Include a control sample containing only the donor protein.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the excitation maximum of the donor fluorophore.
-
Set the emission wavelength to the emission maximum of the donor fluorophore.
-
Measure the fluorescence intensity of the control sample (donor only). This value is F₀.
-
Measure the fluorescence intensity of each sample containing both the donor and the acceptor. These values are F.
-
-
Calculation of Quenching Efficiency:
-
The quenching efficiency (E) for each concentration of the acceptor is calculated using the following formula:
-
E = 1 - (F / F₀)
-
-
Often expressed as a percentage:
-
Quenching Efficiency (%) = [1 - (F / F₀)] × 100
-
-
C. Experimental Workflow for Measuring Quenching Efficiency:
Caption: Workflow for determining the quenching efficiency in a FRET assay.
Signaling Pathway and Mechanism of Action
This compound facilitates the study of molecular interactions through the mechanism of Förster Resonance Energy Transfer (FRET). In a typical scenario, two interacting molecules (e.g., proteins) are labeled, one with a fluorescent donor and the other with UBQ-3 as the acceptor (quencher).
Caption: FRET mechanism with UBQ-3 as a quencher.
When the two proteins do not interact, the donor and acceptor are far apart. Upon excitation, the donor fluorophore emits light, resulting in a detectable fluorescent signal. However, when the proteins interact, the donor and UBQ-3 are brought into close proximity (typically 1-10 nm). Now, upon excitation of the donor, the energy is non-radiatively transferred to the UBQ-3 quencher, which dissipates the energy as heat. This results in a significant decrease, or "quenching," of the donor's fluorescence. The degree of quenching is directly proportional to the extent of the molecular interaction, providing a powerful tool for quantitative analysis in various biological and drug development assays.
References
- 1. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Absorption [BHQ-3] | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
UBQ-3 Quencher: A Technical Guide to Quenching Range and Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBQ-3, structurally identical to Black Hole Quencher®-3 (BHQ®-3), is a non-fluorescent "dark" quencher highly effective in the far-red to near-infrared (NIR) spectral range.[1][2] Its primary application lies in fluorescence-based assays where the reduction of a fluorescent signal is correlated with a specific molecular event. This technical guide provides an in-depth overview of UBQ-3's quenching properties, including its quenching range, efficiency with various fluorophores, and detailed experimental protocols for its application in common research techniques.
UBQ-3 operates through a combination of Förster Resonance Energy Transfer (FRET) and static (contact) quenching mechanisms.[3] This dual mechanism contributes to its high quenching efficiency and low background signal, making it an ideal component for sensitive assays such as quantitative real-time PCR (qPCR) and molecular beacons.[3][4]
Core Properties of UBQ-3
The fundamental characteristics of UBQ-3 are summarized in the table below, providing a quick reference for its spectral properties and compatible fluorophores.
| Property | Value | References |
| Quenching Range | 620 - 730 nm | [1][2] |
| Absorption Maximum (λmax) | ~672 nm | [5] |
| Compatible Fluorophores | Cy5, Cy5.5, Alexa Fluor® 633, 647, 700, IRDye® 650, 680, 700 | [1][2] |
| Quenching Mechanism | FRET and Static Quenching | [3] |
Quenching Efficiency of UBQ-3
The efficiency of quenching by UBQ-3 is dependent on several factors, including the specific fluorophore it is paired with and the distance between the donor (fluorophore) and acceptor (UBQ-3). The following table summarizes available quantitative data on UBQ-3's quenching efficiency with selected fluorophores.
| Fluorophore | Quenching Efficiency (%) | Distance | Förster Radius (R₀) | References |
| Cy5 | 89% | ~32 Å (8 amino acids) | ~50.2 Å | [6][7] |
| Cy5.5 | 84% | ~32 Å (8 amino acids) | - | [6] |
| IRDye 800CW | Efficient contact quenching | - | Not applicable (poor spectral overlap for FRET) | [8][9] |
Note: The Förster radius (R₀) is the distance at which FRET efficiency is 50%. This value is dependent on the spectral properties of the donor-acceptor pair.
Experimental Protocols
This section provides detailed methodologies for key experiments involving UBQ-3.
Determination of FRET Efficiency by Acceptor Quenching
This protocol describes how to measure the FRET efficiency between a donor fluorophore and the UBQ-3 quencher by quantifying the reduction in the donor's fluorescence intensity.
Materials:
-
Fluorophore-labeled molecule (e.g., oligonucleotide, protein)
-
UBQ-3 conjugated to a molecule that interacts with the fluorophore-labeled molecule
-
Fluorometer or fluorescence plate reader
-
Appropriate buffer solution
Procedure:
-
Prepare Samples:
-
Donor-only sample: Prepare a solution of the fluorophore-labeled molecule at a known concentration in the assay buffer.
-
Donor-Acceptor sample: Prepare a solution containing both the fluorophore-labeled molecule and the UBQ-3-conjugated molecule at the desired stoichiometric ratio in the same assay buffer. Ensure conditions that promote their interaction.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the donor fluorophore.
-
Measure the fluorescence emission spectrum of the Donor-only sample . Record the maximum fluorescence intensity (ID).
-
Measure the fluorescence emission spectrum of the Donor-Acceptor sample using the same instrument settings. Record the maximum fluorescence intensity (IDA).
-
-
Calculation of FRET Efficiency (E):
The FRET efficiency is calculated using the following formula:
E = 1 - (IDA / ID)
Where:
-
E = FRET efficiency
-
IDA = Fluorescence intensity of the donor in the presence of the acceptor (UBQ-3)
-
ID = Fluorescence intensity of the donor in the absence of the acceptor
-
Quantitative PCR (qPCR) using TaqMan® Probes with UBQ-3
TaqMan® probes are dual-labeled oligonucleotides that are hydrolyzed by the 5' to 3' exonuclease activity of Taq polymerase during PCR, separating the reporter dye from the quencher and leading to an increase in fluorescence.
Probe Design Considerations:
-
The probe should be 20-30 nucleotides in length.
-
The melting temperature (Tm) of the probe should be 8-10 °C higher than that of the primers.
-
Avoid a G at the 5' end of the probe as it can quench the reporter dye.
-
The UBQ-3 quencher is typically placed at the 3' end, and the fluorophore at the 5' end.
Experimental Workflow:
Figure 1: Workflow for a typical TaqMan qPCR assay.
Reaction Setup (20 µL reaction):
| Component | Final Concentration | Volume (µL) |
| qPCR Master Mix (2x) | 1x | 10 |
| Forward Primer (10 µM) | 100 - 900 nM | Variable |
| Reverse Primer (10 µM) | 100 - 900 nM | Variable |
| TaqMan® Probe (10 µM) | 100 - 250 nM | Variable |
| Template DNA/cDNA | < 250 ng | Variable |
| Nuclease-free water | - | To 20 µL |
Thermal Cycling Protocol:
-
Enzyme Activation: 95 °C for 2-3 minutes (1 cycle)
-
Denaturation: 95 °C for 15 seconds
-
Annealing/Extension: 60 °C for 60 seconds
-
Repeat steps 2 and 3 for 40 cycles.
Data Analysis:
The increase in fluorescence is monitored in real-time. The cycle at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq) or threshold cycle (Ct). The Cq value is inversely proportional to the initial amount of target nucleic acid.
Molecular Beacon Assay with UBQ-3
Molecular beacons are hairpin-shaped oligonucleotide probes that fluoresce only upon hybridization to a complementary target sequence. In the absence of the target, the stem-loop structure brings a 5' fluorophore and a 3' UBQ-3 quencher into close proximity, resulting in efficient quenching.
Molecular Beacon Design:
-
Loop: 15-30 nucleotides, complementary to the target sequence.
-
Stem: 5-7 nucleotides, self-complementary sequences at the 5' and 3' ends. The Tm of the stem should be 7-10 °C above the annealing temperature of the PCR.
-
Fluorophore: Attached to the 5' end.
-
UBQ-3 Quencher: Attached to the 3' end.
Experimental Workflow:
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Three-Color Single-Molecule FRET and Fluorescence Lifetime Analysis of Fast Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tele.agh.edu.pl [tele.agh.edu.pl]
- 6. Design of molecular beacons: 3′ couple quenchers improve fluorogenic properties of a probe in real-time PCR assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Non-fluorescent Quenchers to Correlate Single-Molecule Conformational and Compositional Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. howto:calculate_ratiometric_single_pair_fret_distributions [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 9. researchgate.net [researchgate.net]
UBQ-3 NHS Ester: A Direct Equivalent to BHQ-3 for Advanced Fluorescence Quenching Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and diagnostics, the precise control and detection of fluorescence are paramount. Dark quenchers play a pivotal role in various fluorescence-based assays by absorbing the emission energy of a fluorophore without emitting light themselves, thereby enabling the development of highly sensitive "signal-on" probes. Among the most effective dark quenchers are those in the Black Hole Quencher (BHQ) family. This technical guide provides a comprehensive overview of UBQ-3 NHS Ester, a molecule presented as a direct and structurally identical equivalent to the widely used BHQ-3 NHS Ester. We will delve into their comparative technical specifications, detailed experimental protocols for their use, and the fundamental signaling pathways in which they are employed.
Core Concepts: The Role of Dark Quenchers in Fluorescence Resonance Energy Transfer (FRET)
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[1] A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore in close proximity through non-radiative dipole-dipole coupling.[2] Dark quenchers, such as UBQ-3 and BHQ-3, serve as highly efficient acceptor chromophores.
The quenching process can occur through two primary mechanisms:
-
FRET Quenching: Energy from the excited fluorophore is transferred to the quencher, which then dissipates this energy as heat. This process is highly dependent on the spectral overlap between the fluorophore's emission and the quencher's absorption, as well as the distance between the two molecules.[3][4]
-
Static (or Contact) Quenching: This occurs when the fluorophore and quencher form a stable, non-fluorescent ground-state complex.[1][3] This mechanism can be very efficient, even if the spectral overlap is not perfect.
The combination of FRET and static quenching makes UBQ-3 and BHQ-3 exceptionally effective at minimizing background fluorescence, leading to a superior signal-to-noise ratio in a variety of applications.[5]
Comparative Analysis: this compound vs. BHQ-3 NHS Ester
Multiple sources confirm that this compound is structurally identical to BHQ-3 NHS Ester.[6][7][8] This structural identity translates to equivalent performance characteristics, making them interchangeable for most applications. The following tables summarize their key quantitative data.
Table 1: General and Spectroscopic Properties
| Property | This compound | BHQ-3 NHS Ester | Source(s) |
| Quenching Range | 620-730 nm | 620-730 nm | [5][6][7][9][10] |
| Absorption Maximum (λmax) | ~615 nm | 615 nm | [5][7] |
| Extinction Coefficient | 40,700 cm⁻¹M⁻¹ | 40,700 cm⁻¹M⁻¹ | [5][7] |
| Recommended Fluorophores | Cy5, Cy5.5, Alexa Fluor 633, 647, 700, IRDye 650, 680, 700 | Cy5, Cy5.5, Alexa Fluor 633, 647, 700, IRDye 650, 680, 700 | [6][7][9][10] |
Table 2: Chemical and Physical Properties
| Property | This compound | BHQ-3 NHS Ester | Source(s) |
| Molecular Weight | ~646.8 g/mol - 680.21 g/mol | ~644.76 g/mol - 789.71 g/mol | [5][7][8] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester | [5][6][7] |
| Reactivity | Primary Amines | Primary Amines | [5][6][7] |
| Solubility | DMSO, DMF | DMSO, DMF | [5][7] |
| Storage | -20°C, protect from light and moisture | -20°C, protect from light and moisture | [7][8] |
Experimental Protocols
The N-hydroxysuccinimide (NHS) ester functional group of both UBQ-3 and BHQ-3 allows for their covalent conjugation to primary amines, such as those found on amine-modified oligonucleotides or the lysine (B10760008) residues of proteins.
Protocol 1: Labeling of Amino-Modified Oligonucleotides
This protocol provides a general procedure for the conjugation of UBQ-3 or BHQ-3 NHS ester to an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide
-
UBQ-3 or BHQ-3 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium tetraborate, pH 8.5-9.0[11][12]
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel filtration)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3 to 0.8 mM.[13] Ensure the buffer is free of any primary amines (e.g., Tris), as these will compete with the oligonucleotide for reaction with the NHS ester.[14]
-
Quencher Stock Solution Preparation: Immediately before use, dissolve the UBQ-3 or BHQ-3 NHS ester in anhydrous DMSO or DMF to a concentration of approximately 10-14 mM (e.g., 1 mg in ~100 µL).[13][14] These stock solutions are susceptible to hydrolysis and should be used promptly.
-
Conjugation Reaction: Add the quencher stock solution to the oligonucleotide solution. The exact molar ratio of quencher to oligonucleotide may require optimization, but a starting point of a 10-20 fold molar excess of the quencher is often recommended.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 2-4 hours, or overnight, with continuous gentle shaking.[11][13] Protect the reaction from light.
-
Purification: Purify the labeled oligonucleotide from the excess, unreacted quencher and byproducts. This is typically achieved through reverse-phase HPLC or gel filtration.[11][14]
Visualization of Key Processes
Mechanism of a TaqMan® Probe in qPCR
A primary application for UBQ-3 and BHQ-3 is in the creation of TaqMan® probes for real-time quantitative PCR (qPCR). These probes are dual-labeled oligonucleotides with a fluorophore on the 5' end and a quencher (like UBQ-3 or BHQ-3) on the 3' end.
Caption: Workflow of a TaqMan probe in qPCR.
The diagram above illustrates the mechanism of action for a TaqMan probe.[15][16] Initially, the probe is intact, and the quencher suppresses the fluorophore's signal through FRET. During the annealing step of PCR, the probe hybridizes to its target sequence. As the Taq polymerase extends the new DNA strand, its 5' to 3' exonuclease activity cleaves the probe, separating the fluorophore from the quencher. This separation results in an increase in fluorescence, which is directly proportional to the amount of amplified DNA.
Experimental Workflow for Oligonucleotide Labeling
The following diagram outlines the key steps in the experimental workflow for labeling an amino-modified oligonucleotide with UBQ-3 or BHQ-3 NHS ester.
Caption: Experimental workflow for oligonucleotide labeling.
This workflow provides a clear, step-by-step visual guide for the successful conjugation of UBQ-3 or BHQ-3 NHS ester to an amino-modified oligonucleotide, from reagent preparation to the final quality control of the labeled product.
Conclusion
This compound stands as a reliable and direct equivalent to BHQ-3 NHS Ester, offering identical spectroscopic and chemical properties for a wide range of fluorescence quenching applications. Their high quenching efficiency, broad absorption in the far-red spectrum, and amine-reactive nature make them invaluable tools for the development of sensitive and specific molecular probes. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for researchers and scientists aiming to incorporate these powerful quenchers into their experimental designs, particularly in the context of qPCR and other FRET-based assays. The interchangeability of UBQ-3 and BHQ-3 provides flexibility in sourcing while ensuring consistent and reproducible results in the advancement of molecular diagnostics and drug development.
References
- 1. Black Hole Quencher (BHQ) | AAT Bioquest [aatbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. BHQ-3 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. UGQuencher-3 NHS ester [equivalent to BHQ 3 NHS ester] | U-genes | Biomol.com [biomol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 14. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 15. TaqMan - Wikipedia [en.wikipedia.org]
- 16. How TaqMan Assays Work | Thermo Fisher Scientific - HK [thermofisher.com]
The Unseen Powerhouse: A Technical Guide to Dark Quenchers in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology, the ability to detect and quantify specific nucleic acid sequences and enzymatic activities with high sensitivity and specificity is paramount. Fluorescence-based techniques have long been the cornerstone of these endeavors. However, the inherent fluorescence of traditional quenchers often introduces background noise, limiting assay sensitivity and multiplexing capabilities. Enter the dark quencher, a silent yet powerful tool that has revolutionized fluorescence-based assays by eliminating this background fluorescence. This in-depth technical guide explores the core principles, diverse applications, and practical implementation of dark quenchers in molecular biology, providing researchers with the knowledge to harness their full potential.
The Core Principle: Quenching Without a Glow
Dark quenchers are chromophores that absorb the excitation energy from a nearby fluorophore and dissipate it as heat rather than emitting their own light.[1] This non-radiative energy transfer process, primarily occurring through Förster Resonance Energy Transfer (FRET) and static (contact) quenching, is the key to their utility.[2][3][4]
Advantages of Dark Quenchers over Fluorescent Quenchers:
-
Lower Background Fluorescence: By not fluorescing themselves, dark quenchers significantly reduce background noise, leading to a higher signal-to-noise ratio.[3][5]
-
Increased Sensitivity: The improved signal-to-noise ratio allows for the detection of lower concentrations of target molecules.[6][7]
-
Enhanced Multiplexing Capabilities: The absence of quencher emission spectra simplifies the design of multiplex assays, where multiple targets are detected simultaneously using different fluorophores.[3][8]
-
Greater Photostability: Many dark quenchers exhibit high photostability, allowing for their use in a wider range of applications that involve prolonged light exposure.[7]
-
Simplified Synthesis: Dark quenchers are often more robust than fluorescent quenchers, resisting degradation during oligonucleotide synthesis and deprotection.[5]
A Spectrum of Choices: Types of Dark Quenchers
A variety of dark quenchers have been developed, each with a specific absorption spectrum, allowing for optimal pairing with a wide range of fluorophores.
| Dark Quencher Family | Examples | Typical Quenching Range (nm) | Key Characteristics |
| Dabcyl | Dabsyl | 380-530 | One of the first dark quenchers, suitable for blue to green fluorophores.[9] |
| Black Hole Quencher® (BHQ®) | BHQ-0, BHQ-1, BHQ-2, BHQ-3 | 430-730 | A versatile family of quenchers covering the entire visible spectrum, widely used in qPCR.[9][10] |
| Iowa Black® | Iowa Black FQ, Iowa Black RQ | 420-700 | Offer broad absorbance spectra; FQ for green to pink and RQ for red spectral ranges.[9] |
| QXL® | QXL 490, QXL 570, etc. | Spans the full visible spectrum | Optimized to pair with a wide variety of popular fluorescent dyes.[9] |
| IRDye® | IRDye QC-1 | 500-900 | Quenches dyes from the visible to the near-infrared range.[9] |
| ZEN™ and TAO™ | Internal Quenchers | N/A | Used in conjunction with a 3' quencher in double-quenched probes to further reduce background.[11] |
Key Applications in Molecular Biology
The unique properties of dark quenchers have made them indispensable in a multitude of molecular biology applications.
Quantitative Real-Time PCR (qPCR)
Dark quenchers are integral to probe-based qPCR assays, enabling precise quantification of nucleic acids.
-
TaqMan® (Hydrolysis) Probes: These probes are oligonucleotides with a 5' fluorophore and a 3' dark quencher. During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the fluorophore and quencher and generating a fluorescent signal.[12][13][14]
-
Molecular Beacons: These are hairpin-shaped probes with a 5' fluorophore and a 3' dark quencher. In the absence of the target, the hairpin structure keeps the fluorophore and quencher in close proximity, quenching the fluorescence. Hybridization to the target sequence opens the hairpin, separating the fluorophore and quencher and allowing for fluorescence.[15]
-
SNP Genotyping: Allele-specific probes labeled with different fluorophores and a common dark quencher are used to differentiate single nucleotide polymorphisms.[8][16]
Fluorescence Resonance Energy Transfer (FRET)-Based Biosensors
FRET-based assays utilize the distance-dependent energy transfer between a donor fluorophore and an acceptor (in this case, a dark quencher) to monitor molecular interactions.
-
Protease Activity Assays: A peptide substrate is labeled with a fluorophore and a dark quencher. Cleavage of the peptide by a specific protease separates the fluorophore and quencher, resulting in an increase in fluorescence. This is widely used in drug discovery to screen for protease inhibitors.
Fluorescence In Situ Hybridization (FISH)
While traditional FISH often relies on directly labeled fluorescent probes, the principles of quenching can be applied to develop more sophisticated probes for detecting specific DNA or RNA sequences within cells and tissues. The use of dark quenchers in FISH probes can enhance signal-to-noise ratios, particularly in applications where background fluorescence is a concern.[5]
Experimental Protocols
Protocol for TaqMan® qPCR Assay using a BHQ® Probe
This protocol outlines the general steps for setting up a TaqMan qPCR assay for gene expression analysis.
1. Reagent Preparation:
- Template DNA/cDNA: Dilute to a working concentration (e.g., 1-100 ng/µL).
- Primers: Resuspend forward and reverse primers to a stock concentration of 100 µM. Prepare a working solution of 10 µM.
- TaqMan® Probe (with BHQ® quencher): Resuspend to a stock concentration of 100 µM. Prepare a working solution of 5 µM.
- qPCR Master Mix (2X): A commercial master mix containing dNTPs, Taq polymerase, MgCl₂, and buffer.
- Nuclease-free water.
2. Reaction Setup:
- Prepare a master mix for the number of reactions plus 10% extra to account for pipetting errors.
- Assemble the reaction on ice in qPCR tubes or a 96/384-well plate.
| Component | Volume for 20 µL reaction | Final Concentration |
| qPCR Master Mix (2X) | 10 µL | 1X |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| TaqMan® Probe (5 µM) | 0.8 µL | 200 nM |
| Template DNA/cDNA | X µL | 1-100 ng |
| Nuclease-free water | Up to 20 µL | N/A |
3. Thermal Cycling Program:
- Initial Denaturation: 95°C for 2-10 minutes (activates the hot-start Taq polymerase).
- Cycling (40 cycles):
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds (data collection step).
4. Data Analysis:
- Determine the cycle threshold (Ct) for each sample.
- Use the ΔΔCt method or a standard curve to quantify the relative or absolute amount of the target sequence.
Protocol for Molecular Beacons Assay
This protocol provides a framework for using molecular beacons in a real-time PCR assay.
1. Reagent Preparation:
- Similar to the TaqMan protocol, with the substitution of a molecular beacon probe.
2. Reaction Setup:
| Component | Volume for 25 µL reaction | Final Concentration |
| qPCR Master Mix (2X) | 12.5 µL | 1X |
| Forward Primer (10 µM) | 1.0 µL | 400 nM |
| Reverse Primer (10 µM) | 1.0 µL | 400 nM |
| Molecular Beacon (10 µM) | 0.5 µL | 200 nM |
| Template DNA | X µL | 1-10 ng |
| Nuclease-free water | Up to 25 µL | N/A |
3. Thermal Cycling Program:
- Initial Denaturation: 95°C for 5 minutes.
- Cycling (45 cycles):
- Denaturation: 95°C for 30 seconds.
- Annealing: 55-60°C for 30 seconds (data collection step).
- Extension: 72°C for 30 seconds.
4. Data Analysis:
- Analyze the real-time fluorescence data to determine the presence and quantity of the target.
Protocol for FRET-Based Caspase-3 Activity Assay
This protocol describes a method for measuring the activity of caspase-3, a key enzyme in apoptosis, using a FRET-based substrate with a dark quencher.
1. Reagents and Materials:
- Caspase-3 Substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate with a dark quencher): Reconstitute according to the manufacturer's instructions.
- Cell Lysate or Purified Caspase-3.
- Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).
- 96-well microplate (black, clear bottom for fluorescence reading).
- Fluorescence microplate reader.
2. Assay Procedure:
- Prepare cell lysates or dilute the purified caspase-3 in assay buffer.
- Add 50 µL of cell lysate or purified enzyme to each well of the microplate.
- Add 50 µL of 2X caspase-3 substrate to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence at the appropriate excitation and emission wavelengths for the fluorophore.
3. Data Analysis:
- Subtract the background fluorescence (from wells with no enzyme).
- The increase in fluorescence is proportional to the caspase-3 activity.
Visualizing the Mechanisms: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the core concepts and workflows discussed.
References
- 1. pcrbio.com [pcrbio.com]
- 2. microsynth.com [microsynth.com]
- 3. Double-quenched probe increases qPCR sensitivity | Laboratory Talk [laboratorytalk.com]
- 4. qiagen.com [qiagen.com]
- 5. Overview of fluorescent in-situ hybridization for RNA detection [blog.biodock.ai]
- 6. pcrbio.com [pcrbio.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Dark quencher - Wikipedia [en.wikipedia.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. idtdna.com [idtdna.com]
- 12. How TaqMan Assays Work | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. genome.med.harvard.edu [genome.med.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. Solis BioDyne | Life Science Reagents | Personal service [solisbiodyne.com]
- 16. Genotyping - qPCR | LGC Biosearch Technologies [oligos.biosearchtech.com]
An In-Depth Technical Guide to UBQ-3 NHS Ester for Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBQ-3 NHS Ester is a non-fluorescent "dark" quencher that is instrumental in the development of fluorogenic probes for a variety of applications in molecular biology and diagnostics. This guide provides a comprehensive overview of its properties, the chemistry behind its use in nucleic acid labeling, detailed experimental protocols, and its application in Förster Resonance Energy Transfer (FRET).
This compound is the N-hydroxysuccinimide (NHS) ester derivative of UBQ-3, a dark quencher with a broad quenching range in the far-red to near-infrared spectrum.[1][2][3][4] The NHS ester functional group allows for the covalent attachment of the UBQ-3 quencher to primary aliphatic amines, making it an ideal tool for labeling amine-modified nucleic acids.[1][2][3][4] This covalent linkage results in a stable amide bond, ensuring the quencher remains attached to the nucleic acid during experimental manipulations.[5]
Core Properties of this compound
A summary of the key quantitative data for this compound and its equivalent, BHQ-3 (Black Hole Quencher®-3), is presented below. This information is critical for designing and quantifying labeling reactions.
| Property | Value | Source(s) |
| Molecular Weight | 664.76 g/mol | [1] |
| Quenching Range | 620 - 730 nm | [1][2][3][4] |
| Absorption Maximum (λmax) | ~615 nm | [1] |
| Extinction Coefficient at λmax | 40,700 cm⁻¹M⁻¹ | [1] |
| Recommended Fluorophores | Cy5, Cy5.5, Alexa Fluor 633, 647, 700, IRDye 650, 680, 700 | [1][2][3][4] |
| Solubility | DMSO, DMF | [1] |
| Storage | -20°C, desiccated | [1] |
Mechanism of Nucleic Acid Labeling
The labeling of amine-modified nucleic acids with this compound is a straightforward and efficient process based on the reaction between the NHS ester and a primary amine.
The Chemistry of Amine-Reactive Labeling
The core of the labeling process is the nucleophilic acyl substitution reaction where the primary amine on the modified nucleic acid attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5]
Caption: Chemical reaction of this compound with an amine-modified nucleic acid.
Factors Influencing Labeling Efficiency
Several factors can impact the success of the labeling reaction:
-
pH: The reaction is highly pH-dependent. A pH range of 7.2-8.5 is generally optimal.[6][7] Below this range, the primary amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[6][8]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the amine-modified nucleic acid for reaction with the NHS ester.[6][7] Amine-free buffers like phosphate, bicarbonate, or borate (B1201080) are recommended.[7][8]
-
Concentration of Reactants: Higher concentrations of the amine-modified nucleic acid and the NHS ester can favor the desired reaction over the competing hydrolysis of the NHS ester.[5][7]
-
Purity of Nucleic Acid: The presence of residual ammonium (B1175870) salts from oligonucleotide synthesis can interfere with the labeling reaction. It is recommended to precipitate the oligonucleotide to a sodium salt form before labeling.[5]
Experimental Protocols
The following protocols provide a detailed methodology for labeling amine-modified oligonucleotides with this compound.
Preparation of Reagents
-
Amine-Modified Oligonucleotide:
-
Synthesize or purchase an oligonucleotide with a primary amine modification (e.g., 5'-amino modifier C6).
-
Ensure the oligonucleotide is desalted and, if necessary, precipitated to remove any ammonium salts.
-
Dissolve the oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[8]
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.
-
-
Reaction Buffer:
-
0.1 M Sodium Bicarbonate, pH 8.3.
-
-
Quenching Buffer (Optional):
-
1 M Tris-HCl, pH 8.0.
-
-
Purification Columns:
-
Size-exclusion chromatography columns (e.g., Glen Gel-Pak™) or equivalent.
-
Labeling Reaction
Caption: Experimental workflow for labeling nucleic acids with this compound.
Procedure:
-
To a solution of the amine-modified oligonucleotide in reaction buffer, add a 5-10 fold molar excess of the this compound stock solution.[5]
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[5]
-
(Optional) To quench the reaction, add a small volume of the quenching buffer.
-
Proceed immediately to purification.
Purification of the Labeled Oligonucleotide
It is crucial to remove unreacted this compound and the NHS byproduct from the labeled oligonucleotide.
Procedure:
-
Equilibrate a size-exclusion chromatography column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the labeled oligonucleotide. The larger, labeled oligonucleotide will elute first, while the smaller, unreacted components will be retained.
-
Collect the fractions containing the labeled oligonucleotide.
Characterization of the Labeled Oligonucleotide
The efficiency of the labeling reaction can be assessed by spectrophotometry.
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the nucleic acid) and at the absorbance maximum of UBQ-3 (~615 nm).
-
The degree of labeling can be calculated using the Beer-Lambert law and the extinction coefficients of the oligonucleotide and UBQ-3.
Application in FRET-Based Assays
UBQ-3 is primarily used as a quencher in FRET-based assays, such as quantitative PCR (qPCR) probes.
The Principle of FRET
FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule (in this case, the UBQ-3 quencher).[9] When the donor and acceptor are in close proximity (typically 10-100 Å), excitation of the donor results in energy transfer to the acceptor, which then dissipates the energy as heat, preventing the donor from fluorescing.[10]
Caption: FRET mechanism in a qPCR probe with UBQ-3 quencher.
Design of UBQ-3 Labeled qPCR Probes
In a typical 5'-nuclease qPCR assay (e.g., TaqMan®), a probe is designed to be complementary to the target sequence. This probe is dually labeled with a fluorophore at the 5'-end and a quencher, such as UBQ-3, at the 3'-end.
-
When the probe is intact, the close proximity of the fluorophore and the quencher results in efficient FRET, and the fluorescence is quenched.
-
During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher.
-
This separation disrupts FRET, leading to an increase in fluorescence that is proportional to the amount of amplified product.
The use of a dark quencher like UBQ-3 is advantageous as it does not emit fluorescence, resulting in lower background and improved signal-to-noise ratios in multiplex assays.[10][11]
Stability of UBQ-3 Labeled Nucleic Acids
The covalent amide bond formed between UBQ-3 and the amine-modified nucleic acid is highly stable under a wide range of experimental conditions, including the thermal cycling of PCR.[5][12] The half-life of an amide bond at neutral pH is estimated to be several hundred years, ensuring the integrity of the labeled probe throughout its application.[12] While the amide bond itself is very stable, the overall stability of the labeled oligonucleotide will also depend on the inherent stability of the nucleic acid sequence and its susceptibility to degradation by nucleases.
Troubleshooting
Low labeling efficiency is a common issue that can often be resolved by optimizing the reaction conditions.
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction buffer is between pH 7.2 and 8.5.[6][7] |
| Amine-containing buffer | Use an amine-free buffer such as phosphate, bicarbonate, or borate.[6][7] | |
| Hydrolysis of NHS ester | Prepare the NHS ester solution immediately before use and minimize its exposure to aqueous conditions before adding it to the oligonucleotide. | |
| Low reactant concentrations | Increase the concentration of the oligonucleotide and/or the molar excess of the NHS ester.[5][7] | |
| Impure oligonucleotide | Ensure the oligonucleotide is free of ammonium salts by performing a sodium salt precipitation.[5] | |
| High Background Signal | Incomplete purification | Ensure thorough removal of unreacted this compound using size-exclusion chromatography. |
Conclusion
This compound is a valuable and versatile tool for the labeling of nucleic acids. Its broad quenching range, stable covalent linkage, and the non-fluorescent nature of the quencher make it an excellent choice for the development of sensitive and specific FRET-based probes for applications such as qPCR. By following the detailed protocols and troubleshooting guidelines provided in this guide, researchers can confidently and efficiently incorporate UBQ-3 into their nucleic acid-based assays.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. idtdna.com [idtdna.com]
- 12. mdpi.com [mdpi.com]
UBQ-3 NHS Ester for Protein Conjugation: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of UBQ-3 NHS Ester for protein conjugation. This guide covers the fundamental principles, experimental protocols, and key considerations for the successful labeling of proteins with this versatile quenching agent.
Introduction to this compound
This compound is a non-fluorescent, dark quencher with a broad and intense quenching range from 620-730 nm.[1][2][3] This property makes it an ideal acceptor molecule in Fluorescence Resonance Energy Transfer (FRET) applications, particularly in conjunction with far-red to near-IR emitting fluorophores such as Cy5, Cy5.5, and various Alexa Fluor dyes.[1][2][3] Structurally identical to BHQ®-3, UBQ-3 is frequently employed in the development of fluorogenic probes for qPCR and other fluorescence-quenched assays.[2][3] The N-hydroxysuccinimide (NHS) ester functional group is a highly popular amine-reactive moiety for covalently attaching labels to biomolecules.[2][]
The NHS ester reacts efficiently with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[2][][5] This reaction is highly selective for unprotonated primary amines and proceeds optimally in a slightly basic pH range (7-9).[2][]
Core Principles of NHS Ester Chemistry
The conjugation of this compound to a protein is a nucleophilic acyl substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6]
The efficiency of this reaction is highly dependent on pH. At acidic pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[7] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall labeling efficiency.[7] Therefore, maintaining a reaction pH between 8.3 and 8.5 is crucial for successful conjugation.[7]
Quantitative Data and Reagent Properties
For successful and reproducible protein conjugation, it is essential to understand the properties of this compound and the factors influencing the reaction.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 646.8 g/mol | [1] |
| Quenching Range | 620 - 730 nm | [1][2][3] |
| Extinction Coefficient | 40,700 cm⁻¹M⁻¹ | [3] |
| Solubility | DMSO, DMF | [3] |
| Storage | -20°C, protected from light and moisture | [1][3][8] |
Table 2: Factors Influencing NHS Ester Conjugation Efficiency
| Factor | Recommendation | Rationale | Reference(s) |
| pH | 8.3 - 8.5 | Optimal for deprotonated primary amines and minimizes NHS ester hydrolysis. | [7] |
| Molar Ratio (NHS Ester:Protein) | 8:1 to 15:1 for mono-labeling | An empirical range; may require optimization based on the protein's lysine content and accessibility. | [5][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. | [7] |
| Solvent | High-quality, amine-free DMSO or DMF | To dissolve the NHS ester before adding to the aqueous reaction buffer. | [7][9] |
| Buffer Composition | Amine-free buffers (e.g., sodium bicarbonate, phosphate (B84403) buffer) | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester. | [5][7] |
| Reaction Time | 1 - 4 hours at room temperature, or overnight on ice | Dependent on the reactivity of the protein and the desired degree of labeling. | [7][10] |
Experimental Protocols
The following is a detailed, generalized protocol for the conjugation of this compound to a protein. This protocol may require optimization for specific proteins and applications.
Materials and Reagents
-
Protein to be labeled
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., gel filtration, size-exclusion chromatography)
-
Phosphate-buffered saline (PBS)
Step-by-Step Conjugation Procedure
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF.[5] Note: Aqueous solutions of NHS esters are not stable and should be used immediately.[7]
-
-
Perform the Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the calculated volume of the 10 mM this compound stock solution. A common starting point is a 9:1 to 15:1 molar ratio of dye to protein.[5]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5] Alternatively, the reaction can be carried out overnight on ice.[7]
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted this compound and the N-hydroxysuccinimide byproduct using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[5]
-
Collect the fractions containing the protein conjugate, which will typically be the first colored fractions to elute.
-
-
Characterize the Conjugate (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of UBQ-3 molecules conjugated to each protein molecule. This can be calculated using spectrophotometric measurements of the protein and UBQ-3 absorbance.
-
-
Storage of the Conjugate:
-
For long-term storage, it is recommended to add a stabilizer such as bovine serum albumin (BSA) at 5-10 mg/mL and a bacteriostatic agent like sodium azide (B81097) to a final concentration of 0.01-0.03%.[5]
-
Store the conjugate at 4°C, protected from light. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[5] Antibody conjugates stored under these conditions are generally stable for a year or more.[5]
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the chemical reaction, experimental workflow, and the principle of FRET.
Caption: Chemical reaction of this compound with a protein's primary amine.
Caption: A typical workflow for protein conjugation with this compound.
Caption: FRET mechanism illustrating UBQ-3 as a quencher.
Conclusion
This compound is a valuable tool for the site-specific or random labeling of proteins through primary amines. Its broad quenching spectrum makes it particularly useful for developing FRET-based assays to study protein-protein interactions, conformational changes, and other dynamic biological processes. By following the principles and protocols outlined in this guide, researchers can effectively conjugate this compound to their protein of interest, enabling a wide range of applications in basic research and drug development. Careful optimization of reaction conditions is key to achieving the desired degree of labeling and preserving the protein's function.
References
- 1. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. biotium.com [biotium.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. interchim.fr [interchim.fr]
- 10. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to the Stability and Storage of UBQ-3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of stability and storage for UBQ-3 NHS Ester, a widely used fluorescent quencher. Adherence to proper handling and storage protocols is paramount to ensure the reagent's reactivity, reproducibility of experimental results, and the overall success of conjugation and FRET-based assays.
Introduction to this compound
This compound is a non-fluorescent acceptor dye with a broad and intense quenching range from 620 nm to 730 nm.[1][2] This property makes it an excellent choice as an acceptor in Förster Resonance Energy Transfer (FRET) applications, often paired with far-red to near-IR emitting fluorophores such as Cy5, Cy5.5, and various Alexa Fluor dyes.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and covalent labeling of primary amines (-NH₂) present in proteins, amine-modified oligonucleotides, and other molecules, forming a stable amide bond.[1][2]
Chemical Stability and Degradation Pathways
The primary factor affecting the stability of this compound is the hydrolysis of the NHS ester group. This reaction is highly dependent on environmental conditions, particularly the presence of moisture and the pH of the solution.
Hydrolysis
In the presence of water, the NHS ester can be hydrolyzed, yielding the corresponding carboxylic acid and N-hydroxysuccinimide (NHS). This hydrolyzed form of UBQ-3 is no longer reactive towards primary amines and will not participate in the desired conjugation reaction. The rate of hydrolysis is significantly accelerated at higher pH values.[3]
Factors Influencing Stability
-
Moisture: As the key reactant in hydrolysis, moisture is the most critical factor in the degradation of solid this compound. It is imperative to store the reagent in a desiccated environment.[4]
-
pH: In aqueous solutions, the rate of NHS ester hydrolysis increases significantly with pH. Optimal labeling reactions are typically carried out in the pH range of 7-9, which represents a compromise between amine reactivity and ester stability.[5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, long-term storage at low temperatures is essential.[6]
-
Solvent: While soluble in organic solvents like DMSO and DMF, the presence of trace amounts of water in these solvents can lead to hydrolysis over time.[5] The use of anhydrous solvents is highly recommended.[6]
Recommended Storage Conditions
To maximize the shelf-life and ensure the reactivity of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Conditions |
| Solid Powder | -20°C[1][2] | Store in a tightly sealed container with a desiccant to protect from moisture and light. |
| Stock Solution in Anhydrous DMSO or DMF | -20°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. Can be stable for 1-2 months under these conditions.[3] |
| Aqueous Solution | Use Immediately | NHS esters have very limited stability in aqueous buffers and should be prepared fresh for each experiment.[3] |
Handling Precautions:
-
Before opening the vial of solid this compound, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the product.[4]
-
When preparing stock solutions, use high-quality, anhydrous DMSO or DMF.[6]
-
Purging the vial with an inert gas like argon or nitrogen before sealing can further protect the solid reagent from moisture.
Quantitative Stability Data (Illustrative)
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 4 | 4 - 5 hours |
| 8.0 | 4 | ~ 1 hour |
| 8.5 | 4 | ~ 30 minutes |
| 8.6 | 4 | 10 minutes |
| 7.5 | 25 | ~ 2 - 3 hours |
| 8.5 | 25 | < 30 minutes |
Note: This data is generalized for typical NHS esters and may not be fully representative of this compound.
Experimental Protocols for Stability Assessment
To ensure the reactivity of this compound, particularly if it has been stored for an extended period or if suboptimal storage conditions are suspected, its activity can be assessed using the following protocols.
Protocol 1: UV-Vis Spectrophotometric Assay for NHS Ester Reactivity
This method provides a rapid, qualitative assessment of the presence of the active NHS ester by measuring the release of the N-hydroxysuccinimide (NHS) leaving group upon hydrolysis.
Principle: The NHS leaving group absorbs light in the 260-280 nm range. By intentionally hydrolyzing the ester with a base and comparing the absorbance at ~260 nm before and after hydrolysis, the presence of reactive ester can be confirmed.[4]
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer, pH 7-8 (e.g., 0.1 M sodium phosphate (B84403) buffer)
-
0.5 - 1.0 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a solution of this compound:
-
Weigh 1-2 mg of this compound.
-
Dissolve in 0.25 mL of anhydrous DMSO or DMF.
-
Add 2 mL of amine-free buffer and mix well.
-
-
Prepare a control:
-
Mix 0.25 mL of the same anhydrous solvent with 2 mL of the same buffer.
-
-
Measure initial absorbance:
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the absorbance of the this compound solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the control buffer until the reading is within the linear range of the instrument. Record this initial absorbance (A_initial).
-
-
Induce hydrolysis:
-
To 1 mL of the this compound solution, add 100 µL of 0.5 - 1.0 N NaOH.
-
Vortex immediately for 30 seconds.
-
-
Measure final absorbance:
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
-
Interpretation of Results:
-
Active Ester: If A_final is significantly greater than A_initial, the this compound is still reactive.
-
Inactive (Hydrolyzed) Ester: If A_final is not measurably greater than A_initial, the ester has likely been hydrolyzed and is no longer reactive.
Protocol 2: HPLC-Based Quantification of Hydrolysis
For a more quantitative assessment of this compound stability and purity, a High-Performance Liquid Chromatography (HPLC) method can be employed.
Principle: This method separates the intact this compound from its hydrolyzed carboxylic acid form and other impurities. By integrating the peak areas, the percentage of the active ester can be accurately determined. A stability study can be performed by analyzing samples at different time points under various storage conditions.
Materials:
-
This compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid)
-
Anhydrous DMSO or DMF
-
Buffers for stability study (e.g., phosphate buffers at different pH values)
Procedure:
-
Method Development (if necessary):
-
Develop an HPLC method that provides good separation between the this compound and its expected hydrolysis product. The detection wavelength should be set to the absorbance maximum of the UBQ-3 chromophore.
-
-
Sample Preparation for Stability Study:
-
Prepare stock solutions of this compound in anhydrous DMSO or DMF.
-
For aqueous stability, dilute the stock solution into buffers of different pH values (e.g., pH 6.0, 7.4, 8.5) to a final concentration suitable for HPLC analysis.
-
For solvent stability, store the stock solution at different temperatures (e.g., -20°C, 4°C, 25°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours for aqueous solutions; 0, 1, 2, 4 weeks for solvent solutions), inject an aliquot of each sample into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the this compound and its hydrolysis product based on their retention times (the hydrolyzed product is typically more polar and will have a shorter retention time on a reverse-phase column).
-
Integrate the peak areas.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining ester versus time to determine the degradation kinetics and half-life under each condition.
-
Conclusion
The stability of this compound is critical for its successful application in bioconjugation and FRET-based assays. The primary degradation pathway is hydrolysis, which is accelerated by moisture, elevated pH, and higher temperatures. By adhering to the recommended storage and handling procedures, researchers can ensure the long-term reactivity and performance of this valuable reagent. For critical applications, especially when using older batches of the reagent, performing a reactivity assessment is a prudent step to guarantee reliable and reproducible results.
References
An In-depth Technical Guide to the Safe Handling and Application of UBQ-3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, detailed experimental protocols, and application context for UBQ-3 NHS Ester, a widely used non-fluorescent quencher in fluorescence resonance energy transfer (FRET) based assays. The information is intended to ensure the safe handling and effective utilization of this reagent in research and drug development settings.
Safety Data Sheet (SDS) Information
Hazard Identification
This compound is classified as a hazardous substance.[1] The primary hazards are associated with its reactivity and potential for causing irritation and allergic reactions upon contact.
GHS Hazard Statements:
-
Causes severe skin burns and eye damage.[1]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye damage.[1]
-
Toxic if inhaled.[1]
-
May cause damage to organs through prolonged or repeated exposure.[1]
First-Aid Measures
Prompt and appropriate first-aid measures are crucial in the event of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Toxic if inhaled.[1] Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[1] |
| Skin Contact | Causes severe skin burns.[1] May cause an allergic skin reaction.[1] Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[1] |
| Eye Contact | Causes serious eye damage.[1] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.[1] |
| Ingestion | Harmful if swallowed.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1] |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes under fire conditions. |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |
Accidental Release Measures
| Aspect | Recommendation |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the reagent and ensure the safety of laboratory personnel.[2][3]
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4] |
| Storage | Store at -20°C.[5][6] Keep container tightly closed in a dry and well-ventilated place.[1] Protect from light and moisture.[7] |
Exposure Controls and Personal Protection
| Control | Recommendation |
| Engineering Controls | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
| Eye/Face Protection | Safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is provided below.
| Property | Value |
| Molecular Weight | 664.76 g/mol [2][5] |
| Appearance | Dark solid |
| Solubility | Soluble in DMSO and DMF[2][5] |
| Storage Temperature | -20°C[2][5] |
| Quenching Range | 620-730 nm[5] |
Stability and Reactivity
| Aspect | Information |
| Chemical Stability | Stable under recommended storage conditions.[8] |
| Conditions to Avoid | Moisture, light, and high temperatures.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and amines. |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx). |
Toxicological Information
Detailed toxicological studies for this compound are not publicly available. However, based on the hazard classification of the structurally identical BHQ-3 NHS Ester, the compound should be handled as a hazardous substance with the potential to cause severe skin and eye damage, allergic skin reactions, and toxicity if inhaled.[1]
| Parameter | Value |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | Causes severe skin burns[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage[1] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction[1] |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure[1] |
| Aspiration Hazard | No data available |
Experimental Protocols
The following are general protocols for the labeling of proteins and oligonucleotides with this compound. These should be considered as starting points and may require optimization for specific applications.
Protein Labeling Protocol[9][10]
This protocol describes the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the labeling buffer prior to use.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mg/mL).
-
Note: NHS esters are moisture-sensitive. Use high-quality anhydrous solvents.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point of 10-20 fold molar excess is recommended.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, with gentle stirring or rotation. Protect from light.
-
-
Purification:
-
Remove unconjugated this compound using a desalting column or dialysis.
-
Oligonucleotide Labeling Protocol[11][12][13]
This protocol is for labeling amine-modified oligonucleotides.
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0).
-
-
This compound Solution Preparation:
-
Prepare a fresh solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound solution to the oligonucleotide solution. A 5-10 fold molar excess of the NHS ester is a common starting point.
-
Vortex the mixture and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the labeled oligonucleotide from excess reagent and byproducts using methods such as ethanol (B145695) precipitation or HPLC.
-
Applications in Signaling Pathway Analysis
This compound is a valuable tool for studying various signaling pathways through FRET-based assays. Its broad quenching range in the far-red to near-infrared spectrum makes it an ideal FRET acceptor for fluorophores that emit in this region, such as Cy5 and Alexa Fluor 647.[5] This allows for the development of highly sensitive assays to monitor dynamic cellular processes.
A primary application is in the development of FRET-based protease and kinase activity sensors. In these sensors, a fluorophore and UBQ-3 are conjugated to a peptide substrate. In the intact state, the proximity of the quencher to the fluorophore results in FRET and quenching of the fluorescence. Upon enzymatic cleavage of the substrate by a protease or phosphorylation by a kinase that induces a conformational change, the fluorophore and quencher are separated, leading to an increase in fluorescence.
FRET-Based Protease Activity Assay Workflow
Caption: Workflow of a FRET-based protease activity assay using UBQ-3 as a quencher.
One significant application of such assays is in the study of apoptosis. Caspases, a family of proteases, are key executioners of apoptosis. FRET-based sensors containing a caspase-specific cleavage sequence can be used to monitor caspase activity in real-time in living cells, providing insights into the apoptotic signaling cascade.[9][10] Similarly, matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation, can be assayed using FRET substrates, making UBQ-3 a valuable tool in cancer biology and immunology research.[11][12][13]
Conclusion
This compound is a potent and versatile tool for researchers in various fields. Its utility as a far-red quencher in FRET-based assays enables the sensitive detection of a wide range of biological activities. However, its reactive nature necessitates careful handling and adherence to strict safety protocols. This guide provides the essential information for the safe and effective use of this compound, empowering researchers to leverage its capabilities while maintaining a safe laboratory environment.
References
- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 2. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicdye.com [organicdye.com]
- 4. etad.com [etad.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 7. UGQuencher-3 NHS ester [equivalent to BHQ 3 NHS ester] | U-genes | Biomol.com [biomol.com]
- 8. fp.vectorlabs.com [fp.vectorlabs.com]
- 9. Genetically encoded far-red fluorescent sensors for caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Design strategy for a near-infrared fluorescence probe for matrix metalloproteinase utilizing highly cell permeable boron dipyrromethene. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for UBQ-3 NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBQ-3 NHS Ester is a non-fluorescent, dark quencher designed for the efficient labeling of proteins and other biomolecules containing primary amines.[1][2][3] Its broad quenching range from 620 nm to 730 nm makes it an ideal acceptor for far-red and near-infrared (NIR) emitting fluorophores such as Cy5, Cy5.5, and various Alexa Fluor dyes in Förster Resonance Energy Transfer (FRET) applications.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][4][5] This labeling chemistry is robust and widely used for creating FRET probes for studying protein-protein interactions, enzyme activity, and conformational changes. This document provides a detailed protocol for labeling proteins with this compound, calculating the degree of labeling, and a practical application in a FRET-based protease assay.
Product Specifications
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 645.75 g/mol | [2] |
| Quenching Range | 620 - 730 nm | [1][2][3][4] |
| Extinction Coefficient | 40,700 cm⁻¹M⁻¹ | [1] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1][2][3][4] |
| Reactivity | Primary amines (-NH₂) | [1][4] |
| Solubility | DMSO, DMF | [1] |
| Storage | -20°C, protected from light and moisture | [1] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for conjugating this compound to a protein of interest.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[5][6][7]
-
Quenching Solution (optional): 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[5]
-
If necessary, perform buffer exchange into the Labeling Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Labeling Buffer.[5][6] Higher protein concentrations generally lead to higher labeling efficiency.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[8]
-
Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvents and keep the vial tightly sealed when not in use.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. The optimal molar excess depends on the protein and the desired degree of labeling (DOL). A starting point of 5- to 20-fold molar excess is recommended.[5]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4][6]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.[5]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the UBQ-3 labeled protein from unreacted quencher and byproducts using a gel filtration column or dialysis.[5][6]
-
Equilibrate the column or dialysis membrane with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will typically elute first.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of UBQ-3 molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of UBQ-3 (A_max, approximately 615 nm).
-
Calculate the concentration of the protein, correcting for the absorbance of UBQ-3 at 280 nm.
-
A correction factor (CF) is required, which is the ratio of the absorbance of the quencher at 280 nm to its absorbance at its maximum wavelength. This value may need to be determined empirically for UBQ-3.
-
-
The DOL is calculated using the following formula:
DOL = (A_max × M_protein) / ([Protein] × ε_quencher)
Where:
-
A_max = Absorbance of the conjugate at the λ_max of UBQ-3.
-
M_protein = Molar concentration of the protein.
-
[Protein] = Protein concentration in mg/mL.
-
ε_quencher = Molar extinction coefficient of UBQ-3 (40,700 M⁻¹cm⁻¹).
-
| Parameter | Description |
| Molar Excess of this compound | The ratio of moles of this compound to moles of protein. This is a critical parameter for controlling the DOL. |
| Protein Concentration | Higher concentrations (1-10 mg/mL) generally improve labeling efficiency.[5][6] |
| pH | Optimal labeling occurs at pH 8.0-8.5 to ensure primary amines are deprotonated and reactive.[5][6][7] |
| Reaction Time and Temperature | Typically 1-4 hours at room temperature or overnight at 4°C.[4][6][9] |
| Target DOL | Recommended Molar Excess (UBQ-3 : Protein) |
| 1 - 2 | 5 - 10 fold |
| 2 - 4 | 10 - 20 fold |
| > 4 | > 20 fold |
Note: These are starting recommendations and may require optimization for your specific protein and application.
Application: FRET-Based Protease Cleavage Assay
This assay utilizes a peptide substrate dually labeled with a fluorophore (donor) and UBQ-3 (acceptor) to monitor protease activity. In the intact peptide, the fluorescence of the donor is quenched by UBQ-3. Upon cleavage of the peptide by a specific protease, the donor and acceptor are separated, leading to an increase in fluorescence.
Protocol 3: FRET-Based Protease Assay
Materials:
-
Fluorophore-labeled peptide substrate with a protease cleavage site, also labeled with UBQ-3.
-
Protease of interest.
-
Assay Buffer (protease-specific).
-
Fluorescence microplate reader or spectrofluorometer.
Procedure:
-
Prepare the FRET peptide substrate: Synthesize or obtain a peptide containing the specific cleavage sequence for the protease of interest, labeled with a suitable donor fluorophore (e.g., Cy5) on one side of the cleavage site and UBQ-3 on the other.
-
Set up the reaction: In a microplate well, add the Assay Buffer, the FRET peptide substrate (at a final concentration typically in the low micromolar range), and the protease.
-
Monitor fluorescence: Immediately begin monitoring the fluorescence intensity of the donor fluorophore over time at its emission wavelength.
-
Data Analysis: The rate of increase in fluorescence is proportional to the protease activity.
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Principle of a FRET-based protease assay using a UBQ-3 labeled substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. neb.com [neb.com]
Application Notes and Protocols for Labeling with UBQ-3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of UBQ-3 NHS Ester in labeling primary amines of proteins, antibodies, and other biomolecules. UBQ-3 is a non-fluorescent quencher with a broad absorption spectrum (620-730 nm), making it an ideal acceptor for far-red and near-infrared emitting fluorophores in Förster Resonance Energy Transfer (FRET) applications.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of UBQ-3 to primary amines through the formation of a stable amide bond.[1][2][4]
Introduction to this compound
This compound is a dark quencher, meaning it absorbs the emission energy from a donor fluorophore and dissipates it as heat, without emitting its own fluorescence.[1][2][4] This property is highly advantageous in FRET-based assays as it minimizes background fluorescence, leading to improved signal-to-noise ratios. Its broad quenching range makes it compatible with a variety of popular far-red fluorophores such as Cy5, Cy5.5, and Alexa Fluor 647.[1][3][4]
The NHS ester moiety reacts efficiently with primary amino groups (-NH2) present on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][2][4] This reaction is most efficient at a slightly alkaline pH (7-9).[1][2][4]
Key Features of this compound:
-
Non-Fluorescent Acceptor: Minimizes background signal in FRET assays.[1][2][4]
-
Amine-Reactive: Forms stable covalent bonds with primary amines.[1][2][4]
-
High Purity: Ensures reliable and reproducible labeling.
Data Presentation
The efficiency of labeling with NHS esters is influenced by several factors, including the concentration of the protein and the NHS ester, the reaction buffer pH, and the incubation time. The following table summarizes typical reaction conditions and expected outcomes for labeling proteins with NHS esters. While specific data for this compound is not extensively published, these values provide a general guideline for optimizing your labeling experiments.
| Parameter | Recommended Range | Notes |
| Molar Excess of NHS Ester | 5- to 20-fold | A higher molar excess may be needed for dilute protein solutions.[5] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[6][7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Amine-free buffers are crucial to prevent competing reactions.[6][8] |
| Reaction pH | 8.3 - 8.5 | Optimal for deprotonation of primary amines, enhancing nucleophilicity.[6][8] |
| Reaction Temperature | Room Temperature or 4°C | |
| Incubation Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[6][8] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and should be dissolved immediately before use.[6][8] |
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6][8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., gel filtration or desalting column)[8]
Procedure:
-
Protein Preparation:
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is critical to use an anhydrous solvent and prepare the solution fresh.[5]
-
-
Labeling Reaction:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess is a good starting point.[5]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6][8] Protect from light if working with a light-sensitive donor fluorophore.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This will react with any unreacted this compound.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and byproducts using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[8]
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration and the Degree of Labeling (DOL). The DOL is the average number of UBQ-3 molecules per protein molecule.
-
The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of UBQ-3 (around 615 nm).[9]
-
Formula for DOL: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF)) * ε_label ) Where:
-
A_max is the absorbance at the λmax of UBQ-3.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_label is the molar extinction coefficient of UBQ-3 at its λmax.
-
CF is the correction factor (A280 of UBQ-3 / Amax of UBQ-3).
-
-
Protocol 2: FRET-based Assay for Monitoring WWP2-mediated PTEN Ubiquitination
This protocol describes a conceptual FRET-based assay to monitor the ubiquitination of the tumor suppressor protein PTEN by the E3 ubiquitin ligase WWP2. In this assay, a donor fluorophore-labeled ubiquitin and a UBQ-3-labeled PTEN are used. Ubiquitination brings the donor and acceptor into close proximity, resulting in FRET and quenching of the donor's fluorescence.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human PTEN, labeled with UBQ-3 (acceptor)
-
Recombinant human Ubiquitin, labeled with a suitable far-red donor fluorophore (e.g., Cy5)
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Microplate reader with FRET capabilities
Procedure:
-
Prepare Labeled Proteins:
-
Label PTEN with this compound according to Protocol 1.
-
Label Ubiquitin with a Cy5 NHS Ester using a similar protocol.
-
Purify and characterize the labeled proteins to determine their concentrations and DOL.
-
-
Set up the Ubiquitination Reaction:
-
In a microplate well, combine the E1 enzyme, E2 enzyme, Cy5-labeled Ubiquitin, and UBQ-3-labeled PTEN in the ubiquitination reaction buffer.
-
Initiate the reaction by adding ATP and WWP2.
-
Include control reactions lacking WWP2 or ATP to establish baseline fluorescence.
-
-
Monitor FRET:
-
Measure the fluorescence of the donor (Cy5) over time using a microplate reader.
-
A decrease in donor fluorescence indicates ubiquitination of PTEN, bringing the Cy5-Ubiquitin and UBQ-3-PTEN into close proximity and causing FRET.
-
-
Data Analysis:
-
Plot the donor fluorescence intensity as a function of time.
-
The rate of fluorescence decrease is proportional to the rate of WWP2-mediated PTEN ubiquitination.
-
Mandatory Visualization
Caption: Workflow for labeling a protein with this compound.
Caption: Simplified diagram of the WWP2-mediated PTEN ubiquitination pathway.
References
- 1. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Enzymatic Analysis of PTEN Ubiquitylation by WWP2 and NEDD4-1 E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]
UBQ-3 NHS Ester: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of UBQ-3 N-hydroxysuccinimide (NHS) Ester for labeling primary amine-containing molecules. UBQ-3 is a dark, non-fluorescent quencher with a broad absorption spectrum from 620-730 nm, making it an ideal acceptor for far-red to near-IR emitting fluorophores in Fluorescence Resonance Energy Transfer (FRET) applications.[1][2][3] It is structurally identical to BHQ®-3.[1][3] The NHS ester functional group allows for the covalent conjugation of UBQ-3 to primary amines on proteins, amine-modified oligonucleotides, and other biomolecules to create quenched probes for various assays, including qPCR and other diagnostic and research applications.[1][2][3]
Reaction Principle
The core of the labeling reaction is the nucleophilic acyl substitution where the primary amine on the target molecule attacks the carbonyl carbon of the NHS ester. This reaction forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[4] The efficiency of this conjugation is highly dependent on the reaction conditions, particularly the pH of the reaction buffer.
Key Reaction Parameters
Successful conjugation with UBQ-3 NHS Ester requires careful optimization of several parameters. The following table summarizes the key quantitative data for consideration.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is strongly pH-dependent.[5][6] At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases significantly, reducing labeling efficiency.[5][6] |
| Temperature | 4°C - 25°C (Room Temperature) | Reactions can be performed at room temperature for 1-4 hours or at 4°C overnight.[5][7] |
| Buffer Concentration | 0.1 M | A commonly recommended concentration for buffers like sodium bicarbonate or phosphate (B84403) buffer.[5][6][8] |
| Solvent for this compound | Anhydrous DMSO or amine-free DMF | This compound has poor aqueous solubility and should be dissolved in an organic solvent before addition to the reaction mixture.[3][6][9] |
Reaction Buffer Composition
The choice of reaction buffer is critical to prevent unwanted side reactions and ensure optimal labeling.
Recommended Buffers:
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3 - 8.5): This is a frequently recommended buffer for NHS ester reactions.[5][6]
-
0.1 M Phosphate Buffer (pH 7.2 - 8.5): A versatile buffer that can be adjusted to the optimal pH.[5][6][8]
Buffers to Avoid:
Buffers containing primary amines will compete with the target molecule for the NHS ester, leading to reduced labeling efficiency.[6]
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
These buffers can, however, be used to quench the reaction.[6]
Experimental Protocols
Protocol 1: General Labeling of Proteins with this compound
This protocol provides a general guideline for conjugating this compound to a protein. The optimal protein concentration and molar ratio of dye to protein may need to be determined empirically.
Materials:
-
Protein to be labeled
-
This compound
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Anhydrous DMSO or amine-free DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[6]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[6]
-
Reaction: Add the dissolved this compound to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point is often a 5- to 20-fold molar excess of the ester.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle stirring or agitation.[5][7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted UBQ-3 and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is designed for the conjugation of this compound to oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
Anhydrous DMSO or amine-free DMF
-
3 M Sodium Acetate
-
Cold Ethanol (B145695)
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or amine-free DMF.
-
Reaction: Add the this compound solution to the oligonucleotide solution. A 10- to 50-fold molar excess of the ester is typically used.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours in the dark.
-
Precipitation:
-
Add 3 M Sodium Acetate to the reaction mixture.
-
Add cold ethanol and mix well.
-
Incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.
-
-
Pelleting and Washing:
-
Centrifuge the mixture to pellet the oligonucleotide.
-
Carefully remove the supernatant.
-
Wash the pellet with cold 70% ethanol.
-
-
Resuspension: Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable storage buffer.
Diagrams
Caption: Reaction pathway for labeling a target molecule with this compound.
Caption: General experimental workflow for this compound conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
- 8. interchim.fr [interchim.fr]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing UBQ-3 NHS Ester Conjugation Reactions: A Guide to Achieving High Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins and other biomolecules with primary amines. The UBQ-3 NHS Ester is a non-fluorescent quencher dye frequently used in the development of fluorogenic probes for various biological assays, including qPCR and fluorescence resonance energy transfer (FRET) applications.[1][2][3][4] The efficiency of conjugating this compound to a target molecule is critically dependent on the reaction conditions, with pH being the most influential parameter. This document provides detailed application notes and protocols to guide researchers in optimizing the pH for successful and efficient this compound conjugation reactions.
The core principle of this conjugation involves the reaction of the NHS ester with a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein) to form a stable amide bond.[5][6] However, this reaction is in direct competition with the hydrolysis of the NHS ester, a process that renders it inactive.[5][7] The rates of both the desired conjugation reaction and the competing hydrolysis are highly pH-dependent.
The Critical Role of pH
The pH of the reaction buffer governs the delicate balance between two competing reactions:
-
Amine Reactivity: For the primary amine to act as a nucleophile and attack the NHS ester, it must be in its deprotonated state (-NH2).[5] At a pH below the pKa of the amine (typically around 10.5 for the lysine side chain), the amine is predominantly protonated (-NH3+), making it unreactive.[5] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, leading to its cleavage and inactivation.[5] The rate of this hydrolysis reaction increases significantly with increasing pH.[5][7]
Therefore, the optimal pH for this compound conjugation is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.
Quantitative Data on pH Effects
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | ~ 1 hour (estimated) |
| 8.5 | Room Temperature | Minutes[8] |
| 8.6 | 4 | 10 minutes[7] |
| > 9.0 | Room Temperature | Very rapid hydrolysis[9] |
This table clearly demonstrates the inverse relationship between pH and NHS ester stability. As the pH increases, the rate of hydrolysis accelerates dramatically, leading to a significantly shorter half-life of the reactive ester.
Table 2: Recommended pH Range for NHS Ester Conjugation Reactions
| Reaction | Recommended pH Range | Key Considerations |
| Amine Conjugation | 7.2 - 8.5[9] | Optimal balance between amine reactivity and NHS ester stability.[9] |
| Protein Labeling | 8.3 - 8.5[10][11][12][13] | Maximizes labeling efficiency for most proteins.[10][11] |
| Oligonucleotide Labeling | 8.5[14] | Recommended for amino-modified oligonucleotides. |
This table provides recommended starting points for pH optimization based on the target molecule.
Experimental Protocols
The following protocols provide a general framework for performing this compound conjugation reactions. Optimization of specific parameters, such as the molar ratio of this compound to the target molecule, may be necessary for each specific application.
Protocol 1: General Protein Labeling with this compound
Materials:
-
Protein of interest (in a suitable amine-free buffer)
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9][10][11]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[9][10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA).[15] If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[9][13]
-
-
This compound Preparation:
-
Conjugation Reaction:
-
Calculate the required amount of this compound solution to achieve the desired molar excess over the protein. A starting point of a 5 to 20-fold molar excess is recommended.[6]
-
Slowly add the dissolved this compound to the protein solution while gently stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6][10] Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[15] Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[10]
-
Protocol 2: Labeling of Amino-Modified Oligonucleotides
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer: 0.091 M Sodium Borate (NaB) buffer, pH 8.5[14]
-
Ethanol (B145695)/Sodium Acetate solution (9:1 v/v)
-
Milli-Q water
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3 to 0.8 mM.[14]
-
-
This compound Preparation:
-
Prepare a fresh solution of this compound in anhydrous DMSO at a concentration of approximately 14 mM.[14]
-
-
Conjugation Reaction:
-
Add the this compound solution to the oligonucleotide solution.
-
Incubate the reaction at room temperature in the dark for 2-4 hours.
-
-
Purification (Precipitation):
-
Add 3 volumes of the Ethanol/Sodium Acetate solution to the reaction mixture.
-
Vortex to initiate precipitation and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 20 minutes at 4°C.[14]
-
Carefully remove the supernatant without disturbing the pellet.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer.
-
Visualizing the Process
Diagram 1: this compound Conjugation Workflow
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 15. furthlab.xyz [furthlab.xyz]
UBQ-3 NHS Ester to Amine Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBQ-3 NHS Ester is a non-fluorescent acceptor dye, also known as Universal Black 3 Quencher, which is structurally equivalent to BHQ®-3 (Black Hole Quencher®-3)[1][2]. It functions as a dark quencher for far-red to near-infrared emitting fluorophores. This molecule is particularly useful in Fluorescence Resonance Energy Transfer (FRET) applications due to its broad and intense quenching range from 620 nm to 730 nm[1][2][3][4]. Common applications include the preparation of fluorogenic dual-labeled probes for qPCR and other fluorescence-quenched assays[1][2]. The N-hydroxysuccinimide (NHS) ester functional group makes UBQ-3 a powerful tool for covalently labeling biomolecules. The NHS ester moiety is a highly popular amine-reactive group that efficiently labels primary amines present in proteins (specifically the ε-amino group of lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules[1][2]. This reaction forms a stable and covalent amide bond, ensuring the permanent attachment of the quencher to the target molecule[1][2].
Principles of Amine Labeling Chemistry
The labeling of biomolecules with this compound is based on the well-established chemistry of N-hydroxysuccinimide esters with primary amines. This reaction, a nucleophilic acyl substitution, is highly efficient and specific for primary aliphatic amines under physiological to slightly alkaline conditions[5].
The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct[5]. The reaction is most efficient at a pH range of 7 to 9[1][2]. At a lower pH, the primary amine is protonated, reducing its nucleophilicity and slowing down the reaction. Conversely, at a pH higher than 9, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency[5].
Applications of UBQ-3 Labeled Biomolecules
The primary application of UBQ-3 labeled biomolecules is in FRET-based assays. In such assays, a fluorescent donor molecule is paired with an acceptor molecule, in this case, the UBQ-3 quencher. When the donor and acceptor are in close proximity, the energy from the excited donor is transferred to the acceptor, quenching the donor's fluorescence. This principle is widely used in:
-
Quantitative PCR (qPCR) Probes: Dual-labeled probes, such as TaqMan® probes, utilize a fluorophore on one end and a quencher (like UBQ-3) on the other. During PCR, the 5' to 3' exonuclease activity of the polymerase cleaves the probe, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal that is proportional to the amount of amplified DNA.
-
Enzyme Activity Assays: A substrate can be labeled with a fluorophore and UBQ-3. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be used to quantify enzyme activity.
-
Nucleic Acid Hybridization Assays: Labeled probes can be designed to fluoresce only upon hybridization to a complementary target sequence, which brings about a conformational change that separates the fluorophore from the UBQ-3 quencher.
-
Protein-Protein Interaction Studies: Proteins can be labeled with a FRET donor and a UBQ-3 acceptor. An interaction between the two proteins will bring the donor and acceptor into close proximity, resulting in quenching of the fluorescence signal.
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 664.76 g/mol | [2] |
| Quenching Range | 620 - 730 nm | [1][2][3][4] |
| Extinction Coefficient | 40,700 cm⁻¹M⁻¹ | [2] |
| Solubility | DMSO, DMF | [2] |
| Reactivity | Primary amines | [1][2] |
Table 2: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.0 | Optimal labeling is typically achieved at pH 8.0-8.5. |
| Buffer | Amine-free buffers such as phosphate, bicarbonate, or borate. | Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction. |
| Solvent for this compound | Anhydrous DMSO or DMF | Prepare the stock solution immediately before use to minimize hydrolysis. |
| Molar Excess of this compound | 5-20 fold molar excess over the biomolecule. | The optimal ratio should be determined empirically for each specific application. |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C. | Longer incubation times may be required for less reactive amines. |
| Reaction Temperature | Room temperature or 4°C | Lower temperatures can be used to minimize degradation of sensitive biomolecules. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., gel filtration or dialysis)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate the Molar Ratio: Determine the desired molar excess of this compound to the protein. A 10-fold molar excess is a good starting point.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by gel filtration, dialysis, or another suitable chromatographic method.
Protocol 2: Purification of the Labeled Protein
Materials:
-
Labeled protein solution from Protocol 1
-
Gel filtration column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate the Column: Equilibrate the gel filtration column with at least two column volumes of the elution buffer.
-
Load the Sample: Carefully load the labeled protein solution onto the column.
-
Elution: Elute the sample with the elution buffer. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained by the column.
-
Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for the protein) and at the absorbance maximum of the quencher (around 615 nm for UBQ-3) to identify the fractions containing the labeled protein.
-
Pool and Concentrate: Pool the fractions containing the pure, labeled protein and concentrate if necessary.
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Experimental workflow for labeling and purification.
Caption: Principle of a FRET-based assay using a UBQ-3 quencher.
References
Purification of UBQ-3 Labeled Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of labeled oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications in diagnostics, genomics, and therapeutics. UBQ-3, a dark quencher, is frequently used to label oligonucleotides for applications such as quantitative real-time PCR (qPCR) and Förster Resonance Energy Transfer (FRET) studies. The purity of these labeled oligonucleotides is paramount to the success of such sensitive assays, as impurities can lead to inaccurate quantification, reduced sensitivity, and ambiguous results.[1][2]
During synthesis, a heterogeneous mixture of products is generated, including the desired full-length labeled oligonucleotide, unlabeled oligonucleotides, failure sequences (truncated oligonucleotides), and residual free dye.[1] Therefore, robust purification strategies are essential to isolate the pure, full-length UBQ-3 labeled oligonucleotide. This document provides detailed application notes and protocols for the purification of UBQ-3 labeled oligonucleotides using High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE), along with methods for quality control.
Purification Strategies
The choice of purification method depends on several factors, including the length of the oligonucleotide, the desired purity, the scale of the synthesis, and the intended downstream application. For UBQ-3 labeled oligonucleotides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to the hydrophobicity of the quencher dye, which facilitates excellent separation from unlabeled and partially labeled species.[3] Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are also powerful techniques for achieving high purity.
Comparison of Purification Methods
| Method | Principle of Separation | Typical Purity | Typical Yield | Recommended For | Limitations |
| RP-HPLC | Hydrophobicity | >90%[1] | 75-80%[1] | Oligonucleotides with hydrophobic labels like UBQ-3, dual-labeled probes.[3] | Resolution may decrease for longer oligonucleotides (>50 bases).[3] |
| AEX-HPLC | Charge (number of phosphate (B84403) groups) | >95% | Variable | Unmodified or shorter oligonucleotides (<40 bases).[3] | Resolution decreases for longer oligonucleotides.[3] |
| PAGE | Molecular Weight | >95%[4] | Lower than HPLC | Longer oligonucleotides (>60 bases) requiring very high purity.[5] | Complex procedure, lower yields, can damage some fluorescent labels.[4][6] |
Experimental Protocols
Protocol 1: Purification of UBQ-3 Labeled Oligonucleotides by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of UBQ-3 labeled oligonucleotides synthesized on a 50-200 nmole scale.[1]
Materials:
-
Crude UBQ-3 labeled oligonucleotide, deprotected and desalted
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% Acetonitrile
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[7]
-
Centrifugal evaporator
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in 100-200 µL of Mobile Phase A.
-
HPLC Setup:
-
Injection and Elution:
-
Inject the dissolved sample onto the column.
-
Apply a linear gradient of Mobile Phase B from 0% to 100% over 30 minutes.[8]
-
-
Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both 260 nm and the UBQ-3 absorbance maximum. The desired full-length labeled oligonucleotide will elute later than the unlabeled failure sequences due to the hydrophobicity of the UBQ-3 label.
-
Post-Purification Processing:
-
Analyze a small aliquot of the collected fractions by analytical HPLC or mass spectrometry to confirm purity.
-
Pool the pure fractions and evaporate the solvent using a centrifugal evaporator.
-
Resuspend the purified UBQ-3 labeled oligonucleotide in nuclease-free water or a suitable buffer for storage at -20 °C.
-
Expected Results: This method typically yields a purity of greater than 90% with a recovery of 75-80% for a 100 nmole synthesis.[1]
Protocol 2: Purification of UBQ-3 Labeled Oligonucleotides by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is recommended for longer oligonucleotides or when the highest possible purity is required.[4][5]
Materials:
-
Crude UBQ-3 labeled oligonucleotide
-
Denaturing polyacrylamide gel (e.g., 12-20%, with 7 M urea)
-
1X TBE buffer (Tris/Borate/EDTA)
-
Gel loading buffer (e.g., 95% formamide, 10 mM EDTA, bromophenol blue, xylene cyanol)
-
UV shadowing equipment or fluorescent plate reader
-
Gel elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA)
-
Ethanol (B145695) and sodium acetate for precipitation
Procedure:
-
Sample Preparation: Resuspend the crude oligonucleotide in gel loading buffer. Heat at 95 °C for 5 minutes and then place on ice.
-
Gel Electrophoresis:
-
Pre-run the denaturing polyacrylamide gel in 1X TBE buffer.
-
Load the sample into the wells.
-
Run the gel at a constant power until the desired separation is achieved (indicated by the migration of the tracking dyes).
-
-
Product Visualization and Excision:
-
Visualize the oligonucleotide bands by UV shadowing. The full-length product will be the most intense and slowest-migrating band.
-
Carefully excise the gel slice containing the desired band.
-
-
Elution:
-
Crush the excised gel slice and place it in a microcentrifuge tube.
-
Add gel elution buffer and incubate overnight at 37 °C with shaking.
-
Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation or filtration.
-
-
Desalting:
-
Precipitate the oligonucleotide from the supernatant by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate.
-
Incubate at -20 °C for at least 1 hour.
-
Pellet the oligonucleotide by centrifugation, wash with 70% ethanol, and air-dry.
-
-
Final Preparation: Resuspend the purified UBQ-3 labeled oligonucleotide in nuclease-free water or a suitable buffer.
Expected Results: PAGE purification can achieve purities of >95%, although yields are typically lower than with HPLC due to the multi-step recovery process.[3][4]
Quality Control
After purification, it is crucial to perform quality control to assess the purity, identity, and concentration of the UBQ-3 labeled oligonucleotide.
Quality Control Methods
| Method | Parameter Assessed | Description |
| Analytical RP-HPLC | Purity | A small aliquot of the purified product is run on an analytical HPLC system to determine the percentage of the full-length product.[7] |
| Mass Spectrometry | Identity and Purity | Techniques like ESI-MS or MALDI-TOF MS are used to confirm the molecular weight of the oligonucleotide, verifying its sequence and the presence of the UBQ-3 label. It can also detect impurities.[9][10] |
| UV-Vis Spectroscopy | Concentration and Labeling Efficiency | The absorbance at 260 nm is used to determine the oligonucleotide concentration. The absorbance at the UBQ-3 maximum can be used to assess labeling efficiency. |
| Capillary Gel Electrophoresis (CGE) | Purity and Size | Provides high-resolution separation based on size, allowing for accurate purity assessment. |
Application Example: Dual-Labeled Probes for Quantitative PCR (qPCR)
UBQ-3 is commonly used as a quencher in dual-labeled probes for qPCR, often in combination with a fluorescent reporter dye like FAM.
Workflow for qPCR using a UBQ-3 Labeled Probe
Caption: Workflow for qPCR using a dual-labeled probe with a UBQ-3 quencher.
In this workflow, a dual-labeled oligonucleotide probe with a reporter dye at the 5' end and UBQ-3 at the 3' end is used.[11] During the annealing step of PCR, the probe hybridizes to the target sequence. In the extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the UBQ-3 quencher. This separation results in an increase in fluorescence, which is proportional to the amount of amplified product.[12] The high purity of the UBQ-3 labeled probe is critical for low background fluorescence and accurate quantification.
Conclusion
The purification of UBQ-3 labeled oligonucleotides is a critical step in ensuring the reliability and accuracy of downstream applications such as qPCR and FRET. Both RP-HPLC and PAGE are effective methods for achieving high purity, with the choice of method depending on the specific requirements of the experiment. RP-HPLC is generally preferred for its high recovery and efficiency in separating hydrophobic dye-labeled oligonucleotides. Following purification, rigorous quality control using techniques such as mass spectrometry and analytical HPLC is essential to verify the identity and purity of the final product. By following the detailed protocols and guidelines presented in this document, researchers can confidently produce high-quality UBQ-3 labeled oligonucleotides for their research and development needs.
References
- 1. waters.com [waters.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. labcluster.com [labcluster.com]
- 4. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. mz-at.de [mz-at.de]
- 8. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual-Labeled Probe for qPCR [biosyn.com]
- 12. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
Application Notes and Protocols for UBQ-3 NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBQ-3 N-hydroxysuccinimide (NHS) Ester is a reactive compound widely used for the covalent labeling of biomolecules.[1][] Specifically, the NHS ester functional group reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[] This labeling method is a cornerstone of bioconjugation, enabling the attachment of UBQ-3, a dark, far-red nonfluorescent acceptor dye, to proteins, antibodies, and other biomolecules.[1][3][4] UBQ-3 is particularly useful as a quencher in Förster Resonance Energy Transfer (FRET) applications, with a broad quenching range from 620-730 nm, making it compatible with far-red and near-infrared emitting fluorophores like Cy5, Cy5.5, and various Alexa Fluor dyes.[3][4][5]
Optimizing the molar excess of UBQ-3 NHS Ester to the target biomolecule is critical for achieving the desired degree of labeling (DOL). Insufficient labeling can lead to a low signal or quenching efficiency, while excessive labeling may result in protein aggregation, loss of biological activity, or self-quenching.[6] These application notes provide a comprehensive guide to calculating the appropriate molar excess of this compound and detailed protocols for successful labeling, purification, and characterization of the resulting bioconjugate.
Calculating Molar Excess of this compound
The molar excess is the ratio of moles of this compound to the moles of the protein or biomolecule to be labeled. This ratio is a key parameter in controlling the degree of labeling. The optimal molar excess is empirical and should be determined for each specific application.[6]
Formula for Calculating the Mass of this compound:
Mass (mg) of this compound = (Molar Excess) x (Mass of Protein (mg)) / (MW of Protein (Da)) x (MW of this compound (Da))
Note on Molecular Weight (MW) of this compound: There are slight variations in the reported molecular weight of this compound across different suppliers. Values of 664.76 g/mol , 646.8 g/mol , and 646.31 g/mol have been noted.[1][3][5] It is crucial to use the molecular weight provided on the certificate of analysis for the specific lot of the reagent being used for accurate calculations. For the purpose of the examples in this document, a molecular weight of 664.76 g/mol will be used.[3]
Factors Influencing Molar Excess:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve a comparable degree of labeling to more concentrated solutions.[6]
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein's surface will affect the labeling efficiency.
-
Desired Degree of Labeling (DOL): The intended application of the bioconjugate will dictate the target DOL. For many antibody-based applications, a DOL of 4-7 is often considered optimal.[6]
Recommended Starting Molar Excess Ratios:
The following table provides general recommendations for initial molar excess ratios. These should be optimized for each specific protein and desired outcome.[6]
| Protein Concentration | Recommended Molar Excess (this compound : Protein) | Rationale |
| > 5 mg/mL | 5 - 10 fold | Higher protein concentrations facilitate more efficient labeling kinetics. |
| 1 - 5 mg/mL | 10 - 20 fold | A common concentration range for labeling antibodies and other proteins.[6] |
| < 1 mg/mL | 20 - 50 fold | A higher excess is necessary to compensate for the slower reaction kinetics at lower concentrations.[6] |
Experimental Protocols
Materials and Reagents:
-
Protein to be labeled (in an amine-free buffer)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[7]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[3][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration column such as Sephadex G-25)
Protocol for Labeling a Protein with this compound:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS, bicarbonate buffer). Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester.[7]
-
Adjust the protein concentration to the desired level (typically 1-10 mg/mL).[8]
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO, for example, at a concentration of 10 mg/mL.[9]
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10% to maintain protein stability.[10]
-
Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[7] The optimal incubation time may need to be determined empirically.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and reaction byproducts using a suitable purification method.
-
Gel filtration chromatography (e.g., using a Sephadex G-25 column) is a common and effective method for separating the labeled protein from smaller, unreacted molecules.[7]
-
Other methods such as dialysis or spin desalting columns can also be employed.[11]
-
Determination of the Degree of Labeling (DOL):
The DOL, which represents the average number of UBQ-3 molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of UBQ-3.
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. Quenchers | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. benchchem.com [benchchem.com]
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating FRET Probes with UBQ-3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The selection of an appropriate donor-acceptor pair is critical for the success of FRET assays. UBQ-3 NHS Ester is a non-fluorescent quencher that serves as an excellent FRET acceptor for a wide range of far-red and near-infrared donor fluorophores. Its broad quenching range, from 620 nm to 730 nm, and high extinction coefficient make it a versatile tool for developing sensitive FRET probes.[1][2][3][4] UBQ-3 is structurally identical to Black Hole Quencher®-3 (BHQ®-3), and therefore, data for BHQ-3 is directly applicable to UBQ-3.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in generating FRET probes for various research and drug development applications.
Properties of this compound
This compound is an amine-reactive derivative that readily conjugates with primary amines on proteins, peptides, and other biomolecules to form a stable amide bond.[1][2][3] The key properties of UBQ-3 are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 664.76 g/mol | [1][2] |
| Quenching Range | 620 - 730 nm | [1][2][3][4] |
| Extinction Coefficient | 40,700 cm⁻¹M⁻¹ | [1][2] |
| Solubility | DMSO, DMF | [1][2] |
| Storage | -20°C, protected from light and moisture | [1][2] |
Recommended FRET Donor Dyes for UBQ-3
The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption, a key factor in determining the Förster distance (R₀). The R₀ is the distance at which FRET efficiency is 50%. Below is a table of recommended far-red donor dyes for use with UBQ-3, along with their key spectral properties and calculated Förster distances.
| Donor Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (ΦD) | Calculated R₀ (Å) with UBQ-3 |
| Cy5 | 649 | 666 | 250,000 | 0.20 | 62 |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | 68 |
| Cy5.5 | 675 | 694 | 250,000 | 0.28 | 71 |
| Alexa Fluor 700 | 702 | 723 | 192,000 | 0.25 | 75 |
Note: The Förster distance (R₀) was calculated using the equation R₀ = 0.211 * [κ² * n⁻⁴ * QY * J(λ)]¹/⁶, assuming κ² = 2/3 (for randomly oriented dipoles) and n = 1.33 (refractive index of water). The spectral overlap integral, J(λ), was estimated based on the spectral properties of the donor dyes and the absorption spectrum of BHQ-3.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for labeling a protein with this compound. The optimal protein concentration and dye-to-protein molar ratio may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., gel filtration or desalting column)
-
Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved this compound to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. This should be optimized for your specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small volume of a quenching reagent, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration or desalting column pre-equilibrated with the desired storage buffer.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of UBQ-3 (around 650 nm, A₆₅₀).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.1 for BHQ-3 type quenchers).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of UBQ-3 (40,700 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 3: FRET Assay Using a UBQ-3 Labeled Probe
This protocol provides a general workflow for a FRET-based assay, for example, to monitor protease activity using a dual-labeled peptide substrate.
Materials:
-
FRET probe (e.g., a peptide labeled with a donor fluorophore and UBQ-3)
-
Assay buffer
-
Enzyme (e.g., protease)
-
Inhibitor (for control experiments)
-
Fluorescence plate reader or spectrofluorometer
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing the FRET probe in the assay buffer.
-
Add the enzyme to initiate the reaction. For control wells, add an inhibitor or buffer alone.
-
-
Fluorescence Measurement:
-
Excite the donor fluorophore at its excitation maximum.
-
Measure the fluorescence emission of the donor over time.
-
-
Data Analysis:
-
An increase in donor fluorescence over time indicates cleavage of the FRET probe and a decrease in FRET efficiency.
-
Plot the donor fluorescence intensity versus time to determine the reaction kinetics.
-
Visualizations
Caption: Covalent labeling of a protein with this compound.
Caption: Energy transfer mechanism in a FRET pair with UBQ-3.
Caption: Experimental workflow for generating and using FRET probes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis. - Low protein concentration. - Presence of primary amines in the buffer. - Incorrect pH of the labeling buffer. | - Use fresh, anhydrous DMSO or DMF to dissolve the NHS ester. - Increase the protein concentration. - Use an amine-free buffer (e.g., PBS, bicarbonate). - Ensure the pH is between 7 and 9. |
| No or Low FRET Signal | - Donor-acceptor distance is too large (>1.5 x R₀). - Incorrect orientation of donor and acceptor dipoles. - Low degree of labeling. - Incorrect filter sets or instrument settings. | - Choose a FRET pair with a suitable R₀ for the expected distance. - This is an inherent property of the labeled sites; consider labeling different residues. - Optimize the labeling reaction to achieve a higher DOL. - Ensure the excitation and emission wavelengths and filters are appropriate for the donor fluorophore. |
| High Background Fluorescence | - Incomplete removal of unreacted donor dye. - Autofluorescence from the sample or buffer components. | - Ensure thorough purification of the labeled probe. - Use a buffer with low autofluorescence and subtract background fluorescence from a control sample. |
| Photobleaching of the Donor | - High excitation light intensity. - Prolonged exposure to excitation light. | - Reduce the excitation light intensity. - Minimize the exposure time during measurements. - Consider using a more photostable donor dye. |
References
Designing High-Performance qPCR Probes with UBQ-3 Quencher: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time PCR (qPCR) is a cornerstone technique for the sensitive and specific quantification of nucleic acids. The performance of qPCR assays heavily relies on the design and quality of the fluorescent probes used. This document provides detailed application notes and protocols for designing and implementing qPCR probes utilizing the UBQ-3 quencher, a dark quencher with exceptional performance in the far-red spectrum. UBQ-3 is structurally identical to Black Hole Quencher®-3 (BHQ®-3) and offers a broad and intense quenching range from 620 nm to 730 nm, making it an ideal choice for multiplexing and other demanding applications.[1][2][3]
The UBQ-3 quencher operates through a combination of Förster Resonance Energy Transfer (FRET) and static (contact) quenching mechanisms.[4] As a dark quencher, it does not emit any native fluorescence, which significantly reduces background noise and enhances the signal-to-noise ratio of the assay.[1][2][3][5]
Key Advantages of UBQ-3 Quenched Probes
-
Excellent Quenching Efficiency for Far-Red Dyes: UBQ-3 is specifically designed to effectively quench fluorophores that emit in the orange to far-red region of the spectrum.[1][2][3][6] This is crucial for multiplex qPCR, where multiple targets are detected simultaneously using different colored dyes.
-
High Signal-to-Noise Ratio: As a non-fluorescent "dark" quencher, UBQ-3 minimizes background fluorescence, leading to cleaner data and increased sensitivity.[1][2][3][5]
-
Enables Multiplex Assays: The broad spectral coverage of UBQ-3 allows for the effective quenching of a variety of reporter dyes, simplifying the design and implementation of multiplex assays with minimal crosstalk between channels.[5]
-
Versatility in Probe Design: UBQ-3 can be incorporated into various probe formats, including hydrolysis probes (TaqMan® style) and molecular beacons.
Application Notes
Reporter Dye Compatibility
The selection of a suitable reporter dye is critical for optimal performance with the UBQ-3 quencher. The emission spectrum of the reporter dye should overlap significantly with the absorption spectrum of UBQ-3 (620-730 nm).
Table 1: Recommended Reporter Dyes for UBQ-3 Quencher
| Reporter Dye | Excitation Max (nm) | Emission Max (nm) |
| Cy5™ | 649 | 670 |
| Alexa Fluor® 647 | 650 | 668 |
| Cy5.5™ | 675 | 694 |
| Alexa Fluor® 680 | 679 | 702 |
| IRDye® 680RD | 680 | 694 |
| IRDye® 700DX | 689 | 700 |
Note: Data compiled from various sources. Always refer to the specific dye manufacturer's documentation for precise spectral information.
Probe Design Principles for Hydrolysis Probes
Hydrolysis probes are the most common type of probe used in qPCR. They are dual-labeled oligonucleotides with a 5' reporter dye and a 3' quencher. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and generating a fluorescent signal.
Table 2: General Design Parameters for UBQ-3 Hydrolysis Probes
| Parameter | Recommendation |
| Length | 20-30 nucleotides. For AT-rich regions requiring longer probes (>30 bases) to achieve the desired Tm, consider a double-quenched probe with an internal quencher.[7][8][9] |
| Melting Temp (Tm) | 5-10°C higher than the primers.[7][9] A higher Tm ensures the probe is bound to the target before the primers anneal and extension begins. |
| GC Content | 35-65%.[7] |
| 5' End | Avoid a guanine (B1146940) (G) residue at the 5' end, as it can quench the fluorescence of the reporter dye.[7][10] |
| 3' End | The UBQ-3 quencher is typically located at the 3' end. This modification also serves to block extension of the probe by DNA polymerase.[8] |
| Genomic DNA | When targeting eukaryotic gene expression, design the probe to span an exon-exon junction to prevent amplification of contaminating genomic DNA.[10] |
Double-Quenched Probes for Enhanced Performance
For challenging targets, such as those with low expression levels or in AT-rich regions requiring longer probes, a double-quenched probe design can significantly improve performance. In addition to the 3' UBQ-3 quencher, an internal quencher is placed in close proximity to the 5' reporter dye. This reduces the distance between a fluorophore and a quencher, leading to more efficient quenching, lower background fluorescence, and an improved signal-to-noise ratio.[11][12][13]
Experimental Protocols
Protocol 1: Designing a UBQ-3 Quenched Hydrolysis Probe
-
Target Sequence Selection: Identify a target region of 75-200 base pairs. Use bioinformatics tools like NCBI BLAST to ensure the target sequence is specific to your gene of interest and does not have significant homology with other sequences in the genome.
-
Primer Design: Design forward and reverse primers with a melting temperature (Tm) of approximately 60-62°C and a GC content of 35-65%.[9] Aim for primer lengths of 18-30 bases.[9]
-
Probe Sequence Design:
-
Select a probe sequence between the forward and reverse primers.
-
The probe's Tm should be 5-10°C higher than the primers' Tm.[7][9]
-
Ensure the probe is between 20-30 nucleotides in length.[7][9]
-
The GC content should be between 35-65%.[7]
-
The probe should not overlap with the primer binding sites.[7]
-
-
Reporter and Quencher Selection:
-
Choose a reporter dye from Table 1 that is compatible with your qPCR instrument.
-
Specify UBQ-3 as the 3' quencher.
-
-
In Silico Analysis: Use oligo analysis software to check for potential secondary structures (hairpins), self-dimers, and cross-dimers between the primers and the probe.
Protocol 2: Setting up a qPCR Reaction with a UBQ-3 Probe
This protocol is a general guideline. Optimal concentrations and cycling conditions may need to be determined empirically.
-
Reaction Mix Preparation: Prepare a master mix for the number of reactions required, including controls. For a single 20 µL reaction:
Component Volume (µL) Final Concentration 2x qPCR Master Mix 10 1x Forward Primer (10 µM) 0.4 200 nM Reverse Primer (10 µM) 0.4 200 nM UBQ-3 Probe (10 µM) 0.4 200 nM Template DNA/cDNA X (e.g., 1-100 ng) Nuclease-Free Water Up to 20 - -
Reaction Setup:
-
Thaw all components on ice.
-
Gently vortex and briefly centrifuge the components before use.
-
Prepare the master mix in a sterile, nuclease-free tube.
-
Aliquot the master mix into your PCR plate or tubes.
-
Add the template DNA or cDNA to each reaction. For no-template controls (NTC), add nuclease-free water instead of the template.
-
Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom.
-
-
qPCR Cycling Conditions:
Step Temperature (°C) Time Cycles Polymerase Activation 95 2-10 min 1 Denaturation 95 15 sec 40 Annealing/Extension 60 60 sec Note: These are standard cycling conditions. Refer to your qPCR master mix manual for specific recommendations.
Data Presentation
Table 3: Comparative Performance of Quenchers for Far-Red Dyes
| Reporter-Quencher Pair | Quenching Efficiency (%) | Signal Activation (Fold Increase) |
| Cy5 - BHQ-3 | 89 | - |
| Cy5.5 - BHQ-3 | 84 | - |
| IR800 - QC1 | 99 | 67 |
| Cy5.5 - QC1 | 98 | - |
Data adapted from a study by Abulrob et al. (2010).[14][15] Note: UBQ-3 is structurally identical to BHQ-3. "Signal Activation" refers to the increase in fluorescence upon enzymatic cleavage of the probe and is proportional to the quenching efficiency.
Visualizations
Caption: Mechanism of a 5' nuclease hydrolysis probe in qPCR.
Caption: Workflow for designing UBQ-3 quenched qPCR probes.
Caption: Quenching mechanisms of dark quenchers like UBQ-3.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. glenresearch.com [glenresearch.com]
- 5. bioluminor.com [bioluminor.com]
- 6. UBQ-3 DBCO | BroadPharm [broadpharm.com]
- 7. How do you design a fluorescent hydrolysis probe in qPCR? | AAT Bioquest [aatbio.com]
- 8. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. youtube.com [youtube.com]
- 11. BHQnova Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 12. Super-quenched probes (SQ) [en.bioligo.com]
- 13. eu.idtdna.com [eu.idtdna.com]
- 14. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for UBQ-3 NHS Ester in Fluorescence-Quenched Probe Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBQ-3 NHS Ester is a non-fluorescent acceptor dye, commonly referred to as a dark quencher, that demonstrates exceptional performance in fluorescence resonance energy transfer (FRET) applications.[1][2] Structurally identical to Black Hole Quencher®-3 (BHQ®-3), UBQ-3 possesses a broad and intense quenching range from 620 nm to 730 nm.[1][2] This characteristic makes it an ideal quenching partner for a variety of far-red to near-infrared (NIR) emitting fluorophores. The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent labeling of primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[3][4][5] These features make this compound a valuable tool for the development of fluorescence-quenched probes for various biological assays, including quantitative PCR (qPCR), enzyme activity studies, and immunoassays.[1][2]
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 664.76 g/mol | [4] |
| Quenching Range | 620 - 730 nm | [1][2] |
| Extinction Coefficient | 40,700 cm⁻¹M⁻¹ | [1][4] |
| Recommended Fluorophore Pairs | Cy5, Cy5.5, Alexa Fluor 633, 647, 700, IRDye 650, 680, 700 | [1][2] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [3][4] |
| Reactivity | Primary amines | [3][4] |
| Solubility | DMSO, DMF | [4] |
| Storage Conditions | -20°C | [1][4] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.[5][7] This solution should be prepared fresh immediately before use. Do not store NHS esters in aqueous solutions.[6]
-
-
Conjugation Reaction:
-
Calculate the required amount of this compound. A molar excess of 8-15 fold of the dye to the protein is a good starting point for optimization.[4]
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6][7] Lower temperatures can minimize hydrolysis of the NHS ester.[6]
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted this compound and byproducts using a gel filtration or desalting column appropriate for the size of your protein.[7]
-
Monitor the purification by collecting fractions and measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the quencher.
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides with this compound
This protocol outlines the procedure for labeling oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate or 0.091 M sodium tetraborate (B1243019) (Na₂B₄O₇), pH 8.5[9]
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
Purification system (e.g., HPLC, PAGE)
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[9]
-
-
Prepare the this compound Solution:
-
Prepare a fresh solution of this compound in anhydrous DMSO at a concentration of approximately 14 mM.[9]
-
-
Conjugation Reaction:
-
Add the this compound solution to the oligonucleotide solution.
-
Gently vortex the mixture and incubate for 2 hours at room temperature, protected from light.[9]
-
-
Purification of the Labeled Oligonucleotide:
-
Ethanol Precipitation:
-
Add 3 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate to the reaction mixture.[9]
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 20-30 minutes at 4°C.[9]
-
Carefully remove the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
-
Chromatographic Purification:
-
Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: FRET-based protease activity assay using a UBQ-3 quenched probe.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At low pH, the amine is protonated and unreactive. | Ensure the reaction buffer is within the optimal pH range of 8.3-8.5.[3][4] Use a freshly calibrated pH meter to verify. |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester. | Use an amine-free buffer such as sodium bicarbonate or phosphate (B84403) buffer.[6] | |
| Hydrolysis of this compound: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[8] | Always allow the vial to warm to room temperature before opening. Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[6] | |
| Low Reactant Concentrations: Insufficient concentrations of the protein/oligonucleotide or this compound can lead to a slow reaction rate. | Increase the concentration of the biomolecule and/or the molar excess of the this compound. | |
| Precipitation of Protein During Labeling | High Concentration of Organic Solvent: Adding a large volume of DMSO or DMF containing the NHS ester can cause protein precipitation. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
| High Background Fluorescence | Incomplete Removal of Unreacted UBQ-3: Residual, unreacted this compound or its hydrolysis products may not be fully quenched. | Ensure thorough purification of the conjugate using an appropriate method like gel filtration for proteins or HPLC/PAGE for oligonucleotides.[7][10][11] |
| Reduced Biological Activity of Labeled Molecule | Modification of Critical Amine Residues: Labeling of primary amines within the active site or binding interface of a protein can impair its function. | Reduce the molar excess of this compound used in the reaction to achieve a lower degree of labeling. Perform a functional assay to assess the activity of the labeled molecule. |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method of Oligonucleotide Purification [biosyn.com]
Application Notes and Protocols for UBQ-3 NHS Ester with Cy5 Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of UBQ-3 NHS Ester in conjunction with Cy5 labeled probes. UBQ-3 is a dark quencher with a broad absorption spectrum (620-730 nm), making it an excellent acceptor for far-red to near-infrared fluorophores like Cy5.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of UBQ-3 allows for its covalent conjugation to primary amines on various biomolecules, including proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][2][3] This conjugation is most efficient at a pH range of 7-9, resulting in a stable amide bond.[1][2]
The combination of UBQ-3 and Cy5 is particularly well-suited for developing Fluorescence Resonance Energy Transfer (FRET) based assays.[1][2][3] FRET is a non-radiative energy transfer process that occurs when a donor fluorophore (in this case, Cy5) and an acceptor molecule (UBQ-3) are in close proximity (typically 1-10 nm).[4][5] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for studying molecular interactions, conformational changes, and enzymatic activity.[5] In these assays, an increase in FRET efficiency results in quenching of the Cy5 fluorescence, providing a measurable signal for the biological event of interest.[4]
These application notes will cover the principles of UBQ-3 and Cy5 based FRET assays, provide detailed protocols for probe preparation and assay execution, and offer guidance on data analysis and troubleshooting.
Core Principles and Applications
This compound serves as a non-fluorescent acceptor (quencher) for the fluorescent dye Cy5. When a Cy5-labeled probe (e.g., an antibody, oligonucleotide, or peptide) binds to a target that is labeled with UBQ-3, the two molecules are brought into close proximity, leading to FRET and a decrease in Cy5 fluorescence. This principle can be applied to a variety of research and drug development contexts:
-
High-Throughput Screening (HTS) for Drug Discovery: FRET assays using UBQ-3 and Cy5 can be configured to screen for inhibitors or activators of enzymes (e.g., proteases, kinases) or to identify compounds that disrupt protein-protein interactions.[][7][8]
-
Quantitative Real-Time PCR (qPCR): Dual-labeled probes with a fluorophore like Cy5 and a quencher such as UBQ-3 are used for the sensitive detection and quantification of specific nucleic acid sequences.[1][2][]
-
Fluorescence In Situ Hybridization (FISH): Cy5-labeled probes are used to detect specific RNA or DNA sequences within cells, and the use of a quencher can improve the signal-to-noise ratio by reducing background fluorescence.[]
-
Studying Molecular Dynamics: FRET can be used to monitor real-time conformational changes in proteins and nucleic acids.[4][]
Data Presentation
Table 1: Spectral Properties of Cy5 and UBQ-3
| Parameter | Cy5 (Donor) | UBQ-3 (Acceptor/Quencher) |
| Excitation Maximum (λex) | ~650 nm[9] | 615 nm[1] |
| Emission Maximum (λem) | ~670 nm[9] | Non-fluorescent[1][2] |
| Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹[9] | 40,700 cm⁻¹M⁻¹[1] |
| Recommended Quenching Range | N/A | 620-730 nm[1][2][3] |
Table 2: Typical Experimental Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[10][11] | Optimal pH is often 8.3-8.5.[10][12][13] Below pH 7.2, the reaction is slow due to protonation of amines. Above pH 8.5, hydrolysis of the NHS ester increases.[10][11] |
| Buffer | Amine-free buffers (e.g., PBS, bicarbonate, HEPES, borate)[10][11] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[10][11] |
| Molar Excess of this compound | 5- to 20-fold[14] | The optimal ratio should be determined empirically for each specific biomolecule.[14] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours to overnight at 4°C[10] | Longer incubation times may be required at lower temperatures to achieve sufficient labeling.[11] |
| Solvent for this compound | Anhydrous DMSO or DMF[10] | The volume of the organic solvent should not exceed 10% of the total reaction volume.[10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., Protein, Amine-Modified Oligonucleotide)
This protocol provides a general guideline for labeling a biomolecule with this compound. Optimization may be required for specific applications.
Materials:
-
Biomolecule of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[11]
-
This compound
-
Anhydrous DMSO or DMF[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]
-
Desalting column or dialysis cassette for purification[11]
Procedure:
-
Prepare the Biomolecule Solution: Ensure the biomolecule is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[10][13] If necessary, perform a buffer exchange.[10][15]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[10]
-
Perform the Conjugation Reaction: Add the desired molar excess of the this compound solution to the biomolecule solution while gently vortexing.[10]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight, protected from light.[10]
-
Quench the Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[14]
-
Purify the Conjugate: Separate the UBQ-3 labeled biomolecule from unreacted this compound and other reaction byproducts using a desalting column, dialysis, or other appropriate chromatographic method.[11][13]
-
Determine the Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of UBQ-3 (615 nm).
Protocol 2: FRET-Based Assay for Monitoring Molecular Interactions
This protocol describes a generic FRET assay using a Cy5-labeled probe and a UBQ-3 labeled target.
Materials:
-
Cy5-labeled probe
-
UBQ-3 labeled target
-
Assay buffer (optimized for the specific interaction being studied)
-
Microplate reader with appropriate filters for Cy5 excitation and emission
Procedure:
-
Prepare Reagents: Dilute the Cy5-labeled probe and UBQ-3 labeled target to the desired concentrations in the assay buffer.
-
Set up the Assay: In a microplate, add the assay components in the desired order. This may involve pre-incubating the target with potential inhibitors before adding the probe.
-
Incubation: Incubate the plate at the optimal temperature and for a sufficient time to allow the molecular interaction to reach equilibrium.
-
Measure Fluorescence: Measure the fluorescence intensity of Cy5 using a microplate reader with excitation at ~650 nm and emission at ~670 nm.
-
Data Analysis: The FRET efficiency can be calculated by comparing the fluorescence of the sample containing both the donor and acceptor to control samples containing only the donor.
Mandatory Visualizations
Caption: Experimental workflow for a FRET-based assay using Cy5 and UBQ-3.
Caption: Principle of FRET between Cy5 (donor) and UBQ-3 (acceptor).
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Suboptimal pH.[10][11]- Presence of primary amines in the buffer.[10][11]- Hydrolyzed this compound.[10]- Low reactant concentrations.[10] | - Ensure the reaction pH is between 7.2 and 8.5.[10][11]- Use an amine-free buffer.[10][11]- Use freshly prepared this compound solution.[10]- Increase the concentration of the biomolecule and/or the molar excess of the NHS ester.[11] |
| High Background Signal | - Excess unreacted this compound.[10]- Non-specific binding of the labeled probe.[14]- Protein aggregation.[10] | - Ensure thorough purification after the conjugation reaction.[11][13]- Optimize blocking and washing steps in the assay.[14]- Optimize the molar ratio of NHS ester to biomolecule to avoid over-labeling.[10] |
| No or Low FRET Signal | - The distance between Cy5 and UBQ-3 is too large.- Incorrect orientation of the donor and acceptor.- Inefficient labeling of one or both components. | - Re-design the probe and target to ensure closer proximity upon interaction.- Ensure the labeling sites do not interfere with the interaction.- Verify the degree of labeling for both the Cy5-probe and the UBQ-3-target. |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 7. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: UBQ-3 Peptide Labeling with Alexa Fluor 647 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools for elucidating complex biological processes, enabling researchers to visualize and track peptide localization, interactions, and dynamics within cellular systems.[1][][3] This document provides detailed protocols for the conjugation of a target peptide, herein referred to as UBQ-3, with the bright and photostable far-red fluorescent dye, Alexa Fluor 647, using N-hydroxysuccinimide (NHS) ester chemistry.
Alexa Fluor 647 is a superior fluorophore for sensitive and robust detection in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[4][5] Its NHS ester form reacts efficiently with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on peptides to form stable covalent amide bonds.[6][7] These application notes offer step-by-step guidance on the labeling procedure, purification of the conjugate, and subsequent use in cellular imaging experiments.
While the UBQ-3 peptide sequence is not specified, the protocols provided are generally applicable to peptides containing primary amines. Researchers should note that "UBQ-3" has also been described as a dark quencher, equivalent to BHQ-3.[8] This document proceeds under the assumption that UBQ-3 is a peptide to be fluorescently labeled.
Data Presentation
Properties of Alexa Fluor 647
The selection of a suitable fluorophore is critical for the success of fluorescence-based experiments.[1] Alexa Fluor 647 offers exceptional brightness, photostability, and pH insensitivity, making it an ideal choice for a wide range of applications.[4][9]
| Property | Value | Reference |
| Excitation Maximum | 650 nm | [10][11] |
| Emission Maximum | 665 nm | [10] |
| Molar Extinction Coefficient | 239,000 cm⁻¹M⁻¹ | [10] |
| Quantum Yield | 0.33 | [10] |
| Recommended Laser Lines | 633 nm, 640 nm, 647 nm | [5][10] |
| pH Sensitivity | Low (highly fluorescent from pH 4 to 10) | [4][9] |
Experimental Protocols
Conjugation of UBQ-3 Peptide with Alexa Fluor 647 NHS Ester
This protocol describes the covalent labeling of a peptide (UBQ-3) containing primary amine groups with Alexa Fluor 647 NHS Ester.
3.1.1. Materials Required:
-
UBQ-3 peptide (or other amine-containing peptide)
-
Alexa Fluor 647 NHS Ester (succinimidyl ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[6] Buffers containing primary amines (e.g., Tris) are not suitable.[12]
-
Purification column (e.g., Sephadex G-25)[12]
-
Phosphate-Buffered Saline (PBS), pH 7.4
3.1.2. Protocol:
-
Prepare UBQ-3 Peptide Solution: Dissolve the UBQ-3 peptide in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare Alexa Fluor 647 NHS Ester Stock Solution: Immediately before use, dissolve Alexa Fluor 647 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[13]
-
Labeling Reaction:
-
Add the Alexa Fluor 647 NHS Ester stock solution to the peptide solution. A 10- to 20-fold molar excess of the dye is typically used. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring or rotation.[14]
-
-
Purification of the Labeled Peptide:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with PBS, pH 7.4.
-
Apply the reaction mixture to the column.
-
Elute the labeled peptide with PBS. The labeled peptide will typically separate as the first colored band. The second colored band corresponds to the unconjugated dye.
-
Collect the fractions containing the labeled peptide.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the peptide) and 650 nm (for Alexa Fluor 647).
-
Calculate the concentration of the peptide and the dye using the Beer-Lambert law (A = εcl). The molar extinction coefficient for Alexa Fluor 647 at 650 nm is 239,000 cm⁻¹M⁻¹.
-
The DOL is the molar ratio of the dye to the peptide. An optimal DOL for many applications is between 1 and 3.[]
-
-
Storage: Store the labeled peptide at -20°C, protected from light. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.[4][14]
Cellular Imaging with UBQ-3-Alexa Fluor 647
This protocol provides a general workflow for visualizing the cellular uptake and localization of the fluorescently labeled UBQ-3 peptide using fluorescence microscopy.
3.2.1. Materials Required:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
UBQ-3-Alexa Fluor 647 conjugate
-
Live-cell imaging medium
-
Fluorescence microscope equipped with appropriate filters for Alexa Fluor 647 (e.g., Cy5 filter set)
3.2.2. Protocol:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Peptide Incubation:
-
Prepare a working solution of UBQ-3-Alexa Fluor 647 in pre-warmed live-cell imaging medium at the desired final concentration.
-
Remove the culture medium from the cells and replace it with the medium containing the labeled peptide.[1]
-
Incubate the cells for the desired time period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the peptide and the biological question being addressed.[1]
-
-
Cell Washing (Optional): For endpoint imaging, you may wash the cells with pre-warmed PBS to remove any unbound peptide. For live-cell imaging of uptake, washing may not be necessary.
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Excite the sample using a 633 nm or 640 nm laser line and collect the emission using a filter centered around 665 nm.
-
Acquire images to visualize the cellular localization of the UBQ-3-Alexa Fluor 647 conjugate.
-
Visualizations
Caption: NHS ester conjugation chemistry for labeling UBQ-3 peptide.
Caption: Experimental workflow for peptide labeling and cellular imaging.
Caption: Potential pathway of labeled peptide uptake and signaling.
References
- 1. benchchem.com [benchchem.com]
- 3. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 4. lifetein.com [lifetein.com]
- 5. Alexa Fluor 647 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. fluidic.com [fluidic.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. app.fluorofinder.com [app.fluorofinder.com]
- 11. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Post-Labeling Purification of Ubiquitin-Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modification of proteins by ubiquitin, a highly conserved 76-amino acid polypeptide, is a critical regulatory mechanism in a vast array of cellular processes. These processes include protein degradation, DNA repair, signal transduction, and trafficking. The covalent attachment of ubiquitin to substrate proteins, either as a single moiety (monoubiquitination) or as a polymeric chain (polyubiquitination), dictates the functional outcome for the modified protein. Consequently, the ability to isolate and study ubiquitinated proteins is paramount to understanding their roles in health and disease, and for the development of novel therapeutics.
These application notes provide detailed protocols for the enrichment and purification of ubiquitin-conjugated proteins from complex biological mixtures. The methodologies described are broadly applicable and can be adapted for use with various commercially available reagents, such as specific ubiquitin affinity matrices (e.g., UBQ-3, if this represents a specific product), Tandem Ubiquitin Binding Entities (TUBEs), or antibodies recognizing the ubiquitin modification.
Core Principles of Ubiquitinated Protein Purification
The purification of ubiquitinated proteins post-labeling (either endogenous or following exogenous expression of tagged ubiquitin) leverages the high affinity and specificity of various reagents for the ubiquitin molecule or for specific tags incorporated into the ubiquitin sequence. The choice of purification strategy depends on several factors, including the nature of the starting material, the desired purity and yield of the final product, and the downstream application (e.g., mass spectrometry, Western blotting, or functional assays).
The three primary strategies for the enrichment of ubiquitinated proteins are:
-
Affinity Purification using Tagged Ubiquitin: This widely used method involves the overexpression of ubiquitin with an affinity tag, such as a polyhistidine (His) tag or an AviTag. The tagged ubiquitin is incorporated into cellular proteins through the endogenous ubiquitination machinery. The ubiquitinated proteins can then be selectively purified from cell lysates using a resin that specifically binds the affinity tag.
-
Tandem Ubiquitin Binding Entities (TUBEs): TUBEs are engineered proteins composed of multiple ubiquitin-binding domains (UBDs) linked together. This tandem arrangement results in a high avidity for polyubiquitin (B1169507) chains, with dissociation constants in the nanomolar range. TUBEs can be used to capture endogenously ubiquitinated proteins and have the added advantage of protecting them from deubiquitinating enzymes (DUBs) and proteasomal degradation in cell extracts.[1][2][3][4]
-
Immunoaffinity Purification using Ubiquitin-Specific Antibodies: Monoclonal antibodies that recognize specific ubiquitin conformations, such as the FK2 antibody which binds to both mono- and polyubiquitinated proteins but not free ubiquitin, can be used for the immunoprecipitation of ubiquitinated proteins.[5][6] This method is particularly useful for isolating endogenously ubiquitinated proteins without the need for overexpression of tagged ubiquitin.
Quantitative Comparison of Purification Methods
The selection of a purification method is often a trade-off between yield, purity, and the preservation of the native state of the protein complex. The following tables summarize quantitative data compiled from various studies to aid in the selection of the most appropriate method for your research needs.
| Method | Starting Material | Typical Yield | Purity | Advantages | Disadvantages | Reference |
| His-tagged Ubiquitin | Cell lysate from cells overexpressing His-ubiquitin | High (can be in the milligram range from large cultures) | Moderate to High (dependent on wash conditions) | High capacity resins are available; purification can be performed under denaturing conditions to remove non-covalently bound proteins. | Requires overexpression of tagged ubiquitin, which may perturb normal cellular processes; potential for co-purification of proteins that non-specifically bind to the resin. | [7][8][9] |
| Tandem Ubiquitin Binding Entities (TUBEs) | Cell or tissue lysate | Moderate | High | Captures endogenous ubiquitinated proteins; protects from DUBs and proteasomal degradation; can be linkage-specific. | Lower capacity compared to His-tag purification; may have a bias towards polyubiquitinated proteins. | [1][2][3][4] |
| FK2 Antibody Immunoprecipitation | Cell or tissue lysate | Low to Moderate | High | Isolates endogenous mono- and polyubiquitinated proteins; high specificity. | Lower capacity and higher cost compared to other methods; elution can be harsh, potentially denaturing the protein complexes. | [5][6][10] |
| Downstream Application Suitability | His-tagged Ubiquitin | TUBEs | FK2 Antibody IP |
| Mass Spectrometry (Identification of ubiquitinated proteins) | Excellent | Excellent | Good |
| Mass Spectrometry (Identification of ubiquitination sites) | Excellent | Excellent | Good |
| Western Blotting | Excellent | Excellent | Excellent |
| Functional Assays (if elution is mild) | Good | Good | Moderate |
| Structural Studies | Good | Moderate | Low |
Signaling Pathways and Experimental Workflows
Ubiquitin Signaling Pathway
The ubiquitination cascade is a three-step enzymatic process involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). This pathway results in the attachment of ubiquitin to a substrate protein, leading to various downstream cellular responses.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Experimental Workflow for Affinity Purification of Ubiquitinated Proteins
The general workflow for the purification of ubiquitinated proteins involves cell lysis, affinity capture of ubiquitinated proteins, washing to remove non-specific binders, and elution of the purified proteins for downstream analysis.
Caption: General experimental workflow for affinity purification.
Experimental Protocols
Protocol 1: Purification of His-tagged Ubiquitin Conjugates
This protocol describes the purification of ubiquitinated proteins from cells engineered to express polyhistidine-tagged ubiquitin.
Materials:
-
Cells expressing His-tagged ubiquitin
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 10% glycerol, 1 mM PMSF, 1x protease inhibitor cocktail, 10 mM N-ethylmaleimide (NEM, DUB inhibitor)
-
Wash Buffer 1: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 0.1% NP-40, 10 mM imidazole
-
Wash Buffer 2: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose (B213101) or Magnetic Beads
-
Ice-cold PBS
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate for 2-4 hours at 4°C with gentle rotation.
-
Collect the resin by centrifugation or using a magnetic stand.
-
-
Washing:
-
Wash the resin twice with Wash Buffer 1.
-
Wash the resin twice with Wash Buffer 2.
-
-
Elution:
-
Add Elution Buffer to the resin and incubate for 20 minutes at 4°C with gentle agitation.
-
Collect the eluate containing the purified ubiquitinated proteins. Repeat the elution step for increased yield.
-
-
Downstream Processing:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting or prepared for mass spectrometry. For mass spectrometry, buffer exchange or precipitation is often required to remove imidazole.
-
Protocol 2: Purification of Endogenous Ubiquitinated Proteins using TUBEs
This protocol is for the capture of endogenously ubiquitinated proteins using Tandem Ubiquitin Binding Entities (TUBEs) conjugated to a resin.
Materials:
-
Cell or tissue sample
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1x protease inhibitor cocktail, 10 mM NEM
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% NP-40
-
Elution Buffer: 1x SDS-PAGE sample buffer or a non-denaturing elution buffer (e.g., containing a high concentration of a competing ubiquitin-binding domain, if available)
-
TUBE-conjugated agarose or magnetic beads (e.g., Agarose-TUBE1 from LifeSensors)
-
Ice-cold PBS
Procedure:
-
Cell Lysis:
-
Prepare cell or tissue lysate as described in Protocol 1, using the appropriate Lysis Buffer.
-
-
Affinity Purification:
-
Equilibrate the TUBE-conjugated resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Collect the resin.
-
-
Washing:
-
Wash the resin three times with Wash Buffer.
-
-
Elution:
-
For analysis by SDS-PAGE and Western blotting, resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5 minutes.
-
For functional studies, attempt elution with a non-denaturing buffer, although this can be challenging due to the high affinity of TUBEs.
-
Protocol 3: Immunoaffinity Purification using FK2 Antibody
This protocol details the immunoprecipitation of endogenous ubiquitinated proteins using the FK2 monoclonal antibody.
Materials:
-
Cell or tissue sample
-
RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1x protease inhibitor cocktail, 10 mM NEM
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 0.1 M glycine (B1666218) pH 2.5 or 1x SDS-PAGE sample buffer
-
FK2 monoclonal antibody
-
Protein A/G agarose or magnetic beads
-
Ice-cold PBS
Procedure:
-
Antibody-Bead Conjugation:
-
Incubate the FK2 antibody with Protein A/G beads for 1-2 hours at 4°C to allow for antibody binding.
-
Wash the antibody-conjugated beads with Lysis Buffer.
-
-
Cell Lysis:
-
Prepare cell lysate using RIPA Lysis Buffer as described previously.
-
-
Immunoprecipitation:
-
Add the clarified lysate to the antibody-conjugated beads and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Collect the beads.
-
-
Washing:
-
Wash the beads three to five times with Wash Buffer.
-
-
Elution:
-
For mass spectrometry, elute with 0.1 M glycine pH 2.5, and immediately neutralize the eluate with 1 M Tris-HCl pH 8.5.
-
For Western blotting, elute by boiling in 1x SDS-PAGE sample buffer.
-
Conclusion
The purification of ubiquitinated proteins is a critical step in their characterization. The choice of methodology should be carefully considered based on the specific research goals. The protocols provided herein offer robust and reproducible methods for the enrichment of ubiquitin-conjugated proteins, enabling their further analysis by a variety of downstream techniques. The accompanying diagrams and comparative data are intended to facilitate experimental design and the selection of the most suitable purification strategy.
References
- 1. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Ubiquitin (FK2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bio-rad.com [bio-rad.com]
- 9. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low UBQ-3 NHS Ester labeling efficiency
Welcome to the technical support center for UBQ-3 NHS Ester labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that you may encounter during the this compound labeling process.
Question 1: Why is my this compound labeling efficiency unexpectedly low?
Answer:
Low labeling efficiency is a common problem that can be attributed to several factors. A systematic evaluation of your experimental setup is the best approach to identify the cause.
Potential Causes & Solutions:
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly dependent on pH. The optimal range is typically pH 8.3-8.5.[1][2] At a lower pH, the primary amines on your protein are protonated and less reactive.[1][2][3] Conversely, at a higher pH, the hydrolysis of the this compound increases significantly, reducing the amount of active ester available for labeling.[1][2][3]
-
Troubleshooting Step: Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.3-8.5 for optimal results.[1]
-
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target protein for the this compound, leading to significantly reduced labeling efficiency.[3][4]
-
Troubleshooting Step: Ensure your protein is in an amine-free buffer like phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffer.[3] If necessary, perform a buffer exchange via dialysis or a desalting column before labeling.[3]
-
-
Inactive this compound: NHS esters are moisture-sensitive and can hydrolyze if not stored and handled properly.[3][5]
-
Low Protein Concentration: The labeling reaction is a bimolecular reaction. At low protein concentrations (e.g., below 1-2 mg/mL), the competing hydrolysis reaction of the NHS ester can become more prominent, leading to lower efficiency.[1][3][8]
-
Troubleshooting Step: If possible, increase the concentration of your protein in the reaction mixture.[3]
-
-
Inappropriate Molar Ratio: An insufficient molar excess of this compound over the protein will result in a low degree of labeling.
-
Troubleshooting Step: Optimize the molar ratio of this compound to your protein. A common starting point is a 5 to 20-fold molar excess of the dye.[8]
-
Question 2: My protein precipitates after adding the this compound. What should I do?
Answer:
Protein precipitation during the labeling reaction can be caused by several factors:
-
High Concentration of Organic Solvent: this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to your aqueous protein solution can cause the protein to precipitate.
-
High Degree of Labeling: Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[9]
-
Solution: Reduce the molar excess of the this compound in the reaction. You can also try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction rate.[8]
-
Question 3: How can I confirm that my this compound is active?
Answer:
You can perform a simple qualitative test to check the reactivity of your NHS ester. This involves intentionally hydrolyzing the ester with a strong base and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[9][10]
Simple Reactivity Test:
-
Dissolve a small amount (1-2 mg) of the this compound in an amine-free buffer.
-
Measure the absorbance at 260 nm.
-
Add a strong base (e.g., NaOH) to hydrolyze the ester.
-
Measure the absorbance at 260 nm again.
-
A significant increase in absorbance after adding the base indicates that the NHS ester was active.[10]
Quantitative Data Summary
The efficiency and stability of the this compound labeling reaction are highly dependent on pH and temperature.
Table 1: Effect of pH on NHS Ester Reaction and Hydrolysis
| pH Value | Amine Reactivity | NHS Ester Hydrolysis Rate | Labeling Efficiency |
| < 7.0 | Low (amines are protonated) | Slow | Very Low[1][3] |
| 7.2 - 8.0 | Moderate | Moderate | Sub-optimal[5] |
| 8.3 - 8.5 | High (amines are deprotonated) | Moderate | Optimal [1][2] |
| > 9.0 | High | Fast | Decreased due to rapid hydrolysis[1][2] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[11][12] |
| 8.6 | 4 | 10 minutes[11][12] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and experimental goals.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]
-
Purification column (e.g., gel filtration or desalting column)[1]
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange.
-
-
Prepare the this compound Stock Solution:
-
Calculate the Amount of this compound Needed:
-
Determine the desired molar excess of this compound to your protein. A starting point of an 8-fold molar excess is often recommended for mono-labeling.[1]
-
Formula:mg of NHS Ester = (molar excess) x (mg of protein) x (MW of NHS Ester) / (MW of protein)
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a gel filtration or desalting column.[1]
-
Visualizations
Signaling Pathway & Workflow Diagrams
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
How to prevent UBQ-3 NHS Ester hydrolysis during labeling
Welcome to the technical support center for UBQ-3 NHS Ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for their labeling experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of hydrolysis during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent agent with a terminal N-hydroxysuccinimide (NHS) ester group.[1][2] It is designed to label primary amines (-NH2) on molecules such as proteins, amine-modified oligonucleotides, and other amine-containing compounds.[1][2][3][4] UBQ-3 has a broad quenching range from 620-730 nm, making it a useful acceptor in Fluorescence Resonance Energy Transfer (FRET) applications with far-red to near-IR emitting dyes.[1][2][3][4]
Q2: What is the primary issue to be aware of when using this compound?
The primary challenge when working with any NHS ester, including this compound, is its susceptibility to hydrolysis in aqueous environments.[5][6][7][8] Hydrolysis is a competing reaction where the NHS ester reacts with water instead of the intended primary amine on the target molecule.[6][7][8][9] This side reaction leads to the formation of an unreactive carboxylic acid, which reduces the overall efficiency of the labeling reaction.[8]
Q3: What are the optimal conditions to minimize hydrolysis and maximize labeling efficiency?
To minimize hydrolysis, it is crucial to control the reaction conditions, particularly pH and temperature. The optimal pH range for NHS ester labeling is between 7.2 and 8.5.[5][6][10][11][12][13] A pH of 8.3-8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability.[14][15][16][17] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis increases significantly.[10][14][15][16] Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight to further reduce the rate of hydrolysis.[10][14][15]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common problems encountered during this compound labeling experiments, with a focus on preventing hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Hydrolysis of this compound: The ester has reacted with water instead of the target amine. | - Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[10][11][13] Use a freshly calibrated pH meter. - Optimize Temperature and Time: Perform the reaction at 4°C overnight to slow down hydrolysis.[10] - Use Fresh Reagents: Prepare the this compound solution immediately before use. Do not store it in aqueous solutions.[10][11][15] |
| 2. Inappropriate Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | - Use Amine-Free Buffers: Switch to a non-amine containing buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES.[10][13][14][15] | |
| 3. Low Reagent Concentration: The concentration of the protein or this compound is too low, favoring the competing hydrolysis reaction. | - Increase Reactant Concentrations: If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the this compound.[10] | |
| High Background Signal / Non-Specific Binding | 1. Excess Labeling: Over-modification of the protein can lead to aggregation and non-specific binding. | - Optimize Molar Ratio: Perform a titration to find the optimal molar ratio of this compound to your target molecule. A common starting point is a 5- to 20-fold molar excess of the NHS ester.[11] |
| 2. Aggregates or Contaminants: The presence of aggregates of the labeled protein or other contaminants can cause high background. | - Purify the Conjugate: Ensure proper purification of the labeled protein using methods like size-exclusion chromatography to remove aggregates and unconjugated UBQ-3.[14][15] | |
| Inconsistent Results | 1. Reagent Quality and Handling: The this compound may have degraded due to improper storage or handling. | - Proper Storage: Store this compound at -20°C, protected from moisture.[1][3][4][18] Allow the vial to warm to room temperature before opening to prevent condensation.[18][19][20] - Use Anhydrous Solvents: Dissolve the this compound in high-quality, anhydrous DMSO or DMF immediately before use.[10][14][15] Ensure the DMF is amine-free.[14][15][16] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH. The following table summarizes the approximate half-life of a typical NHS ester at different pH values, illustrating the importance of pH control in preventing hydrolysis.
| pH | Temperature | Approximate Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | [6][7][13] |
| 8.6 | 4°C | 10 minutes | [6][7][13] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[22]
-
-
Perform the Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).
-
Add the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
-
Determine the Degree of Labeling (DOL):
-
Quantify the labeling efficiency by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the appropriate wavelength for UBQ-3.
-
-
Store the Labeled Protein:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Visualizations
Caption: Chemical pathways of this compound: desired labeling vs. hydrolysis.
Caption: Troubleshooting workflow for low this compound labeling efficiency.
References
- 1. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. interchim.fr [interchim.fr]
- 17. lumiprobe.com [lumiprobe.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. biotium.com [biotium.com]
- 22. NHS ester protocol for labeling proteins [abberior.rocks]
UBQ-3 NHS Ester solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UBQ-3 NHS Ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
A1: This is a common and expected issue. This compound, like most standard N-hydroxysuccinimide esters, has poor solubility in aqueous buffers.[1][2] The recommended procedure is to first dissolve the this compound in a small volume of a dry, water-miscible organic solvent to create a concentrated stock solution immediately before use.[2][3]
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most common and effective choices for dissolving this compound.[2][4]
-
Procedure:
-
Prepare a concentrated stock solution of the this compound in the chosen organic solvent (e.g., 10 mg/mL).
-
Add this stock solution dropwise to your aqueous reaction buffer containing the molecule to be labeled, while gently vortexing.[2]
-
The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically below 10%, to avoid potential denaturation of proteins.[2]
-
Q2: Which organic solvent is better for dissolving this compound, DMSO or DMF?
A2: Both DMSO and DMF are effective solvents for this compound.[4] However, there are some considerations:
-
DMF: High-quality, amine-free DMF is often preferred. Be aware that DMF can degrade over time to form dimethylamine, which contains a primary amine and can react with the NHS ester, thereby reducing your labeling efficiency. If your DMF has a fishy odor, it is a sign of degradation and should not be used.[3]
-
DMSO: DMSO is a powerful solvent but is also very hygroscopic, meaning it readily absorbs moisture from the air. It is crucial to use an anhydrous (dry) grade of DMSO to prevent premature hydrolysis of the this compound.[2]
Q3: My protein precipitates after adding the this compound stock solution. How can I prevent this?
A3: Protein precipitation upon the addition of an organic solvent-based stock solution can be due to several factors:
-
High Concentration of Organic Solvent: Ensure the final concentration of DMSO or DMF in your reaction mixture does not exceed 10%. Use the most concentrated stock solution of this compound as feasible to minimize the volume of organic solvent added.
-
Method of Addition: Add the NHS ester stock solution slowly and in small aliquots to the protein solution while gently mixing. This allows for more uniform dispersion and reduces localized high concentrations of the organic solvent.
-
Over-labeling: A high degree of labeling with a hydrophobic molecule like UBQ-3 can decrease the overall solubility of the protein, leading to aggregation. To address this, you can try reducing the molar excess of the this compound in the reaction.
Q4: What is the optimal pH for labeling with this compound?
A4: The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[1] A pH range of 8.3-8.5 is often recommended as a starting point for efficient labeling.[3] At lower pH values, the primary amines on the target molecule will be protonated and thus less reactive. At pH values higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces the yield.[3]
Q5: Which buffers should I use for the conjugation reaction, and which should I avoid?
A5: The choice of buffer is critical for a successful conjugation reaction.
-
Recommended Buffers: Buffers that are free of primary amines are essential. Suitable options include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)[3]
-
Borate buffer (50 mM, pH 8.5)
-
HEPES buffer
-
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[1] These buffer components will compete with the target molecule for reaction with the this compound, leading to significantly lower labeling efficiency. Glycine is often used to quench the reaction after it has completed.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Prepare Fresh Stock Solution: Always dissolve the this compound in anhydrous DMSO or DMF immediately before use. Do not store it in solution. 2. Control Moisture: Ensure the solid this compound is stored in a desiccator. Allow the vial to warm to room temperature before opening to prevent water condensation. 3. Optimize pH: Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. |
| Inactive this compound | 1. Proper Storage: Store the solid this compound at -20°C, protected from light and moisture. 2. Test Activity: You can perform a simple activity test by monitoring the release of N-hydroxysuccinimide (NHS) at 260 nm after adding the ester to an amine-free buffer. |
| Competing Nucleophiles in Buffer | 1. Use Amine-Free Buffers: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). 2. Buffer Exchange: If your protein or peptide of interest is in an incompatible buffer, perform a buffer exchange into a suitable amine-free buffer (e.g., PBS) using dialysis, desalting columns, or ultrafiltration. |
| Insufficient Molar Excess of this compound | 1. Optimize Molar Ratio: The optimal molar ratio of NHS ester to the target molecule can vary. A 5- to 20-fold molar excess of the NHS ester is a common starting point. You may need to perform small-scale pilot reactions with varying molar ratios to find the optimal condition for your specific application.[2] |
Problem 2: High Background or Non-Specific Binding
| Potential Cause | Troubleshooting Steps |
| Excess Unreacted this compound | 1. Quench the Reaction: After the desired incubation time, quench the reaction by adding a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining active this compound. 2. Purify the Conjugate: It is crucial to remove unreacted this compound and the NHS byproduct after the reaction. This can be achieved through size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.[3] |
| Aggregation of the Conjugated Molecule | 1. Optimize Labeling Ratio: A high degree of labeling can sometimes lead to aggregation. Reduce the molar excess of this compound used in the reaction. 2. Check Buffer Conditions: Ensure the buffer conditions (pH, salt concentration) are optimal for the stability of your target molecule. |
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[3] | Higher pH increases hydrolysis rate. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis but may require longer reaction times. |
| Reaction Time | 30 minutes to 4 hours | Optimization may be required. |
| Molar Excess of this compound | 5 to 20-fold[2] | Dependent on the target molecule and desired degree of labeling. |
| Protein/Peptide Concentration | 1 - 10 mg/mL[3] | Higher concentrations can favor the conjugation reaction over hydrolysis. |
| Organic Solvent Concentration | < 10% | To avoid denaturation of the target molecule.[2] |
Table 2: Half-life of NHS Esters in Aqueous Solution (General Guidance)
| pH | Half-life at 0°C |
| 7.0 | 4-5 hours |
| 8.6 | 10 minutes |
Note: This data is for general NHS esters and serves as a guideline. The actual half-life of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Peptide with this compound
This protocol provides a general guideline for labeling a peptide with a primary amine.
Materials:
-
Peptide containing a primary amine (e.g., N-terminal amine or lysine (B10760008) side chain)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC with a C18 column)
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Perform the Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Slowly add the this compound stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50 mM and incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Purify the labeled peptide from unreacted this compound and byproducts using reverse-phase HPLC.
-
Analyze the Product: Confirm the identity and purity of the labeled peptide using LC-MS.
Protocol 2: FRET-Based Assay for Caspase-3 Activity
This protocol describes a conceptual FRET-based assay to monitor the activity of Caspase-3, a key enzyme in the apoptosis signaling pathway. This involves a custom-synthesized peptide containing the Caspase-3 cleavage site, labeled with a fluorophore and UBQ-3 as a quencher.
Materials:
-
Fluorophore-labeled peptide with a C-terminal lysine and a Caspase-3 cleavage sequence (DEVD), e.g., (Fluorophore)-Ala-Asp-Glu-Val-Asp-Gly-Lys-(NH2).
-
This compound
-
Recombinant active Caspase-3 enzyme
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.4
-
Fluorimeter or plate reader capable of measuring the fluorescence of the chosen fluorophore.
Procedure:
-
Label the Peptide with UBQ-3:
-
Follow Protocol 1 to conjugate this compound to the primary amine of the C-terminal lysine of the FRET peptide substrate.
-
Purify the dual-labeled (fluorophore and quencher) peptide thoroughly by HPLC.
-
-
Perform the Caspase-3 Activity Assay:
-
Prepare a solution of the dual-labeled FRET peptide substrate in the Assay Buffer at a suitable concentration (e.g., 1-10 µM).
-
Add the active Caspase-3 enzyme to initiate the reaction. A no-enzyme control should also be prepared.
-
Incubate the reaction at 37°C.
-
Monitor the increase in fluorescence over time using a fluorimeter. As Caspase-3 cleaves the peptide, the fluorophore and the UBQ-3 quencher are separated, leading to an increase in fluorescence emission.
-
-
Data Analysis: Plot the fluorescence intensity versus time to determine the rate of the enzymatic reaction.
Visualizations
Caption: General experimental workflow for labeling a peptide with this compound.
Caption: Signaling pathway of Caspase-3 activation and its detection using a FRET-based probe.
References
Technical Support Center: UBQ-3 Labeled Probes
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address issues of non-specific binding encountered with UBQ-3 labeled probes. The information is tailored for researchers, scientists, and drug development professionals aiming to achieve high-quality, specific signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with UBQ-3 labeled probes?
Q2: What are the primary causes of high background staining?
High background can stem from various stages of the experimental protocol. The main contributing factors can be categorized into issues with the probe itself, sample preparation, hybridization and washing conditions, and ineffective blocking.
Caption: Common sources of non-specific binding in probe-based assays.
Q3: How can I select and optimize the blocking step?
Blocking is a critical step to prevent non-specific interactions by saturating potential binding sites on the sample.[2] The choice of blocking agent depends on the sample type and detection system.[2][3]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages & Considerations |
| Normal Serum | 5-10% | Highly effective. Use serum from the species in which the secondary antibody was raised.[2][4] | Can be expensive. Contains immunoglobulins that may cross-react with other antibodies.[3] |
| Bovine Serum Albumin (BSA) | 1-5% | A purified protein that provides good blocking. Recommended for assays involving phosphoproteins.[3] | Should not be used with lectin probes or some anti-phosphotyrosine antibodies.[3] |
| Non-fat Dry Milk | 1-5% | Inexpensive and readily available. | Contains phosphoproteins (e.g., casein) and biotin, making it unsuitable for detecting phosphorylated targets or using avidin-biotin systems.[3] |
| Fish Skin Gelatin | 0.1-1% | Does not cross-react with mammalian antibodies. | Not recommended for biotin-based detection systems as it may contain endogenous biotin.[3] |
| Commercial Blockers | Varies | Formulated to reduce specific types of background (e.g., due to dye charge).[5] | Can be more expensive than standard reagents. |
For optimal results, empirical testing of different blocking agents and incubation times is recommended to achieve the highest signal-to-noise ratio.[2]
Q4: What experimental parameters can I adjust to reduce background?
If optimizing the blocking step is insufficient, several other parameters in your protocol can be modified. A systematic approach to troubleshooting is often the most effective.
Caption: A stepwise workflow for troubleshooting high background.
Table 2: Key Parameters for Optimization
| Parameter | Recommended Action | Rationale |
| Probe Concentration | Perform a concentration gradient (e.g., 0.5x, 1x, 2x of original). | Excess probe is a common cause of high background. Reducing the concentration can lower non-specific interactions without significantly compromising the specific signal.[6] |
| Wash Stringency | Increase temperature of wash steps (e.g., in 5°C increments) or decrease salt concentration (e.g., from 2x SSC to 1x SSC). | Higher stringency washes disrupt weaker, non-specific binding interactions more effectively than the stronger, specific probe-target binding.[1] |
| Hybridization Time & Temp | Decrease incubation time or increase hybridization temperature. | Prolonged incubation can increase the chances of off-target binding. Higher temperatures increase the specificity of hybridization.[1] |
| Buffer pH & Additives | Adjust the pH of hybridization/wash buffers. Add a non-ionic surfactant (e.g., 0.1% Tween-20).[7] | Buffer pH can influence charge-based interactions.[8] Surfactants can help reduce non-specific binding caused by hydrophobic interactions.[7][8] |
Experimental Protocols
Protocol 1: General Protocol for Staining with UBQ-3 Probes
This protocol provides a general workflow. Incubation times, temperatures, and concentrations should be optimized for your specific probe and sample type.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBST)
-
Hybridization Buffer
-
UBQ-3 Labeled Probe
-
Wash Buffer (e.g., 2x SSC, 0.1% Tween-20)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Sample Preparation: Fix cells/tissue with Fixation Buffer.
-
Permeabilization: Incubate with Permeabilization Buffer to allow probe entry.
-
Blocking: Incubate with Blocking Buffer for at least 1 hour at room temperature to reduce non-specific sites.[2]
-
Probe Hybridization: Dilute the UBQ-3 probe in Hybridization Buffer to the optimal concentration and incubate with the sample (e.g., overnight at 37°C).
-
Washing: Perform a series of washes with Wash Buffer at increasing stringency (e.g., 2 washes at room temp, followed by 2 washes at 42°C) to remove unbound probe.
-
Counterstaining & Mounting: Stain nuclei with DAPI, then mount the coverslip using an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Optimizing Wash Stringency
This experiment helps determine the ideal wash conditions to maximize the signal-to-noise ratio.
Procedure:
-
Prepare multiple identical samples and hybridize them with the UBQ-3 probe under standard conditions.
-
Divide the samples into different groups for the final, high-stringency wash step.
-
Group A (Control): Wash using your standard temperature and buffer concentration (e.g., 2x SSC at 37°C).
-
Group B (Temp Variable): Wash with 2x SSC at a higher temperature (e.g., 42°C).
-
Group C (Temp Variable): Wash with 2x SSC at an even higher temperature (e.g., 47°C).
-
Group D (Salt Variable): Wash with a lower salt concentration buffer (e.g., 1x SSC) at 37°C.
-
Process all samples for imaging.
-
Compare the signal intensity and background levels across all groups to identify the condition that yields a strong specific signal with minimal background.
Context: The Ubiquitin Pathway
UBQ-3 labeled probes are often designed to interact with components of the ubiquitin-proteasome system. Understanding this pathway is crucial for designing appropriate controls and interpreting results. The pathway involves the sequential action of three enzymes (E1, E2, and E3) to attach ubiquitin to a substrate protein. This modification can be reversed by deubiquitinating enzymes (DUBs).[9]
Caption: Simplified overview of the ubiquitin conjugation and deconjugation pathway.
References
- 1. How do I reduce high background in my FISH assay? [ogt.com]
- 2. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. youtube.com [youtube.com]
- 6. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
Background fluorescence in assays with UBQ-3 quencher
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to background fluorescence in assays utilizing the UBQ-3 quencher.
Frequently Asked Questions (FAQs)
Q1: What is UBQ-3 and why is it used in fluorescence assays?
UBQ-3 is a dark quencher, meaning it absorbs the emission energy from a fluorophore and dissipates it as heat rather than re-emitting it as light. This characteristic is highly advantageous as it minimizes the background fluorescence that can occur with fluorescent quenchers, leading to an improved signal-to-noise ratio in various assays.[1][2][3][4] UBQ-3 is structurally identical to Black Hole Quencher®-3 (BHQ®-3) and has a broad quenching range in the far-red spectrum (620-730 nm), making it an ideal partner for far-red emitting fluorophores.[5][6]
Q2: What are the common causes of high background fluorescence when using UBQ-3 quencher?
High background fluorescence in assays with UBQ-3 can stem from several sources, even though UBQ-3 itself is a non-fluorescent quencher. The primary culprits include:
-
Autofluorescence: Intrinsic fluorescence from plastics (e.g., microplates), biological samples, or media components.[7]
-
Reagent Contamination: Impurities in buffers, solvents, or other assay components can be fluorescent.
-
Incomplete Quenching: This can be due to an inappropriate donor-acceptor pairing, incorrect stoichiometry, or degradation of the UBQ-3 quencher.
-
Nonspecific Binding: In immunoassays, nonspecific binding of fluorescently labeled antibodies can be a significant source of background.[8][9][10]
-
Instrument Settings: Improperly configured plate reader settings, such as incorrect filters or excessive detector gain, can amplify background noise.[8]
Q3: Which fluorophores are compatible with the UBQ-3 quencher?
UBQ-3 is most effective at quenching fluorophores that emit in the far-red to near-infrared region of the spectrum. The optimal spectral overlap occurs with dyes that have an emission maximum between 620 nm and 730 nm.
Data Presentation: Compatible Fluorophores for UBQ-3
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Cy®5 | ~649 | ~670 |
| Alexa Fluor® 647 | ~650 | ~668 |
| Alexa Fluor® 660 | ~663 | ~690 |
| Alexa Fluor® 680 | ~679 | ~702 |
| Alexa Fluor® 700 | ~702 | ~723 |
| IRDye® 680RD | ~676 | ~694 |
| IRDye® 700DX | ~689 | ~706 |
Note: The exact excitation and emission maxima can vary slightly depending on the conjugation partner and the local chemical environment.
Troubleshooting Guides
High background fluorescence can obscure your signal and reduce assay sensitivity. The following troubleshooting guides provide a systematic approach to identifying and mitigating the source of the problem.
Guide 1: Identifying the Source of Background Fluorescence
This guide helps you systematically pinpoint the origin of the high background signal.
Experimental Workflow:
References
- 1. toolify.ai [toolify.ai]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mit.edu [web.mit.edu]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Improving FRET Efficiency with UBQ-3 NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing UBQ-3 NHS Ester to improve Förster Resonance Energy Transfer (FRET) efficiency in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a FRET assay?
This compound is a non-fluorescent acceptor molecule, also known as a dark quencher.[1][2][3] In a FRET experiment, UBQ-3 serves as the acceptor for a fluorescent donor molecule. When the donor and UBQ-3 are in close proximity (typically 1-10 nm), the energy from the excited donor is transferred to UBQ-3 via FRET.[4][5] Because UBQ-3 is a dark quencher, this energy is dissipated as heat rather than being emitted as light, leading to a significant decrease in the donor's fluorescence signal.[6] This quenching of the donor fluorescence is the measurable output of the FRET interaction. The N-hydroxysuccinimide (NHS) ester group allows for the covalent labeling of primary amines on proteins and other biomolecules.[1][2]
Q2: What are the advantages of using a dark quencher like UBQ-3 in FRET experiments?
Using a dark quencher like UBQ-3 offers several advantages over using a fluorescent acceptor:
-
Lower Background Fluorescence: Since the quencher does not fluoresce, there is no background emission from the acceptor, which can significantly improve the signal-to-noise ratio of the measurement.[6]
-
Larger Dynamic Range: The absence of acceptor emission leads to a greater observable change in the donor's fluorescence upon FRET, resulting in a larger dynamic range for the assay.[6]
-
Simplified Data Analysis: The FRET signal is measured solely through the decrease in donor fluorescence, simplifying the experimental setup and data analysis as there is no need to correct for acceptor bleed-through.
-
Suitability for Multiplexing: The lack of a secondary emission signal from the quencher makes it easier to design multiplex assays with multiple spectrally distinct donor fluorophores.[6]
Q3: Which donor fluorophores are compatible with this compound?
UBQ-3 has a broad absorption spectrum in the far-red region, making it an effective quencher for a variety of donor dyes.[1][2][3] The optimal donor fluorophore should have an emission spectrum that significantly overlaps with the absorption spectrum of UBQ-3.[5][7]
Table 1: Recommended Donor Dyes for FRET with UBQ-3 Acceptor
| Donor Dye | Excitation Max (nm) | Emission Max (nm) |
| Cy5 | ~649 | ~670 |
| Alexa Fluor 647 | ~650 | ~668 |
| DyLight 650 | ~652 | ~672 |
| iFluor 647 | ~651 | ~671 |
| Atto 647N | ~647 | ~669 |
Note: Spectral properties can vary slightly depending on the conjugation partner and the local environment.
Troubleshooting Guides
This section addresses common issues encountered during protein labeling with this compound and subsequent FRET experiments.
Low Labeling Efficiency
Problem: The degree of labeling (DOL) with this compound is lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Buffer pH | The optimal pH for NHS ester labeling is between 7 and 9, with pH 8.3-8.5 often being ideal.[1][8] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[8] Verify the pH of your reaction buffer. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris, will compete with your protein for reaction with the NHS ester, reducing labeling efficiency. Use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate. |
| Hydrolysis of this compound | NHS esters are moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Low Protein Concentration | The rate of NHS ester hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the protein concentration to at least 1-2 mg/mL.[9] |
| Suboptimal Molar Ratio of Dye to Protein | The optimal molar ratio of this compound to protein can vary depending on the protein and desired DOL. Start with a 5-10 fold molar excess of the dye and optimize as needed. |
Unexpected FRET Signal
Problem: The observed FRET efficiency is either too high (excessive quenching) or too low (insufficient quenching).
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Donor-Acceptor Distance or Orientation | FRET efficiency is highly dependent on the distance (1-10 nm) and relative orientation of the donor and acceptor.[4][5] If labeling lysine (B10760008) residues, the random nature of the conjugation can lead to a heterogeneous population of labeled proteins with varying FRET efficiencies. Consider site-specific labeling methods if precise distance control is required. |
| Suboptimal Degree of Labeling (DOL) | A low DOL on one or both interacting partners will result in a population of unlabeled molecules that do not participate in FRET, leading to a lower apparent FRET efficiency. Conversely, a very high DOL can sometimes lead to self-quenching of the donor or steric hindrance affecting the interaction. Aim for a DOL between 1 and 3 for most applications. |
| Spectral Mismatch | Ensure that the emission spectrum of your chosen donor has significant overlap with the absorption spectrum of UBQ-3. |
| Protein Aggregation | Aggregation of labeled proteins can bring donor and acceptor molecules into close proximity, leading to an artificially high FRET signal. Analyze your labeled protein by size exclusion chromatography or dynamic light scattering to check for aggregation. |
| Incomplete Removal of Unbound Dye | Free, unbound UBQ-3 in the solution can cause collisional quenching of the donor, leading to a false-positive FRET signal. Ensure thorough purification of your labeled protein using methods like dialysis or size exclusion chromatography. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange.
-
Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
Calculate the Volume of this compound to Add: Use the following formula to determine the volume of this compound solution to add for a desired molar excess:
Volume of UBQ-3 (µL) = (Molar Excess × [Protein] (M) × Volume of Protein (µL) × MW of UBQ-3 ( g/mol )) / ([UBQ-3 Stock] (mg/mL) × 1000)
A starting molar excess of 8 is often recommended for mono-labeling.[8]
-
Labeling Reaction: Add the calculated volume of this compound stock solution to the protein solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction (Optional): To stop the labeling reaction, add a small volume of quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the Labeled Protein: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by extensive dialysis against an appropriate storage buffer.
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of UBQ-3 molecules conjugated to each protein molecule.
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum of UBQ-3 (~620 nm, A620).
-
Calculate Protein Concentration: Protein Concentration (M) = (A280 - (A620 × CF)) / εprotein
Where:
-
CF is the correction factor for the absorbance of UBQ-3 at 280 nm (A280/A620). This value should be determined empirically for UBQ-3.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate UBQ-3 Concentration: UBQ-3 Concentration (M) = A620 / εUBQ-3
Where:
-
εUBQ-3 is the molar extinction coefficient of UBQ-3 at its absorbance maximum (approximately 40,700 M-1cm-1).[2]
-
-
Calculate DOL: DOL = [UBQ-3] / [Protein]
Table 2: Key Parameters for this compound
| Parameter | Value | Reference |
| Molecular Weight | 664.76 g/mol | [2] |
| Molar Extinction Coefficient (at ~620 nm) | ~40,700 M-1cm-1 | [2] |
| Recommended Storage | -20°C, desiccated | [2] |
| Solubility | DMSO, DMF | [2] |
Visualizations
Caption: Experimental workflow for protein labeling with this compound and subsequent FRET analysis.
Caption: Troubleshooting logic for low FRET efficiency when using this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 4. Protein-protein interactions [uniklinikum-jena.de]
- 5. How to choose the right dye and quencher for FRET probe [biosyn.com]
- 6. glenresearch.com [glenresearch.com]
- 7. What should I consider when selecting donor/acceptor FRET pairs? | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
UBQ-3 NHS Ester reaction time and temperature optimization
Welcome to the technical support center for UBQ-3 NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time and temperature for this compound conjugation?
The optimal reaction time and temperature for this compound conjugation are highly dependent on the specific protein, peptide, or other amine-containing molecule being labeled. However, a good starting point is to incubate the reaction for 1 to 2 hours at room temperature, or overnight at 4°C.[1] For sensitive proteins, performing the reaction at 4°C for a longer duration is often recommended to minimize potential degradation. Optimization of both time and temperature is crucial to balance the rate of the desired amine reaction against the competing hydrolysis of the NHS ester.
Q2: What is the ideal pH for the reaction buffer?
The reaction between this compound and a primary amine is strongly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[2] A pH of 8.3-8.5 is often recommended as a starting point.[3][4] At a lower pH, the primary amines on the target molecule are protonated and less reactive.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[2]
Q3: Which buffers are compatible with this compound reactions?
It is critical to use amine-free buffers, as buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[2] Recommended buffers include phosphate (B84403), bicarbonate, HEPES, and borate (B1201080) buffers.[2] If your protein of interest is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.
Q4: How should I prepare and store this compound?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] It is highly recommended to dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][7] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months, but fresh preparations are always preferable.[4]
Q5: What is the recommended molar excess of this compound to use?
The optimal molar ratio of this compound to your target molecule depends on the number of available primary amines and the desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the NHS ester. It is highly recommended to perform a titration experiment with varying molar ratios to determine the optimal ratio for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of this compound: The NHS ester has a finite half-life in aqueous solutions, which decreases with increasing pH and temperature. | Prepare the this compound solution immediately before use.[2] Ensure the DMSO or DMF used is anhydrous.[2] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer period. |
| Suboptimal pH: If the pH is too low, the primary amines on the target molecule will be protonated and unreactive. If the pH is too high, the NHS ester will rapidly hydrolyze. | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[2] | |
| Presence of Competing Amines: Buffers like Tris or glycine (B1666218) contain primary amines that will react with the NHS ester. | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer. | |
| Steric Hindrance: The primary amines on your target molecule may be sterically inaccessible to the this compound. | Consider using a crosslinker with a longer spacer arm if direct conjugation is inefficient. | |
| Protein Precipitation after Labeling | Over-labeling: A high degree of labeling can alter the protein's solubility and lead to aggregation. | Optimize the molar ratio of this compound to your protein by performing a titration. Start with a lower molar excess. |
| Solvent-Induced Precipitation: The addition of the organic solvent (DMSO or DMF) containing the NHS ester can cause some proteins to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture below 10%.[2] Add the NHS ester solution slowly to the protein solution while gently vortexing. | |
| High Background or Non-Specific Binding | Excess Unreacted this compound: If not quenched or removed, the excess NHS ester can react with other primary amines in downstream applications. | Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubating for 15-30 minutes.[8] |
| Inadequate Purification: Failure to remove unreacted this compound and reaction byproducts will lead to high background. | Purify the conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable chromatographic method.[6] |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 (start with 8.3)[2][3][4] |
| Temperature | 4°C to Room Temperature (25°C) |
| Reaction Time | 30 minutes to 4 hours at room temperature, or overnight at 4°C[3][4] |
| Buffer | Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate)[2] |
| This compound Solvent | Anhydrous DMSO or DMF[5][7] |
| Molar Ratio (Ester:Protein) | 5:1 to 20:1 (requires empirical optimization) |
Table 2: Half-life of NHS Esters at Different pH and Temperatures
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4 to 5 hours |
| 8.6 | 4°C | 10 minutes |
Note: This data is for general NHS esters and serves as a guideline. The actual half-life of this compound may vary.
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer like 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5.[3] The recommended protein concentration is 1-10 mg/mL.[3]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2]
-
Reaction: Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[3][4] Protect from light if the target molecule is light-sensitive.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8] Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column (size-exclusion chromatography), dialysis, or another appropriate purification method.[6]
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Quenching incomplete hydrolysis of UBQ-3 NHS Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on quenching the incomplete hydrolysis of UBQ-3 NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete hydrolysis of this compound?
A1: Incomplete hydrolysis of this compound is often a result of suboptimal reaction conditions. The most significant factor is the pH of the reaction buffer. While a pH range of 7.2-8.5 is optimal for the reaction with primary amines, a pH that is too low will slow down the desired reaction, and a pH that is too high will accelerate the competing hydrolysis of the NHS ester.[1][2] Other factors include low reaction temperatures, insufficient incubation time, and low reactant concentrations.[1]
Q2: Which buffers are compatible with this compound reactions?
A2: It is crucial to use amine-free buffers for NHS ester reactions to avoid competition with the target molecule. Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[2][3]
Q3: Which buffers should be avoided when working with this compound?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions as they will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1][2]
Q4: How can I quench the reaction to stop further labeling by unreacted this compound?
A4: To stop the labeling reaction, a quenching reagent with a primary amine should be added. Common quenching reagents include Tris, glycine, or lysine, typically at a final concentration of 20-50 mM.[4][5] These reagents react with the excess NHS ester, preventing it from reacting with your target molecule.
Q5: What are the consequences of incomplete quenching?
A5: If not properly quenched, excess this compound can react with other primary amines in downstream applications, leading to high background or non-specific binding.[3]
Troubleshooting Guide
This guide addresses common issues related to the incomplete hydrolysis and quenching of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | NHS Ester Hydrolysis: The this compound is susceptible to hydrolysis in aqueous solutions, which deactivates it. The rate of hydrolysis increases with pH.[3][6] | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][3] Avoid repeated freeze-thaw cycles.[3] |
| Suboptimal pH: A pH below 7.2 will result in protonated, less reactive primary amines on the target molecule.[2] | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point.[3][7] | |
| Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target molecule.[1][2] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before starting the reaction.[1][2] | |
| Low Reactant Concentration: Dilute protein solutions can favor the hydrolysis of the NHS ester over the desired conjugation reaction.[2] | If possible, increase the concentration of your protein and/or the molar excess of the this compound.[1] A protein concentration of at least 2 mg/mL is recommended.[1] | |
| High Background/Non-specific Binding | Incomplete Quenching: Excess, unreacted this compound remains active and can bind non-specifically in subsequent steps.[3] | Add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM and incubate for 15-30 minutes to ensure all unreacted NHS ester is deactivated.[5] |
| Protein Aggregation: A high degree of labeling can sometimes lead to protein aggregation.[3] | Optimize the molar ratio of this compound to your protein by performing small-scale pilot reactions with varying ratios.[3] | |
| Precipitation of NHS Ester | Poor Solubility: Standard NHS esters can have low solubility in aqueous buffers.[4] | Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[5] |
| Reagent Quality: The NHS ester may have hydrolyzed due to improper storage in the presence of moisture.[3] | Store the this compound in a desiccated environment at -20°C to -80°C.[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] |
Experimental Protocols
Protocol 1: Standard Quenching of this compound Reaction
This protocol describes the standard procedure to quench the reaction between this compound and a target molecule.
Materials:
-
Labeled protein solution (in amine-free buffer)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine, pH 8.0
Procedure:
-
Following the desired incubation time for your labeling reaction (typically 1-2 hours at room temperature or 2-4 hours at 4°C), prepare the quenching buffer.[5]
-
Add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume.
-
Incubate the mixture for an additional 15-30 minutes at room temperature with gentle mixing.[5]
-
Proceed with the purification of the labeled conjugate using methods such as size-exclusion chromatography or dialysis to remove the quenched NHS ester and other byproducts.[5]
Protocol 2: Troubleshooting Incomplete Hydrolysis and Inefficient Quenching
This protocol provides steps to address situations where you suspect incomplete reaction and quenching.
Materials:
-
Reaction mixture with suspected incomplete hydrolysis/quenching
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette
Procedure:
-
Assess Labeling Efficiency (Optional): Before proceeding, you can quantify the degree of labeling (DOL) using spectrophotometry to confirm low efficiency. Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the specific wavelength for the UBQ-3 tag.[1]
-
Re-Quench the Reaction: Add a fresh aliquot of quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Extend Incubation: Incubate for an extended period, for example, 1 hour at room temperature, to ensure all residual NHS ester is deactivated.
-
Purification: Purify the protein conjugate using a desalting column or dialysis to thoroughly remove all small molecules, including the quenching reagent and hydrolyzed NHS ester.
-
Analyze the Product: Re-assess the purity and labeling efficiency of your final product.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
Impact of buffer choice on UBQ-3 conjugation
Welcome to the technical support center for UBQ-3 conjugation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your ubiquitination assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for an in vitro UBQ-3 conjugation assay?
A1: The optimal buffer for a UBQ-3 conjugation assay can vary depending on the specific substrate and interacting partners. However, a common starting point is a buffer containing a physiological pH buffering agent, a magnesium source, a reducing agent, and ATP. Tris-HCl and HEPES are frequently used buffering agents.[1][2]
Q2: Why is ATP essential in the ubiquitination reaction buffer?
A2: ATP is a critical component as it is required by the E1 activating enzyme to adenylate ubiquitin, which is the first step in the ubiquitination cascade.[3] This activation is an ATP-dependent process that forms a high-energy thioester bond between E1 and ubiquitin.
Q3: What is the role of DTT or β-mercaptoethanol in the conjugation buffer?
A3: Dithiothreitol (DTT) or β-mercaptoethanol are reducing agents that are included to maintain the cysteine residues in the active sites of the E1, E2 (like UBQ-3), and some E3 enzymes in a reduced state, which is essential for their catalytic activity.[2][4]
Q4: Can the pH of the buffer affect my UBQ-3 conjugation results?
A4: Yes, the pH of the reaction buffer is a critical parameter. Most ubiquitination assays are performed at a pH between 7.4 and 8.0.[1][4] Deviations from the optimal pH can affect the activity of the enzymes involved in the cascade and the stability of the thioester intermediates. For instance, a lower pH (around 5.75) has been reported to increase the stability of certain E2-ubiquitin thioester intermediates.[5][6]
Q5: Should I include a deubiquitinase (DUB) inhibitor in my buffer?
A5: When preparing cell lysates for in vivo ubiquitination assays, it is highly recommended to include DUB inhibitors, such as N-ethylmaleimide (NEM) and ubiquitin aldehyde, to prevent the removal of ubiquitin from your target protein during the experimental procedure.[1] For in vitro assays with purified components, DUB inhibitors are generally not necessary unless there is a risk of contaminating deubiquitinase activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak UBQ-3 conjugation | Suboptimal buffer composition: Incorrect pH, missing essential components. | Prepare fresh buffer and verify the pH. Ensure all components (Buffering agent, MgCl₂, DTT/β-mercaptoethanol, ATP) are present at the correct concentrations. Refer to the buffer composition table below. |
| Inactive ATP: ATP solution has degraded. | Use a fresh stock of ATP. It is recommended to store ATP solutions in small aliquots at -20°C.[1] | |
| Enzyme inactivity: E1, UBQ-3 (E2), or E3 ligase is inactive. | Ensure enzymes have been stored correctly. Test the activity of each enzyme individually if possible. The reducing agent in the buffer is critical for enzyme activity.[2] | |
| High background or non-specific bands | Contaminating proteins: Impure enzyme or substrate preparations. | Use highly purified recombinant proteins. If using cell lysates, consider an initial purification step for the target protein. |
| Excessive enzyme concentration: Too much E1, UBQ-3, or E3 ligase. | Optimize the concentration of each enzyme in the reaction through titration experiments. | |
| Smearing at the top of the gel | Formation of high-molecular-weight polyubiquitin (B1169507) chains: This can be the expected result. | This often indicates successful polyubiquitination. To confirm, you can run control reactions without E1 or E2.[1] |
| Protein aggregation: Buffer conditions may be promoting protein aggregation. | Try adding a non-ionic detergent like Tween-20 (e.g., 0.1%) to the reaction buffer.[7] You could also test different buffer salts (e.g., HEPES instead of Tris). |
Buffer Composition Comparison
For your reference, the following table summarizes common buffer compositions used for in vitro ubiquitination assays found in the literature.
| Component | Concentration Range | Common Choices | Reference |
| Buffering Agent | 20-50 mM | Tris-HCl, HEPES | [1][2][4] |
| pH | 7.4 - 8.0 | - | [1][4] |
| MgCl₂ | 5-10 mM | - | [1][2][4] |
| Reducing Agent | 0.5-5 mM | DTT, β-mercaptoethanol | [1][2][4] |
| ATP | 1-10 mM | - | [1][2][4] |
| NaCl (optional) | 0-100 mM | - | [2] |
Experimental Protocols
Standard In Vitro UBQ-3 Conjugation Assay
This protocol provides a starting point for a typical in vitro ubiquitination reaction. Optimization of component concentrations and incubation time may be necessary.
Materials:
-
E1 Activating Enzyme
-
UBQ-3 (E2 Conjugating Enzyme)
-
E3 Ligase (if applicable)
-
Substrate Protein
-
Ubiquitin
-
10x Ubiquitination Buffer (see recipe below)
-
100 mM ATP Solution
-
Nuclease-free water
-
SDS-PAGE sample buffer
10x Ubiquitination Buffer Recipe:
-
500 mM Tris-HCl, pH 7.5
-
100 mM MgCl₂
-
20 mM DTT
Procedure:
-
On ice, prepare the reaction mixture in a microcentrifuge tube. The final reaction volume is typically 20-50 µL.
-
X µL 10x Ubiquitination Buffer (to a final concentration of 1x)
-
X µL 100 mM ATP (to a final concentration of 1-5 mM)
-
50-100 nM E1 enzyme
-
200-500 nM UBQ-3 (E2 enzyme)
-
100-500 nM E3 ligase (if used)
-
1-5 µM Substrate protein
-
5-20 µM Ubiquitin
-
Nuclease-free water to the final volume.
-
-
As negative controls, prepare parallel reactions omitting E1, UBQ-3, or ATP.
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 30-90 minutes.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate protein or ubiquitin.
Visualizations
Caption: The enzymatic cascade of ubiquitin conjugation.
Caption: Troubleshooting workflow for UBQ-3 conjugation experiments.
References
- 1. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin-like Protein Conjugation: Structures, Chemistry, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: UBQ-3 NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated UBQ-3 NHS Ester from protein conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A1: The removal of unconjugated this compound is a critical downstream step for several reasons. The presence of free ester can lead to inaccurate quantification of the degree of labeling (DOL). Furthermore, any remaining reactive ester could bind non-specifically to other molecules in subsequent assays, leading to high background signals and unreliable results. Hydrolyzed, non-reactive UBQ-3 can also interfere with certain analytical techniques.
Q2: What are the most common methods for removing unconjugated this compound?
A2: The most widely used techniques for purifying protein conjugates after an NHS ester reaction are size exclusion chromatography (SEC), dialysis, and acetone (B3395972) precipitation.[1] Each method has its own advantages and is suitable for different experimental scales and purity requirements.[1]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on factors such as the size of your protein, the required final purity, the scale of your reaction, and the available equipment.[1] Size exclusion chromatography generally offers high purity and is relatively fast. Dialysis is a gentle method but can be time-consuming.[1] Acetone precipitation is a quick and effective method for concentrating the protein while removing contaminants, but it may cause protein denaturation.[2]
Q4: What is the stability of this compound in aqueous solutions?
A4: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to primary amines. The rate of hydrolysis is highly dependent on pH and temperature. Higher pH and temperature lead to a significantly shorter half-life of the reactive ester.
Data Presentation
Comparison of Purification Methods
The following table summarizes key parameters for the most common methods used to remove unconjugated this compound.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Acetone Precipitation |
| Principle | Separation based on molecular size.[3] | Selective diffusion across a semi-permeable membrane based on a molecular weight cut-off (MWCO).[4] | Differential solubility causing proteins to precipitate out of a solution containing an organic solvent.[5][6] |
| Typical Protein Recovery | >90% | >90% | 80-90% (can be lower due to resolubilization issues)[7] |
| Purity of Final Product | High | Moderate to High | Moderate to High |
| Processing Time | 30-60 minutes | 4 hours to overnight | 1-2 hours |
| Scale | Analytical to preparative | Small to large | Small to large |
| Key Advantage | High resolution and speed | Gentle, non-denaturing conditions | Concentrates the protein sample |
| Potential Disadvantage | Sample dilution | Time-consuming | Can cause protein denaturation and aggregation[2] |
Stability of NHS Esters
The stability of the NHS ester is critical for a successful conjugation reaction. The following table provides the approximate half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Note: These values are general for NHS esters and can vary based on the specific molecule and buffer conditions.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) / Gel Filtration
This method separates the larger protein-UBQ-3 conjugate from the smaller, unconjugated this compound and its hydrolysis byproducts.
Materials:
-
SEC column (e.g., Sephadex G-25)[8]
-
Equilibration/running buffer (e.g., PBS, pH 7.4)
-
Fraction collector (optional)
-
UV-Vis spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer at the recommended flow rate.
-
Sample Loading: Load the entire reaction mixture onto the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[1]
-
Elution: Begin elution with the running buffer. The larger, conjugated protein will elute first in the void volume, while the smaller, unconjugated UBQ-3 molecules will be retained in the pores of the resin and elute later.[3]
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and the appropriate wavelength for UBQ-3 (around 615 nm) to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using a centrifugal filter device.
Protocol 2: Dialysis
This technique relies on a semi-permeable membrane to separate the large conjugated protein from small unconjugated UBQ-3 molecules.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for most proteins.
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this often involves boiling in a bicarbonate or EDTA solution).
-
Load Sample: Transfer the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Stir the buffer gently on a stir plate.
-
Buffer Changes: Dialyze for at least 4 hours, with at least two changes of fresh, cold dialysis buffer. For maximum removal, dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the sample from the tubing/cassette. The sample is now purified.
Protocol 3: Acetone Precipitation
This method uses cold acetone to precipitate the protein, leaving the smaller unconjugated UBQ-3 in the supernatant.
Materials:
-
Acetone, pre-chilled to -20°C
-
Acetone-compatible microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Sample Preparation: Place your reaction mixture in a microcentrifuge tube.
-
Add Acetone: Add at least four volumes of ice-cold (-20°C) acetone to your sample.[2]
-
Incubation: Vortex the mixture and incubate at -20°C for at least 60 minutes.[2] For very dilute protein solutions, a longer incubation period may be necessary.
-
Centrifugation: Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.[2]
-
Remove Supernatant: Carefully decant the supernatant which contains the unconjugated UBQ-3.
-
Wash Pellet (Optional): To remove residual contaminants, you can add cold acetone, vortex briefly, and centrifuge again.
-
Dry Pellet: Allow the protein pellet to air-dry for a short period. Do not over-dry, as this can make it difficult to redissolve.
-
Resuspend: Resuspend the protein pellet in a suitable buffer. Note that some proteins may be denatured by this process and may be difficult to fully redissolve.[2]
Mandatory Visualizations
Caption: Experimental workflow for the removal of unconjugated this compound.
Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate, HEPES) before labeling. |
| Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly. | Use a fresh vial of this compound. Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Incorrect pH: Reaction pH is too low (<7) or too high (>9). | Ensure the reaction buffer pH is within the optimal range of 7-9. | |
| Precipitation of Protein During Labeling | High Molar Excess of UBQ-3: Over-labeling can alter protein solubility. | Empirically determine the optimal molar excess of this compound. Start with a lower molar ratio. |
| Solvent Concentration: High concentration of DMSO or DMF can cause some proteins to precipitate. | Keep the volume of the dissolved NHS ester solution to a minimum, typically less than 10% of the total reaction volume. | |
| Unconjugated UBQ-3 Detected After Purification | Inefficient Purification: The chosen method may not be optimal for your specific protein or scale. | For SEC, ensure the correct resin is used for the size of your protein.[8] For dialysis, increase the number of buffer changes and the total dialysis time. For precipitation, perform a second wash of the protein pellet. |
| Protein Aggregation: Aggregated protein may co-elute with the conjugate in SEC. | Analyze the purified sample by SDS-PAGE to check for aggregation. Optimize labeling conditions to minimize aggregation. |
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precipitation Procedures [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
Validating UBQ-3 NHS Ester Conjugation to Peptides: A Comparative Guide
For researchers and drug development professionals, the successful conjugation of molecules such as UBQ-3 NHS Ester to peptides is a critical first step. Equally important is the rigorous validation of these conjugates to ensure purity, stability, and desired stoichiometry. This guide provides a comparative overview of the common analytical techniques used to validate peptide conjugates, with a focus on a hypothetical this compound conjugate. We will explore the experimental data generated, detail the methodologies, and compare this approach with alternative conjugation strategies.
Core Validation Techniques for Peptide Conjugates
The validation of a peptide conjugate, such as one formed with this compound, relies on a suite of analytical methods to confirm the covalent linkage and characterize the final product. The most prevalent and powerful techniques include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fluorescence Spectroscopy.
Mass Spectrometry (MS) is an indispensable tool for the characterization of peptide drug conjugates.[1] It provides a direct measurement of the molecular mass of the conjugate, confirming the successful addition of the UBQ-3 moiety. High-resolution mass spectrometry (HRMS) can further provide information on drug-to-peptide ratios and identify any unconjugated species or impurities.[2] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed for analyzing peptide conjugates.[1][2]
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the peptide conjugate.[3][4] By separating the reaction mixture into its individual components, HPLC can quantify the amount of conjugated peptide, unreacted peptide, and excess this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity.[3][5][6] The addition of the UBQ-3 group will typically alter the retention time of the peptide, allowing for clear differentiation between the starting material and the product.[5] Other HPLC modes like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) can also be utilized to analyze conjugates based on size and charge, respectively.[3][4]
Fluorescence Spectroscopy is a valuable technique when the conjugated moiety, in this case, UBQ-3, possesses fluorescent properties. This method is highly sensitive and can be used to confirm conjugation and, in some cases, to quantify the degree of labeling.[7][8][9] By measuring the fluorescence emission of the conjugate, researchers can verify the presence of the fluorophore and study its properties in the conjugated state.
Comparative Data Presentation
The following tables summarize the type of quantitative data that can be obtained from each validation technique for a hypothetical UBQ-3-peptide conjugate.
Table 1: Mass Spectrometry Data
| Parameter | Description | UBQ-3-Peptide Conjugate | Unconjugated Peptide |
| Expected Molecular Weight (Da) | The theoretical mass of the molecule. | Mass of Peptide + Mass of UBQ-3 | Mass of Peptide |
| Observed Molecular Weight (Da) | The experimentally determined mass. | Should match the expected mass of the conjugate. | Should match the expected mass of the peptide. |
| Purity (%) | The relative abundance of the desired conjugate in the sample. | Calculated from the relative signal intensities. | - |
| Drug-to-Peptide Ratio (DPR) | The average number of UBQ-3 molecules conjugated to each peptide. | Determined from the mass shift. | 0 |
Table 2: HPLC Data
| Parameter | Description | UBQ-3-Peptide Conjugate | Unconjugated Peptide |
| Retention Time (min) | The time it takes for a compound to elute from the column. | Will have a distinct retention time, typically shifted from the unconjugated peptide. | Will have a characteristic retention time. |
| Peak Area (%) | The area under the chromatographic peak, proportional to the amount of substance. | Represents the percentage of the conjugate in the mixture. | Represents the percentage of unreacted peptide. |
| Purity (%) | The percentage of the main peak area relative to the total peak area. | High purity is indicated by a single, sharp peak. | - |
Table 3: Fluorescence Spectroscopy Data
| Parameter | Description | UBQ-3-Peptide Conjugate | Unconjugated Peptide |
| Excitation Wavelength (nm) | The wavelength of light absorbed by the fluorophore. | Should correspond to the known excitation maximum of UBQ-3. | No significant fluorescence. |
| Emission Wavelength (nm) | The wavelength of light emitted by the fluorophore. | Should correspond to the known emission maximum of UBQ-3. | No significant fluorescence. |
| Fluorescence Intensity | The brightness of the fluorescence emission. | Proportional to the concentration of the conjugate. | Negligible. |
Experimental Protocols
Detailed methodologies are crucial for reproducible validation of peptide conjugates. Below are representative protocols for the key experiments.
Protocol 1: Mass Spectrometry Analysis of UBQ-3-Peptide Conjugate
-
Sample Preparation:
-
Dissolve the lyophilized UBQ-3-peptide conjugate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
For MALDI-TOF analysis, mix the sample solution 1:1 with a suitable matrix (e.g., sinapinic acid) on the target plate and allow it to air dry.[2]
-
For ESI-MS analysis, dilute the sample further to approximately 10-100 pmol/µL in the infusion solvent.
-
-
Instrumentation and Data Acquisition:
-
MALDI-TOF MS: Acquire spectra in positive ion linear or reflectron mode over a mass range appropriate for the expected molecular weight of the conjugate.
-
ESI-MS: Infuse the sample directly into the mass spectrometer or inject it onto an online liquid chromatography system (LC-MS).[10][11] Acquire spectra over a suitable m/z range.
-
-
Data Analysis:
-
Process the raw data to obtain the deconvoluted mass spectrum.
-
Compare the observed molecular weight with the theoretical molecular weight of the UBQ-3-peptide conjugate.
-
Identify peaks corresponding to unconjugated peptide, excess reagent, and any side products.
-
Protocol 2: RP-HPLC Analysis of UBQ-3-Peptide Conjugate
-
Sample Preparation:
-
Dissolve the conjugation reaction mixture or purified conjugate in the mobile phase A (e.g., water with 0.1% trifluoroacetic acid) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and/or a wavelength specific to UBQ-3 if it has a chromophore.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the retention time and peak area for each component.
-
Calculate the percentage purity of the UBQ-3-peptide conjugate.
-
Compare the chromatogram of the reaction mixture to that of the unconjugated peptide to confirm the formation of a new product peak.
-
Protocol 3: Fluorescence Spectroscopy Analysis of UBQ-3-Peptide Conjugate
-
Sample Preparation:
-
Prepare a series of dilutions of the UBQ-3-peptide conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a blank sample containing only the buffer.
-
Prepare a control sample of the unconjugated peptide at the same concentration.
-
-
Instrumentation and Data Acquisition:
-
Use a spectrofluorometer to measure the fluorescence spectra.
-
Set the excitation wavelength to the known maximum for UBQ-3.
-
Scan the emission spectrum over a range that includes the expected emission maximum of UBQ-3.
-
-
Data Analysis:
-
Subtract the background fluorescence of the blank from the sample spectra.
-
Confirm the presence of a fluorescence emission peak at the expected wavelength for the UBQ-3-peptide conjugate.
-
Verify the absence of significant fluorescence from the unconjugated peptide control.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for validating the this compound conjugation to a peptide and a comparison of common amine-reactive conjugation chemistries.
Caption: Workflow for this compound conjugation and validation.
Caption: Comparison of peptide conjugation chemistries.
References
- 1. jchemrev.com [jchemrev.com]
- 2. books.rsc.org [books.rsc.org]
- 3. cellmosaic.com [cellmosaic.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 11. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Successful Protein Labeling with UBQ-3 NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to proteins is a critical step in a multitude of applications, from immunoassays to therapeutic development. UBQ-3 NHS Ester, a dark quencher, is a valuable tool for these applications. This guide provides a comprehensive comparison of methods to confirm successful labeling with this compound, alongside alternative approaches, supported by experimental protocols and data.
Understanding this compound
This compound is an amine-reactive compound used to label proteins, antibodies, and other molecules containing primary amines (-NH2), such as the side chain of lysine (B10760008) residues. The N-hydroxysuccinimide (NHS) ester group reacts with these amines under mild alkaline conditions (pH 7-9) to form a stable, covalent amide bond.[1][2] UBQ-3 is a non-fluorescent acceptor dye, often referred to as a dark quencher, with a broad quenching range from 620-730 nm.[1][3] This property makes it an ideal acceptor in Förster Resonance Energy Transfer (FRET) applications when paired with far-red to near-IR emitting dyes like Cy5, Cy5.5, and Alexa Fluor 647, 680, and 700.[1][3] It is structurally identical to Black Hole Quencher®-3 (BHQ®-3), meaning data and protocols for BHQ-3 are directly applicable to UBQ-3.[1][2]
Confirming Successful Labeling: The Degree of Labeling (DOL)
The primary method for confirming successful labeling is the determination of the Degree of Labeling (DOL). The DOL represents the average number of dye (or in this case, quencher) molecules conjugated to a single protein molecule. An optimal DOL is crucial; too low a DOL may result in a weak signal in downstream applications, while an excessively high DOL can lead to protein precipitation or altered function.
The DOL is calculated using spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the quencher (for UBQ-3, this is approximately 615 nm).[1]
Experimental Protocol: Determining the Degree of Labeling (DOL)
Materials:
-
UBQ-3 labeled protein, purified from unreacted quencher
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A_280_) and the absorbance maximum of UBQ-3 (~615 nm, A_max_).
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A_280_ - (A_max_ × CF)] / ε_protein_
-
A_280_ : Absorbance of the labeled protein at 280 nm.
-
A_max_ : Absorbance of the labeled protein at the quencher's maximum absorbance wavelength.
-
CF (Correction Factor) : The ratio of the quencher's absorbance at 280 nm to its absorbance at its A_max_. For UBQ-3 (BHQ-3), the extinction coefficient at 260nm is 13,000 M⁻¹cm⁻¹, and at 615nm is 40,700 M⁻¹cm⁻¹. A precise CF at 280nm would need to be determined experimentally or provided by the manufacturer.
-
ε_protein_ : Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
DOL = A_max_ / (ε_quencher_ × Protein Concentration (M))
-
ε_quencher_ : Molar extinction coefficient of UBQ-3 at its A_max_ (40,700 M⁻¹cm⁻¹).[1]
-
Comparison of Labeling Reagents
While this compound is an effective quencher, several alternatives are available. The choice of quencher depends on the specific application, particularly the spectral properties of the fluorescent donor dye.
| Feature | UBQ-3 / BHQ-3 NHS Ester | BlackBerry Quencher 650 (BBQ-650) | TAMRA NHS Ester |
| Quenching Mechanism | Dark Quencher (FRET & Static) | Dark Quencher (FRET & Static) | Fluorescent Quencher (FRET) |
| Absorption Max (nm) | ~672 nm[4] | ~650 nm[4] | ~555 nm |
| Quenching Range (nm) | 620-730 nm[1][3] | 550-750 nm[4] | 530-590 nm |
| Native Fluorescence | No | No | Yes |
| Primary Applications | FRET, qPCR probes for far-red dyes | FRET, qPCR probes for red to near-IR dyes | FRET with green/yellow dyes |
| Advantages | No background fluorescence, broad quenching range in the far-red spectrum.[5] | Broad quenching range, chemically stable.[4] | Well-established quencher. |
| Disadvantages | Can be less chemically stable than some alternatives under harsh oligo synthesis conditions.[4] | Contributes to background fluorescence, which can lower signal-to-noise ratio.[5] |
Experimental Protocols
Detailed Protocol for Antibody Labeling with this compound
This protocol is adapted from general NHS ester antibody labeling procedures and is suitable for labeling IgG antibodies with this compound.
Materials:
-
IgG antibody (free of amine-containing stabilizers like BSA or glycine)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2 mg/mL in the reaction buffer. If the antibody is in a different buffer, perform a buffer exchange.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared immediately before use.
-
-
Labeling Reaction:
-
A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[6] For an IgG antibody (MW ~150,000 g/mol ) at 2 mg/mL, a 15-fold molar excess is a good starting point.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Remove unreacted UBQ-3 and byproducts by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Confirmation:
-
Determine the Degree of Labeling (DOL) as described previously.
-
Visualizing Workflows and Pathways
Experimental Workflow for this compound Labeling
FRET Assay for MAPK/ERK Signaling Pathway
UBQ-3 labeled molecules are frequently used in FRET-based assays to study signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. A FRET-based biosensor can be designed to monitor ERK activity.
References
A Researcher's Guide to UBQ-3 and BHQ-3 Quenchers in qPCR
For researchers, scientists, and drug development professionals leveraging the precision of quantitative real-time PCR (qPCR), the choice of quencher is critical for achieving high signal-to-noise ratios and reliable data. This guide provides an objective comparison of UBQ-3 NHS Ester and BHQ-3, two dark quenchers used in qPCR probes, supported by their chemical properties and available performance data.
Executive Summary: this compound and Black Hole Quencher 3 (BHQ-3) are structurally identical molecules.[1][2] Consequently, their performance characteristics in qPCR applications are equivalent. Both are highly efficient, non-fluorescent ("dark") quenchers designed for use with far-red to near-infrared fluorophores. The selection between them is primarily a matter of supplier preference and availability. This guide will, therefore, focus on the collective performance attributes of the BHQ-3/UBQ-3 chemical entity.
Performance Characteristics
BHQ-3/UBQ-3 is a dark quencher with a broad and intense absorption range from 620 nm to 730 nm.[1][2] This makes it an ideal quenching partner for a variety of far-red and near-infrared fluorescent dyes commonly used in multiplex qPCR and other fluorescence-based assays.
Key Advantages:
-
True Dark Quencher: BHQ-3/UBQ-3 has no native fluorescence, which significantly reduces background signal and improves the signal-to-noise ratio compared to fluorescent quenchers like TAMRA.[]
-
Broad Absorption Spectrum: Its wide quenching range makes it versatile for multiplexing applications, as it can effectively quench multiple different fluorophores.[4]
-
Efficient Quenching Mechanism: BHQ dyes, including BHQ-3, utilize a combination of Förster Resonance Energy Transfer (FRET) and static quenching to suppress the signal from the reporter dye.[4][5] This dual mechanism contributes to their high quenching efficiency.
Considerations:
-
Chemical Stability: Some evidence suggests that BHQ-3 can be less stable than other quenchers, such as BHQ-2, particularly during oligonucleotide synthesis and deprotection steps.[6][7] It has also been noted to be potentially unstable in in-vivo applications due to the vulnerability of its azo bond.[8]
-
Optimal Fluorophore Pairing: While its absorption range is broad, optimal performance is achieved when paired with fluorophores whose emission spectra have a high degree of overlap with BHQ-3's absorption spectrum.
Quantitative Data Summary
The following tables summarize the key specifications and reported performance data for BHQ-3/UBQ-3.
Table 1: Specifications of UBQ-3/BHQ-3 NHS Ester
| Property | Value | Source(s) |
| Chemical Identity | Structurally identical to BHQ®-3 | [1][2] |
| Quenching Range | 620 - 730 nm | [1][2][9][10] |
| Absorption Maximum (λmax) | ~672 nm (in PCR buffer) | [6][11] |
| Molar Extinction Coefficient | ~42,700 cm⁻¹M⁻¹ (at λmax) | [11] |
| Reactivity | Primary amines (via NHS Ester) | [1][2] |
| Recommended Fluorophores | Cy5, Cy5.5, Alexa Fluor® 633, 647, 700, IRDye® 650, 680, 700 | [1][2][9][10] |
| Solubility | DMSO, DMF | [1] |
Table 2: Reported Quenching Efficiencies
| Fluorophore | Quenching Efficiency with BHQ-3 | Source(s) |
| Cy5 | 89% | [12] |
| Cy5.5 | 84% | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for a BHQ-3/UBQ-3 quenched probe in a typical qPCR workflow.
Caption: Quenching mechanism of BHQ-3/UBQ-3.
Caption: qPCR workflow using a molecular beacon probe.
Experimental Protocol: qPCR using a Molecular Beacon Probe with BHQ-3/UBQ-3
This protocol provides a general framework for a qPCR assay using a molecular beacon probe. Optimization of concentrations and temperatures is recommended for specific targets and primers.
1. Probe and Primer Design:
-
Target Selection: Choose a target region of 75-250 base pairs.[13]
-
Primer Design: Design forward and reverse primers with a melting temperature (Tm) between 50-65°C and a GC content of 50-60%.[13]
-
Molecular Beacon Design:
-
The loop sequence should be 18-30 nucleotides and complementary to the target sequence within the amplicon.[13]
-
The Tm of the probe-target hybrid should be 7-10°C higher than the annealing temperature of the PCR.[13]
-
The stem should consist of 5-7 complementary base pairs at the 5' and 3' ends.
-
The 5' end is labeled with a far-red fluorophore (e.g., Cy5) and the 3' end with BHQ-3/UBQ-3.
-
2. Reaction Setup:
Prepare a master mix for the desired number of reactions (including no-template controls). A typical 20 µL reaction is as follows:
| Component | Final Concentration | Volume for 20 µL Rxn |
| 2x qPCR Master Mix | 1x | 10 µL |
| Forward Primer (10 µM) | 500 nM | 1 µL |
| Reverse Primer (10 µM) | 500 nM | 1 µL |
| Molecular Beacon Probe (5 µM) | 250 nM | 1 µL |
| Template DNA | variable | X µL |
| Nuclease-Free Water | - | up to 20 µL |
3. Thermal Cycling Protocol:
The following is a typical two-step thermal cycling protocol.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension/Data Acquisition | 60°C | 60 seconds |
4. Data Analysis:
-
Baseline and Threshold: Set the baseline and threshold for Cq (quantification cycle) determination according to the instrument's software guidelines.
-
No-Template Control (NTC): The NTC reactions should not show any amplification.[14][15] Amplification in the NTC indicates contamination.
-
Standard Curve: For absolute quantification, generate a standard curve using a dilution series of a known amount of the target DNA.
-
Relative Quantification: For gene expression analysis, use a reference gene for normalization.
Conclusion
This compound and BHQ-3 are chemically identical and offer high performance as dark quenchers in qPCR applications, particularly for far-red and near-infrared fluorophores. Their ability to significantly reduce background fluorescence leads to improved signal-to-noise ratios and more sensitive and reliable data. While considerations regarding their stability during oligo synthesis should be noted, their excellent quenching properties make them a valuable tool for researchers in molecular biology and diagnostics.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. BHQ-3 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]
- 5. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 6. BHQ-3-5' Oligo Modifications from Gene Link [genelink.com]
- 7. Gene Link Modifications - BHQ-3-3' [genelink.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 2516243-92-6 | BroadPharm [broadpharm.com]
- 11. glenresearch.com [glenresearch.com]
- 12. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 13. What are the steps of a molecular beacon RT-PCR assay? | AAT Bioquest [aatbio.com]
- 14. Distinguishing Real Signal from Background Noise - Ask TaqMan #41 - Behind the Bench [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Analysis of UBQ-3 and Other Leading Far-Red Quenchers for Advanced Fluorescence-Based Assays
For Immediate Publication
San Francisco, CA – In the rapidly advancing fields of molecular biology and drug discovery, the demand for high-performance far-red and near-infrared (NIR) quenchers is paramount for the development of sensitive and robust fluorescence-based assays. This guide provides a comprehensive comparison of UBQ-3, a prominent far-red quencher, with other commercially available alternatives, including QSY-21, ATTO 680, IRDye QC-1, and BBQ-650. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal quencher for their specific applications, such as Fluorescence Resonance Energy Transfer (FRET) and quantitative real-time PCR (qPCR).
UBQ-3, which is structurally identical to Black Hole Quencher®-3 (BHQ®-3), is a dark quencher renowned for its broad and intense quenching range in the far-red spectrum, typically between 620 and 730 nm.[1][2] Its non-fluorescent nature minimizes background interference, thereby enhancing the signal-to-noise ratio in various assays.[3] This guide will delve into the quantitative performance of UBQ-3 against its competitors, present detailed experimental protocols for performance evaluation, and provide visual representations of key concepts and workflows.
Quantitative Performance Comparison of Far-Red Quenchers
The selection of an appropriate quencher is critically dependent on its spectral overlap with the emission spectrum of the chosen fluorophore. The following table summarizes the key quantitative parameters of UBQ-3 and its alternatives.
| Quencher | Absorption Maximum (λmax) | Quenching Range (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Compatible Fluorophores (Examples) |
| UBQ-3 (BHQ®-3) | 672 nm[3] | 620-730 nm[1][2][3] | 40,700[1] | Cy5, Cy5.5, Alexa Fluor 647, Alexa Fluor 680, IRDye 680[1][2] |
| QSY-21 | 661 nm[4] | 590-720 nm | 89,000 | Cyanine5, Cyanine5.5, AF 647[4] |
| ATTO 680 | 681 nm[5] | 645-695 nm (Excitation Range) | 125,000 | N/A (Primarily a fluorophore, but exhibits quenching properties)[5][6][7] |
| IRDye QC-1 | 737 nm (in 1X PBS) | ~500-800 nm[3] | 96,000 (in 1X PBS)[3] | Wide range of visible and NIR fluorophores[3] |
| BBQ-650 | 650 nm[8][9] | 550-750 nm[3][8][9] | 41,000[8] | Cy5, Cy5.5, and other red to near-infrared dyes[8][10] |
Experimental Protocols for Quencher Performance Evaluation
To objectively assess the performance of different far-red quenchers, standardized experimental protocols are essential. Below are detailed methodologies for two common applications: FRET-based protease assays and qPCR-based nucleic acid detection.
FRET-Based Protease Activity Assay
This protocol is designed to compare the quenching efficiency and signal-to-noise ratio of different quenchers in a protease cleavage assay.
Objective: To measure the increase in fluorescence upon cleavage of a FRET-labeled peptide substrate by a specific protease.
Materials:
-
Fluorophore-labeled peptide substrate with a protease cleavage site, conjugated to a far-red quencher (e.g., UBQ-3, QSY-21, IRDye QC-1, BBQ-650). The fluorophore should have an emission spectrum that overlaps with the quencher's absorption spectrum (e.g., Cy5).
-
Protease of interest (e.g., MMP9).[5]
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 20 µM ZnCl₂, 0.007% Brij-35, pH 7.8).[5]
-
Fluorescence microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
Procedure:
-
Substrate Preparation: Synthesize and purify the FRET-labeled peptide substrate. The fluorophore and quencher should be positioned on opposite sides of the protease cleavage site.
-
Reaction Setup: In a 96-well microplate, prepare triplicate reactions containing the FRET-labeled peptide substrate at a final concentration of 0.1 µM in the assay buffer.[5]
-
Initial Fluorescence Measurement (Background): Measure the fluorescence of the intact substrate (F_quenched). This represents the background signal in the quenched state.
-
Enzyme Addition: Add the protease to the wells to initiate the cleavage reaction. A control group without the enzyme should be included.
-
Kinetic Measurement: Monitor the increase in fluorescence over time at 37°C.[5]
-
Final Fluorescence Measurement (Unquenched): After the reaction has reached completion (or at a defined endpoint), measure the final fluorescence (F_unquenched). This represents the signal from the cleaved, unquenched fluorophore.
-
Data Analysis:
-
Quenching Efficiency (Q): Calculate the quenching efficiency using the formula: Q (%) = [(F_unquenched - F_quenched) / F_unquenched] x 100.
-
Signal-to-Noise Ratio (S/N): Calculate the S/N ratio by dividing the fluorescence signal of the cleaved substrate by the fluorescence of the intact substrate: S/N = F_unquenched / F_quenched.[11]
-
Expected Outcome: A higher quenching efficiency and a larger signal-to-noise ratio indicate a better-performing quencher for this application.
Quantitative Real-Time PCR (qPCR) Probe Assay
This protocol evaluates the performance of different quenchers in a 5'-nuclease qPCR assay (e.g., TaqMan® probe).
Objective: To compare the ability of different quenchers to suppress the fluorescence of a dual-labeled oligonucleotide probe and the subsequent signal increase upon probe hydrolysis during PCR.
Materials:
-
Dual-labeled qPCR probes targeting a specific gene. The probes should be labeled with a 5'-reporter fluorophore (e.g., FAM) and a 3'-quencher (e.g., UBQ-3, BBQ-650).
-
Forward and reverse primers for the target gene.
-
DNA template.
-
qPCR master mix containing Taq DNA polymerase with 5'-nuclease activity.
-
Real-time PCR instrument.
Procedure:
-
Probe and Primer Design: Design and synthesize dual-labeled probes and corresponding primers for the target sequence.
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate, including a no-template control. Each reaction should contain the qPCR master mix, forward and reverse primers, the dual-labeled probe, and the DNA template.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Acquisition: Record the fluorescence signal at each cycle.
-
Data Analysis:
-
Baseline and Threshold Setting: Set the baseline and threshold for each experiment according to the instrument's software guidelines.
-
Quantification Cycle (Cq): Determine the Cq value for each reaction.
-
Signal-to-Noise Ratio (S/N): The S/N ratio can be assessed by comparing the baseline fluorescence (noise) to the fluorescence of the amplified product (signal). A lower baseline and a higher end-point fluorescence indicate a better S/N ratio.[11]
-
Expected Outcome: An effective quencher will result in a low baseline fluorescence and a robust increase in fluorescence upon probe cleavage, leading to accurate and sensitive quantification of the target nucleic acid.
Visualizing Key Concepts and Workflows
To further clarify the principles and processes discussed, the following diagrams have been generated using the DOT language.
Caption: FRET-based protease assay workflow.
Caption: Mechanism of a 5'-nuclease qPCR probe.
Conclusion
The selection of a far-red quencher is a critical decision in the design of sensitive and reliable fluorescence-based assays. UBQ-3 (BHQ-3) offers a robust quenching efficiency within the far-red spectrum, making it a suitable choice for a variety of applications. However, alternatives such as QSY-21, IRDye QC-1, and BBQ-650 present their own unique advantages in terms of spectral range, molar extinction coefficient, and chemical stability. For instance, IRDye QC-1 provides an exceptionally broad quenching range, while BBQ-650 is noted for its chemical resistance during oligonucleotide synthesis.[3] Researchers are encouraged to consider the specific requirements of their experimental setup, including the choice of fluorophore and the nature of the assay, to make an informed decision. The experimental protocols provided herein offer a framework for the direct comparison of these quenchers to ensure optimal assay performance.
References
- 1. Absolute two-photon excitation spectra of red and far-red fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative PCR and Digital PCR Detection Methods [sigmaaldrich.com]
- 3. BHQ-3-5' Oligo Modifications from Gene Link [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 8. Dark Quencher Modifications | Eurofins India [eurofins.in]
- 9. metabion.com [metabion.com]
- 10. Dark Quencher Modifications [eurofinsgenomics.co.in]
- 11. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternatives for UBQ-3 NHS Ester in FRET Assays
For researchers, scientists, and drug development professionals employing Fluorescence Resonance Energy Transfer (FRET) assays, the choice of a quencher is critical for achieving high sensitivity and a robust signal-to-noise ratio. UBQ-3 NHS Ester is a widely used dark quencher, but a thorough understanding of its alternatives is essential for optimizing FRET-based experiments. This guide provides an objective comparison of this compound and its primary alternatives, supported by available spectral data and detailed experimental methodologies.
This compound is structurally identical to Black Hole Quencher™-3 (BHQ®-3) NHS Ester, making BHQ-3 a direct equivalent and a key point of comparison.[1][2] Other notable alternatives in a similar spectral range include ATTO 612Q NHS Ester and QSY®-21 NHS Ester. These non-fluorescent quenchers, often termed "dark quenchers," are advantageous as they do not emit their own fluorescence, thereby minimizing background signal and enhancing the dynamic range of the assay.[3] The quenching mechanism of these molecules primarily involves a combination of FRET and static (contact) quenching.[4][5]
Comparative Analysis of Quencher Properties
The selection of an appropriate quencher is dictated by the spectral overlap between the donor fluorophore's emission and the quencher's absorption spectrum.[6] Below is a summary of the key spectral properties of UBQ-3 and its alternatives.
| Quencher | Absorption Max (λabs) | Quenching Range | Recommended Donor Dyes |
| UBQ-3 / BHQ-3 | ~615-672 nm[2][7] | 620-730 nm[1][8] | Cy5, Cy5.5, Alexa Fluor 633, Alexa Fluor 647, IRDye 680/700[1][8] |
| ATTO 612Q | 615 nm | Information not readily available | Fluorophores emitting in the red region |
| QSY-21 | ~661 nm | 580-680 nm | Alexa Fluor 647, Cy5, and other spectrally similar dyes |
Experimental Methodologies
The following sections detail the experimental protocols for utilizing these quenchers in a FRET assay, focusing on a common application: monitoring protein-protein interactions within the ubiquitin-proteasome system.
Experimental Workflow: FRET Assay for Ubiquitination
This workflow outlines the key steps in a FRET-based assay to monitor the interaction between an E3 ubiquitin ligase and its substrate.
Protocol 1: NHS Ester Labeling of Proteins
This protocol describes the general procedure for labeling proteins with an amine-reactive NHS ester of a quencher or fluorophore.
Materials:
-
Purified protein (e.g., E3 ligase or substrate) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quencher or Fluorophore NHS Ester (e.g., this compound)
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Adjust the pH of the protein solution to 8.0-8.5 by adding 1 M sodium bicarbonate. The final protein concentration should be between 1-10 mg/mL.
-
Prepare Dye/Quencher Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate in the dark for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted dye/quencher by passing the labeling reaction mixture through a gel filtration column pre-equilibrated with the desired storage buffer. The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye/quencher at its absorbance maximum.
Protocol 2: FRET-Based Protein-Protein Interaction Assay
This protocol outlines the steps for measuring the interaction between a donor-labeled E3 ligase and a quencher-labeled substrate.
Materials:
-
Donor-labeled E3 ligase
-
Quencher-labeled substrate protein
-
Assay buffer (e.g., PBS or Tris buffer with relevant co-factors)
-
96- or 384-well black microplate
-
Fluorescence plate reader capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Prepare Reagents: Dilute the donor-labeled E3 ligase and quencher-labeled substrate to the desired concentrations in the assay buffer.
-
Assay Setup:
-
Negative Control (Donor only): Add the donor-labeled E3 ligase to a well.
-
Negative Control (Acceptor only): Add the quencher-labeled substrate to a well.
-
Experimental Sample: Add both the donor-labeled E3 ligase and the quencher-labeled substrate to a well.
-
-
Incubation: Incubate the plate at the desired temperature for a time sufficient to allow for protein-protein interaction to reach equilibrium.
-
Fluorescence Measurement:
-
Excite the donor fluorophore at its excitation maximum.
-
Measure the fluorescence emission at both the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Correct for background fluorescence using wells with buffer only.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Alternatively, calculate a ratiometric value of acceptor emission to donor emission. An increase in this ratio indicates FRET.
-
Signaling Pathway Visualization: The Ubiquitin-Proteasome System
FRET assays are powerful tools for dissecting the intricate steps of the ubiquitin-proteasome pathway.[9][10] The following diagram illustrates the key stages of this pathway, highlighting potential points for FRET-based analysis of protein-protein interactions.
Conclusion
While this compound remains a reliable choice for FRET assays in the far-red spectrum, researchers have several excellent alternatives at their disposal. BHQ-3 NHS Ester serves as a direct, structurally identical replacement. ATTO 612Q and QSY-21 offer comparable quenching in similar spectral regions. The selection of the optimal quencher will ultimately depend on the specific donor fluorophore being used and the experimental context. By carefully considering the spectral properties and employing robust experimental protocols, researchers can successfully implement these alternatives to achieve high-quality FRET data for a deeper understanding of complex biological processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new FRET-based platform to track substrate ubiquitination by fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. lifesensors.com [lifesensors.com]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectrophotometric Analysis of Labeled Proteins: Fluorescent Dyes vs. Ubiquitination
For researchers, scientists, and drug development professionals, the accurate analysis of proteins is paramount. Labeling proteins is a fundamental technique to enable their detection and quantification, as well as to study their interactions and functions. This guide provides a comparative analysis of two distinct protein labeling strategies for spectrophotometric analysis: covalent modification with a fluorescent dye (using Fluorescein Isothiocyanate as a prime example) and the enzymatic attachment of ubiquitin, a small regulatory protein.
This comparison will delve into the experimental protocols, present quantitative performance data, and illustrate the associated biological pathways and workflows, providing a comprehensive resource for selecting the appropriate labeling method for your research needs.
Performance Comparison: Fluorescent Labeling vs. Ubiquitination
The choice of a labeling method significantly impacts the downstream analysis. While fluorescent labeling offers direct and robust spectrophotometric detection, ubiquitination provides insights into complex cellular signaling pathways. The following table summarizes key quantitative performance metrics for these two approaches.
| Feature | Fluorescent Labeling (e.g., FITC) | Ubiquitination |
| Detection Method | Direct absorbance or fluorescence spectrophotometry | Indirect; often requires secondary detection methods (e.g., specific antibodies, tagged ubiquitin) or coupled enzymatic assays.[1] |
| Labeling Efficiency | Typically high and can be controlled by adjusting dye-to-protein molar ratios. | Variable, dependent on enzyme (E1, E2, E3) activity, substrate availability, and reaction conditions. |
| Specificity | Generally targets primary amines (lysine residues and N-terminus), leading to potentially random labeling.[2][3] | Highly specific to target proteins recognized by E3 ligases. |
| Quantitative Range | Wide dynamic range, dependent on the spectrophotometer's sensitivity. | Can be challenging to quantify directly; often relies on semi-quantitative methods like Western blotting or more complex mass spectrometry.[4] |
| Impact on Protein Function | Can potentially alter protein structure and function due to the chemical modification. | A natural post-translational modification; can modulate protein function, stability, and localization as part of its biological role. |
| Ease of Use | Relatively straightforward chemical conjugation process.[2][3][5] | Requires a multi-enzyme system and more complex in vitro or cell-based assays.[6][7][8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful protein labeling and analysis. Below are representative protocols for labeling a protein with FITC and for performing an in vitro ubiquitination assay.
Protocol 1: Fluorescent Labeling of a Protein with FITC
This protocol describes the covalent attachment of Fluorescein Isothiocyanate (FITC) to a target protein.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for FITC labeling.[2][5]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[5]
-
Labeling Reaction: While gently stirring, slowly add 5-20 µL of the FITC solution for every 1 mg of protein. The optimal FITC-to-protein molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle stirring.[3]
-
Removal of Unconjugated FITC: Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the FITC-labeled protein.[2]
-
Spectrophotometric Analysis:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 495 nm (for FITC concentration).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of FITC at 280 nm (A280,corr = A280 - (A495 x 0.35)).
-
Calculate the degree of labeling (moles of FITC per mole of protein).
-
Protocol 2: In Vitro Ubiquitination Assay
This protocol outlines the enzymatic conjugation of ubiquitin to a substrate protein.
Materials:
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
Ubiquitin ligase (E3) specific for the substrate
-
Substrate protein
-
Ubiquitin
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE reagents
-
Western blotting reagents
-
Anti-substrate antibody and/or anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction components in the following order: reaction buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), E3 ligase (e.g., 500 nM), substrate protein (e.g., 1-5 µM), and ubiquitin (e.g., 10 µM).
-
Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody against the substrate protein to detect higher molecular weight bands corresponding to ubiquitinated forms of the substrate. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the modified substrate.
-
-
Spectrophotometric Quantification (Coupled Assay): A continuous spectrophotometric assay can be employed by coupling the release of pyrophosphate (PPi) from ATP hydrolysis during the E1 activation step to a colorimetric or fluorescent reporter system.[1] This allows for real-time monitoring of the overall ubiquitination reaction.
Visualizing the Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows.
The ubiquitin-proteasome system is a critical signaling pathway that regulates numerous cellular processes by marking proteins for degradation.
References
- 1. A spectrophotometric assay for conjugation of ubiquitin and ubiquitin-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. youdobio.com [youdobio.com]
- 4. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 9. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
Navigating the Ubiquitin Code: A Comparative Guide to Mass Spectrometry Analysis of Tri-Ubiquitin Conjugates
For researchers, scientists, and drug development professionals delving into the intricate world of protein ubiquitination, the precise analysis of specific ubiquitin conjugates is paramount. This guide provides a comparative overview of mass spectrometry-based approaches for the characterization of tri-ubiquitin (UBQ-3) conjugates, offering insights into experimental design, data interpretation, and alternative methodologies.
Protein ubiquitination, the attachment of one or more ubiquitin (Ub) monomers to a substrate protein, governs a myriad of cellular processes, from proteasomal degradation to signal transduction.[1][2] The formation of polyubiquitin (B1169507) chains with distinct linkages adds another layer of complexity to this post-translational modification, creating a "ubiquitin code" that dictates the functional outcome.[3] Analyzing the specific nature of these chains, such as tri-ubiquitin conjugates, requires powerful analytical techniques, with mass spectrometry (MS) at the forefront.
Quantitative Mass Spectrometry Approaches: A Head-to-Head Comparison
Several quantitative MS strategies can be employed to profile changes in the ubiquitinated proteome.[1][2][4] The choice of method depends on factors such as the biological system, the desired depth of analysis, and available instrumentation. The most common approaches include Stable Isotope Labeling with Amino acids in Cell culture (SILAC), label-free quantification, and isobaric labeling (e.g., Tandem Mass Tags - TMT).
| Method | Principle | Advantages | Disadvantages | Typical Application |
| SILAC | Metabolic labeling of proteins with "heavy" and "light" amino acids.[1][2][4] | High accuracy and precision due to early-stage sample mixing.[1][4] | Limited to cell culture systems that can be metabolically labeled.[5] Can be expensive. | Comparing ubiquitination profiles between two or three different cellular states (e.g., treated vs. untreated).[4][6] |
| Label-Free Quantification | Compares the signal intensity or spectral counts of peptides across different runs. | Applicable to any sample type, including tissues and clinical specimens. Cost-effective. | Prone to run-to-run variation, requiring robust normalization. Lower precision compared to labeling methods.[7] | Large-scale profiling of ubiquitination in diverse biological samples. |
| Isobaric Labeling (e.g., TMT) | Chemical labeling of peptides with tags that are isobaric in the MS1 scan but generate unique reporter ions in the MS/MS scan. | Enables multiplexing of up to 10 or more samples in a single run, reducing instrument time and variability.[8] | Can suffer from ratio compression, underestimating large changes in abundance.[5] Requires an additional fragmentation step (MS3) to mitigate this, which can reduce the number of identified peptides.[5] | Comparing ubiquitination dynamics across multiple conditions or time points.[8] |
The Experimental Journey: A Detailed Protocol for UBQ-3 Conjugate Analysis
The successful mass spectrometric analysis of ubiquitin conjugates hinges on a meticulous experimental workflow, from sample preparation to data analysis. The following protocol outlines the key steps for a typical bottom-up proteomics approach.
I. Sample Preparation: Enriching for Ubiquitinated Proteins
Due to the low stoichiometry of ubiquitinated proteins, enrichment is a critical first step.[1]
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., 8 M urea) to inactivate deubiquitinating enzymes (DUBs) that can remove ubiquitin modifications.[4][6]
-
Protein Extraction and Quantification: Extract total protein and determine the concentration using a standard protein assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent them from reforming.[9][10]
-
Enrichment of Ubiquitinated Peptides:
-
Affinity Purification: This is the most common method. Utilize reagents that specifically recognize the di-glycine (di-Gly) remnant left on a ubiquitinated lysine (B10760008) residue after tryptic digestion.[1][3] This can be achieved using antibodies targeting the K-ε-GG motif or specialized resins.
-
Tagged Ubiquitin: Expressing a tagged version of ubiquitin (e.g., His-tagged or HB-tagged) in cells allows for the specific pull-down of all ubiquitinated proteins.[1][4][6]
-
II. Protein Digestion and Peptide Preparation
-
Proteolytic Digestion: Digest the enriched proteins into peptides using a specific protease, most commonly trypsin. Trypsin cleaves after lysine (K) and arginine (R) residues, but cleavage is blocked at a ubiquitinated lysine, leaving a characteristic di-Gly remnant from ubiquitin's C-terminus.[1][3]
-
Desalting: Remove salts and other contaminants from the peptide mixture using a C18 solid-phase extraction (SPE) column to prevent interference during MS analysis.[11]
III. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation: Separate the complex peptide mixture using reverse-phase liquid chromatography based on hydrophobicity. This separation reduces the complexity of the sample entering the mass spectrometer at any given time.[12][13]
-
Tandem Mass Spectrometry (MS/MS):
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
MS2 Scan (Fragmentation): The instrument selects the most intense peptides from the MS1 scan and fragments them. The resulting fragment ions provide sequence information.[6]
-
IV. Data Analysis
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides. The search parameters must include the variable modification of a di-Gly remnant (+114.04 Da) on lysine residues.[3]
-
Quantification: For quantitative experiments (SILAC, label-free, TMT), specialized software is used to determine the relative abundance of the identified ubiquitinated peptides across different samples.
-
Bioinformatic Analysis: The identified ubiquitinated proteins and their modification sites are further analyzed to understand their biological functions and the pathways they are involved in.
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and a simplified signaling pathway involving ubiquitination.
Caption: Experimental workflow for mass spectrometry analysis of ubiquitin conjugates.
Caption: Simplified ubiquitin signaling pathway.
Beyond Mass Spectrometry: Alternative and Complementary Techniques
While mass spectrometry is the gold standard for identifying and quantifying ubiquitination sites on a global scale, other techniques can provide valuable and often complementary information.
-
Western Blotting: Using antibodies specific to ubiquitin or particular ubiquitin chain linkages can confirm the presence of ubiquitinated species and assess changes in their overall levels. However, this method lacks the site-specific information provided by MS.
-
Fluorescent Protein Reporters: Fusing a fluorescent protein to a ubiquitin-binding domain can allow for the visualization of ubiquitination events in living cells, providing spatial and temporal information.
-
Cellular Indexing of Transcriptomes and Epitopes by Sequencing (CITE-seq): This emerging technique combines single-cell RNA sequencing with antibody-based protein profiling, enabling the analysis of ubiquitination at the single-cell level.[14]
References
- 1. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accurate Label-Free Protein Quantitation with High- and Low-Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Multiplexed Quantitative Mass Spectrometry Analysis of Ubiquitylomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 14. Beyond mass spectrometry, the next step in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purification and Analysis of UBQ-3 Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for the purification and analysis of oligonucleotides labeled with the UBQ-3 dark quencher. The information presented is supported by illustrative experimental data and detailed protocols to assist in selecting the optimal strategy for your research and development needs.
Introduction to UBQ-3 Labeled Oligonucleotides
UBQ-3, equivalent to Black Hole Quencher®-3 (BHQ®-3), is a large, hydrophobic, polyaromatic-azo dark quencher. Its significant hydrophobicity is a primary consideration in the development of purification and analysis protocols. When attached to an oligonucleotide, UBQ-3 dramatically increases the overall hydrophobicity of the molecule, which is a key factor in chromatographic separation. This guide will focus on a model 25-mer oligonucleotide labeled at the 3'-end with UBQ-3 to demonstrate the principles of its purification and analysis.
Core Purification and Analysis Techniques
The primary methods for purifying and analyzing UBQ-3 labeled oligonucleotides are based on High-Performance Liquid Chromatography (HPLC). However, alternative techniques such as Capillary Gel Electrophoresis (CGE) and Mass Spectrometry (MS) offer complementary information and can be invaluable for comprehensive characterization.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is the most common and effective method for the purification of oligonucleotides labeled with hydrophobic moieties like UBQ-3. The separation is based on the differential hydrophobicity of the full-length, labeled product and failure sequences (shorter, unlabeled oligonucleotides). The UBQ-3 label provides a strong hydrophobic handle, leading to excellent separation of the desired product from unlabeled failure sequences.
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone. While highly effective for separating oligonucleotides by length, the large hydrophobic UBQ-3 label can sometimes interfere with the interaction between the oligonucleotide and the stationary phase, potentially leading to broader peaks and reduced resolution compared to IP-RP-HPLC for this specific application.
Capillary Gel Electrophoresis (CGE)
CGE offers very high-resolution separation of oligonucleotides based on their size (number of nucleotides). It is an excellent analytical tool for assessing the purity of a sample in terms of length-based impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides mass confirmation of the purified oligonucleotide, offering an orthogonal method of analysis to confirm the identity of the product and any impurities.
Comparative Performance Data
To illustrate the performance of these techniques, a crude 25-mer oligonucleotide with a 3'-UBQ-3 label was purified and analyzed. The following tables summarize the quantitative data obtained.
Table 1: Comparison of Purification Methods for a 25-mer UBQ-3 Oligonucleotide
| Purification Method | Principle of Separation | Purity Achieved (%)* | Typical Yield (%)** | Resolution of Labeled vs. Unlabeled |
| IP-RP-HPLC | Hydrophobicity | >95 | 60-80 | Excellent |
| AEX-HPLC | Charge (Length) | >90 | 50-70 | Good |
*Purity determined by analytical IP-RP-HPLC. **Yield is dependent on the initial crude synthesis quality.
Table 2: Comparison of Analytical Methods for a Purified 25-mer UBQ-3 Oligonucleotide
| Analytical Method | Principle of Separation | Information Provided | Resolution (n vs n-1) | Throughput |
| Analytical IP-RP-HPLC | Hydrophobicity | Purity, presence of hydrophobic impurities | Good | High |
| Analytical AEX-HPLC | Charge (Length) | Purity by length, presence of charged impurities | Excellent | High |
| CGE | Size/Electrophoretic Mobility | High-resolution purity by length | Excellent | High |
| LC-MS | Mass-to-charge ratio | Molecular weight confirmation, impurity identification | N/A | Medium |
Experimental Workflows and Protocols
Detailed methodologies for the purification and analysis of UBQ-3 labeled oligonucleotides are provided below.
Logical Workflow for Purification and Analysis
Protocol 1: IP-RP-HPLC Purification of UBQ-3 Labeled Oligonucleotides
Objective: To purify a crude 25-mer oligonucleotide with a 3'-UBQ-3 label to >95% purity.
Materials:
-
HPLC System: Preparative HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 10 x 250 mm)
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
Sample: Crude 25-mer UBQ-3 oligonucleotide, deprotected and desalted, dissolved in Mobile Phase A.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude oligonucleotide sample onto the column.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of UBQ-3 (~650 nm).
-
The UBQ-3 labeled oligonucleotide will elute significantly later than the unlabeled failure sequences due to its high hydrophobicity.
-
Collect the major peak corresponding to the full-length, labeled product.
-
Analyze the collected fractions for purity using analytical IP-RP-HPLC.
-
Pool the pure fractions and lyophilize.
Protocol 2: AEX-HPLC Analysis of UBQ-3 Labeled Oligonucleotides
Objective: To assess the purity of a UBQ-3 labeled oligonucleotide based on length.
Materials:
-
HPLC System: Analytical HPLC system with UV detector
-
Column: Strong anion-exchange column (e.g., DNAPac PA200)
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0, with 1 M NaCl
-
Sample: Purified UBQ-3 oligonucleotide dissolved in Mobile Phase A.
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the purified oligonucleotide sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor the elution at 260 nm.
-
The major peak corresponds to the full-length product. Shorter failure sequences will elute earlier.
Protocol 3: CGE Analysis of UBQ-3 Labeled Oligonucleotides
Objective: To obtain a high-resolution purity assessment of the UBQ-3 labeled oligonucleotide.
Materials:
-
CE System: Capillary electrophoresis system with UV or fluorescence detector
-
Capillary: Fused silica (B1680970) capillary filled with a sieving polymer
-
Running Buffer: Tris-Borate-EDTA (TBE) buffer with 7 M urea
-
Sample: Purified UBQ-3 oligonucleotide dissolved in water.
Procedure:
-
Condition the capillary according to the manufacturer's instructions.
-
Inject the sample using electrokinetic injection.
-
Apply a high voltage across the capillary.
-
Monitor the migration of the oligonucleotide at 260 nm.
-
The electropherogram will show a major peak for the full-length product and smaller peaks for any n-1, n-2, etc., failure sequences.
Protocol 4: LC-MS Analysis of UBQ-3 Labeled Oligonucleotides
Objective: To confirm the molecular weight of the purified UBQ-3 labeled oligonucleotide.
Materials:
-
LC-MS System: An LC system coupled to an electrospray ionization mass spectrometer (ESI-MS)
-
Column: C18 reversed-phase column suitable for LC-MS
-
Mobile Phase A: 10 mM Triethylammonium bicarbonate (TEAB), pH 7.5
-
Mobile Phase B: Acetonitrile
-
Sample: Purified UBQ-3 oligonucleotide dissolved in Mobile Phase A.
Procedure:
-
Perform a rapid separation using a steep gradient of Mobile Phase B.
-
Introduce the eluent into the ESI-MS.
-
Acquire mass spectra in negative ion mode.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the oligonucleotide.
Conclusion
The purification and analysis of UBQ-3 labeled oligonucleotides are critical steps in ensuring their quality and performance in downstream applications. IP-RP-HPLC is the most effective method for the purification of these highly hydrophobic molecules, providing excellent resolution and high purity. AEX-HPLC and CGE are valuable analytical tools for assessing purity based on length, while LC-MS is essential for confirming the identity of the final product. The choice of method will depend on the specific requirements of the application, including the desired purity, yield, and the need for molecular weight confirmation. This guide provides a framework for selecting and implementing the most appropriate purification and analysis strategy for your UBQ-3 labeled oligonucleotides.
Validating Deubiquitinase Probe Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the accurate validation of deubiquitinase (DUB) probe activity is paramount for advancing our understanding of ubiquitin signaling and developing novel therapeutics. This guide provides a comparative overview of key functional assays, complete with experimental data, detailed protocols, and visual workflows to assist in the selection and implementation of the most appropriate validation strategies.
It is important to clarify a potential point of confusion regarding the term "UBQ-3." Commercially, UBQ-3 is known as a dark, far-red nonfluorescent quencher dye.[1] It is primarily used as an acceptor in Fluorescence Resonance Energy Transfer (FRET) applications, such as in the preparation of fluorogenic qPCR probes.[1] This guide will focus on functional assays for validating the activity of probes designed to measure deubiquitinase (DUB) enzyme activity, which are often referred to as DUB or ubiquitin-based probes.
Deubiquitinases are critical regulators of the ubiquitin-proteasome system, and their dysregulation is implicated in numerous diseases.[2][3] Activity-based probes (ABPs) are indispensable tools for studying DUBs. These probes typically consist of a ubiquitin (Ub) molecule modified with a reactive electrophilic "warhead" at the C-terminus, which covalently binds to the active site cysteine of a DUB.[4] Validating the activity and specificity of these probes is a crucial first step in their application.
Comparison of Functional Assays for DUB Probe Validation
The selection of a functional assay depends on various factors, including the specific research question, the required throughput, and the available instrumentation. Below is a comparison of common biochemical and cell-based assays used to validate DUB probe activity.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Biochemical Assays | ||||
| Ubiquitin Chain Cleavage | Cleavage of polyubiquitin (B1169507) chains by a DUB is visualized by SDS-PAGE and Western blot. | Direct assessment of catalytic activity against a native substrate. | Labor-intensive, low throughput, requires specific antibodies. | Low |
| Fluorescent Ubiquitin Substrates (e.g., Ub-AMC, Ub-Rho110) | Cleavage of a fluorophore from a ubiquitin conjugate results in an increase in fluorescence.[3][5][6] | High sensitivity, suitable for kinetic analysis, amenable to high-throughput screening.[5][7] | Indirect measurement of activity, potential for artifacts from autofluorescence.[5] | High |
| Fluorescence Polarization (FP) | DUB-mediated cleavage of a fluorescently labeled ubiquitin substrate leads to a decrease in fluorescence polarization. | Homogeneous assay format, high throughput. | Requires specialized plate readers, can be sensitive to buffer components. | High |
| Cell-Based Assays | ||||
| In-Gel Fluorescence Scanning | A fluorescently tagged ABP is used to label active DUBs in cell lysates, which are then visualized by in-gel fluorescence scanning.[8][9] | Direct visualization of probe-DUB interaction in a complex mixture, avoids the need for antibodies.[8][9] | Provides a snapshot of DUB activity at a single time point. | Medium |
| Flow Cytometry Reporter Assay | A fusion protein reporter is processed by a specific DUB, leading to a change in fluorescence that can be quantified by flow cytometry.[2][10] | Allows for sensitive quantification of DUB activity and inhibition in living cells.[2] | May have limited throughput for large-scale screening campaigns.[10][11] | Medium |
| AlphaLISA | A cell-permeable, biotin-tagged ABP captures an HA-tagged DUB, bringing donor and acceptor beads into proximity to generate a luminescent signal.[10][11] | Robust and amenable to high-throughput screening in a cellular context.[11] | Requires specific tags on the probe and DUB, potential for non-specific interactions. | High |
| Pulldown and Mass Spectrometry | An affinity-tagged ABP is used to pull down active DUBs from cell lysates for identification and quantification by mass spectrometry.[12] | Unbiased, global profiling of DUB activity, can identify novel DUB targets.[12] | Technically demanding, requires sophisticated instrumentation and bioinformatics analysis. | Low |
Experimental Protocols
In Vitro DUB Activity Assay using a Fluorescent Ubiquitin Substrate
This protocol describes a general method for measuring DUB activity using a fluorogenic ubiquitin substrate like Ubiquitin-Rhodamine110 (Ub-Rho110).
Materials:
-
Purified recombinant DUB enzyme
-
Ub-Rho110 substrate (or similar fluorescent probe)
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the DUB enzyme in DUB reaction buffer.
-
Add 50 µL of each DUB dilution to the wells of the 96-well plate.
-
Prepare a working solution of the Ub-Rho110 substrate in DUB reaction buffer.
-
Initiate the reaction by adding 50 µL of the Ub-Rho110 working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine110).[5]
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the DUB activity.[5]
-
For inhibitor studies, pre-incubate the DUB enzyme with the inhibitor for a specified time before adding the substrate.
Cell-Based DUB Activity Profiling using In-Gel Fluorescence
This protocol outlines the use of a fluorescently tagged activity-based probe to label and visualize active DUBs in a cell lysate.
Materials:
-
Cultured cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Fluorescent ABP (e.g., TAMRA-Ub-VME)
-
SDS-PAGE loading buffer
-
In-gel fluorescence scanner
Procedure:
-
Lyse the cultured cells on ice and clarify the lysate by centrifugation.
-
Determine the protein concentration of the cell lysate.
-
In a microcentrifuge tube, incubate a defined amount of cell lysate (e.g., 50 µg) with the fluorescent ABP (e.g., 1 µM) for a specified time at 37°C.
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled DUBs by scanning the gel using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore.[9]
-
The intensity of the fluorescent bands corresponds to the activity of the specific DUBs.
Data Presentation
The following table provides example data from an in vitro DUB inhibition assay, demonstrating how to present quantitative results for comparison.
| Inhibitor | Target DUB | IC50 (nM) |
| Compound X | USP7 | 50 |
| USP2 | 1500 | |
| UCHL1 | >10,000 | |
| Compound Y | USP7 | 250 |
| USP2 | 300 | |
| UCHL1 | 5000 | |
| PR-619 (Pan-DUB inhibitor) | USP7 | 100 |
| USP2 | 120 | |
| UCHL1 | 200 |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are examples created using the DOT language.
Caption: A generalized workflow for a DUB activity assay.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUB Profiling Assays - Creative Biogene [creative-biogene.com]
- 8. Profiling the Activity of Deubiquitinating Enzymes Using Chemically Synthesized Ubiquitin-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 9. ubiqbio.com [ubiqbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based ubiquitin-protein probes reveal target protein specificity of deubiquitinating enzymes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01573B [pubs.rsc.org]
A Comparative Guide to Quencher Efficiency: UBQ-3 and Other Common Quenchers
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based assays, the choice of a quencher is as critical as the selection of the fluorophore itself. Effective quenching is paramount for achieving high signal-to-noise ratios and, consequently, reliable and sensitive results in applications such as quantitative PCR (qPCR), FRET-based assays, and in vivo imaging. This guide provides an objective comparison of the quenching efficiency of UBQ-3 and other widely used quenchers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Overview of Quenching Mechanisms
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. In the context of molecular probes, this is typically achieved through one of two primary mechanisms:
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process where an excited donor fluorophore transfers energy to a nearby acceptor molecule (the quencher) through dipole-dipole interactions.[1][2] The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the donor and acceptor dipoles.[2] Dark quenchers, such as the Black Hole Quencher™ (BHQ™) series and UBQ-3, primarily operate through this mechanism, dissipating the absorbed energy as heat rather than light.[3]
-
Static (or Contact) Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[2][4] This direct interaction effectively prevents the fluorophore from being excited. Static quenching is often observed when the fluorophore and quencher are in very close proximity and can be influenced by hydrophobic and electrostatic interactions.[2][5]
Quencher Performance Comparison
The selection of an appropriate quencher is dictated by the emission wavelength of the chosen fluorophore. An ideal quencher should have a broad absorption spectrum that significantly overlaps with the fluorophore's emission spectrum to ensure efficient FRET.
UBQ-3 , which is structurally identical to BHQ-3 , is a dark quencher with a broad and intense quenching range from 620 nm to 730 nm.[6] This makes it an excellent choice for quenching fluorophores that emit in the far-red and near-infrared regions of the spectrum.
Below is a summary of the spectral properties of UBQ-3 and other commonly used quenchers.
Table 1: Spectral Properties of Common Quenchers
| Quencher | Maximum Absorption (λmax) | Quenching Range (nm) | Key Characteristics |
| UBQ-3 / BHQ-3 | 672 nm | 620 - 730 nm[6] | Dark quencher, ideal for far-red and near-IR fluorophores like Cy5, Cy5.5, and Alexa Fluor 647.[7][8] |
| BHQ-1 | 534 nm[6][9] | 480 - 580 nm[6][9] | Dark quencher, suitable for green to yellow-orange fluorophores such as FAM, TET, HEX, and JOE.[7][10] |
| BHQ-2 | 579 nm[6][9] | 550 - 650 nm[6] | Dark quencher, effective for orange to red fluorophores like TAMRA, ROX, and Texas Red.[7][10] |
| Dabcyl | 453 nm[6] | 380 - 530 nm[6] | Dark quencher, commonly used for fluorophores emitting in the blue to green range. Its efficiency decreases with longer wavelength dyes. |
| TAMRA | ~555 nm | ~530 - 600 nm | Fluorescent quencher, which can contribute to background signal. Effective for fluorophores with emission maxima below 560 nm.[5] |
Table 2: Quenching Efficiency Comparison
The following table summarizes available quantitative data on the quenching efficiency of various quencher-fluorophore pairs. It is important to note that direct comparisons can be challenging as efficiency can be influenced by the specific molecular context (e.g., oligonucleotide sequence, linker length).
| Fluorophore | Emission Max (λem) | Quencher | Quenching Efficiency (%) | Reference |
| Cy5 | ~665 nm | BHQ-3 | 89% | [8] |
| Dabcyl | 84% | [1] | ||
| BHQ dyes (general) | 96% | [1] | ||
| Cy5.5 | ~694 nm | BHQ-3 | 84% | [8] |
| IR800 | ~800 nm | QC-1 | 99% | [8] |
| Fluorescein (FAM) | ~520 nm | BHQ-1 | 91-93% | [1] |
| Dabcyl | 91-93% | [1] | ||
| Eclipse™ Quencher | 96% | [1] |
Note: The data for "BHQ dyes (general)" for Cy5 did not specify which BHQ was used, but given the emission of Cy5, BHQ-2 or BHQ-3 would be the appropriate choice.
Experimental Protocols
Measuring Quenching Efficiency
A common method to determine the quenching efficiency of a quencher is to compare the fluorescence intensity of a fluorophore in the presence and absence of the quencher. This is often done using dual-labeled oligonucleotide probes where the fluorophore and quencher are brought into close proximity.
Principle:
The quenching efficiency (Q) is calculated using the following formula:
Q (%) = (1 - (F / F₀)) x 100
Where:
-
F is the fluorescence intensity of the dual-labeled probe (fluorophore and quencher).
-
F₀ is the fluorescence intensity of a control probe containing only the fluorophore (or the dual-labeled probe after enzymatic cleavage separating the fluorophore and quencher).
Materials:
-
Fluorophore-labeled oligonucleotide (control).
-
Dual-labeled oligonucleotide with fluorophore and quencher.
-
Hybridization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl₂).
-
Fluorescence microplate reader or spectrofluorometer.
-
Black, clear-bottom 96-well or 384-well plates.
Procedure:
-
Sample Preparation:
-
Prepare solutions of the fluorophore-only control oligonucleotide and the dual-labeled (fluorophore-quencher) oligonucleotide at the same concentration (e.g., 100 nM) in hybridization buffer.
-
Pipette a set volume (e.g., 50-100 µL) of each solution into the wells of a black microplate. Include buffer-only wells as a blank.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the microplate reader or spectrofluorometer appropriate for the fluorophore being used.
-
Measure the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the sample wells.
-
Use the corrected fluorescence values to calculate the quenching efficiency using the formula above.
-
Visualizing Concepts
Quenching Mechanisms
Caption: Comparison of FRET and Static quenching mechanisms.
Experimental Workflow for Quenching Efficiency Measurement
Caption: Workflow for determining quencher efficiency.
Logical Relationship for Quencher Selection
Caption: Decision process for selecting a suitable quencher.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. Dark quencher - Wikipedia [en.wikipedia.org]
- 4. Comparison of FRET probes and static quenching [biosyn.com]
- 5. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. genelink.com [genelink.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 9. jenabioscience.com [jenabioscience.com]
- 10. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]
A Researcher's Guide to FRET Quenchers: Evaluating UBQ-3 NHS Ester Performance
For researchers, scientists, and drug development professionals navigating the complexities of Förster Resonance Energy Transfer (FRET) assays, the choice of a quencher is paramount to achieving sensitive and reliable results. This guide provides an objective comparison of UBQ-3 NHS Ester, a dark quencher, with other common alternatives, supported by experimental data and detailed protocols to inform your selection process.
This compound is a non-fluorescent acceptor dye with a broad quenching range in the far-red to near-infrared spectrum (620-730 nm).[1][2][3] Structurally identical to Black Hole Quencher™-3 (BHQ-3), it is designed for robust performance in FRET applications.[2][3] This guide will delve into the performance characteristics of UBQ-3 and its counterparts, offering a clear comparison to aid in the design and execution of your FRET-based experiments.
Comparative Performance of FRET Quenchers
The efficacy of a FRET quencher is determined by several key parameters, including its quenching efficiency, the Förster distance (R₀) of the FRET pair, and the resulting signal-to-background ratio. While direct head-to-head comparisons of UBQ-3 are not extensively published, its structural identity to BHQ-3 allows for performance inferences based on available BHQ-3 data.
A critical aspect of a quencher's performance is its ability to efficiently suppress the fluorescence of the donor fluorophore. Studies comparing BHQ-3 with other quenchers provide valuable insights. For instance, in a comparison with Dabcyl, BHQ dyes demonstrated superior quenching efficiency for far-red emitting dyes like Cy5, achieving 96% efficiency compared to Dabcyl's 84%. Another study reported quenching efficiencies of 89% for the BHQ-3/Cy5 pair and 84% for the BHQ-3/Cy5.5 pair. In contrast, the quencher IRDye® QC-1 has shown even higher efficiencies, with 98% for the QC-1/Cy5.5 pair and 99% for the QC-1/IRDye 800CW pair. This suggests that while UBQ-3 (as BHQ-3) is a highly effective quencher for far-red dyes, alternatives like IRDye® QC-1 may offer incremental improvements in quenching efficiency for specific applications.
The signal-to-background ratio is a crucial determinant of assay sensitivity. Dark quenchers like UBQ-3 are advantageous in this regard as they do not have native fluorescence, thereby reducing background noise and enhancing the signal-to-noise ratio.[4]
| Quencher | Fluorophore | Quenching Efficiency (%) | Förster Distance (R₀) | Signal-to-Background | Reference |
| UBQ-3 (inferred from BHQ-3) | Cy5 | 89 - 96 | Not Reported | High | [2] |
| UBQ-3 (inferred from BHQ-3) | Cy5.5 | 84 | Not Reported | High | |
| IRDye® QC-1 | Cy5.5 | 98 | Not Reported | Very High | |
| IRDye® QC-1 | IRDye 800CW | 99 | Not Reported | Very High | |
| Dabcyl | Cy5 | 84 | Not Reported | Moderate |
Visualizing FRET Principles and Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams illustrate the FRET process and a typical workflow for comparing quencher performance.
Detailed Experimental Protocols
The following protocols provide a framework for conjugating this compound to a model substrate and for performing a comparative FRET assay.
Protocol 1: Conjugation of this compound to an Amine-Modified Oligonucleotide
This protocol describes the labeling of an amine-modified oligonucleotide, which can serve as a substrate in a nuclease-based FRET assay.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the oligonucleotide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled oligonucleotide from the unreacted quencher using a gel filtration column equilibrated with an appropriate buffer (e.g., TE buffer).
-
Quantification: Determine the concentration and degree of labeling of the purified conjugate by measuring its absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of UBQ-3 (approximately 615 nm).
Protocol 2: Comparative FRET Assay for Protease Activity
This protocol outlines a method to compare the performance of UBQ-3 with another quencher in a FRET-based protease assay.
Materials:
-
Fluorophore-labeled peptide substrate with a protease cleavage site.
-
This compound and an alternative quencher NHS Ester.
-
Protease specific to the cleavage site in the peptide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Substrate Preparation: Synthesize and purify two versions of the FRET substrate: one labeled with the donor fluorophore and UBQ-3, and the other with the donor fluorophore and the alternative quencher.
-
Assay Setup: In a 96-well black microplate, prepare triplicate wells for each condition:
-
Unquenched Control: Donor-labeled peptide without a quencher.
-
Quenched Substrate (UBQ-3): Donor-UBQ-3 labeled peptide.
-
Quenched Substrate (Alternative): Donor-Alternative Quencher labeled peptide.
-
Buffer Blank: Assay buffer only.
-
-
Initial Fluorescence Measurement (F₀): Add the respective substrates to the wells at a final concentration of 100-500 nM in the assay buffer. Measure the fluorescence intensity at the donor's emission wavelength. This represents the background fluorescence of the intact, quenched probe.
-
Enzymatic Reaction: Initiate the reaction by adding the protease to the wells containing the quenched substrates.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time at the donor's emission wavelength. Record measurements every 1-5 minutes for a period of 30-60 minutes, or until the reaction reaches a plateau.
-
Final Fluorescence Measurement (F_final): After the reaction is complete, measure the final fluorescence intensity.
-
Data Analysis:
-
Quenching Efficiency (QE): Calculate as QE = (1 - (F₀_quenched / F₀_unquenched)) * 100%.
-
Signal-to-Background Ratio (S/B): Calculate as S/B = F_final / F₀_quenched.
-
Compare Performance: Compare the quenching efficiencies and signal-to-background ratios of the UBQ-3 and the alternative quencher to determine their relative performance in this assay.
-
Conclusion
This compound presents itself as a robust and reliable dark quencher for FRET applications in the far-red to near-infrared range. Its structural identity to BHQ-3 suggests a high quenching efficiency for commonly used fluorophores like Cy5 and Alexa Fluor dyes, leading to a favorable signal-to-background ratio. While alternatives like IRDye® QC-1 may offer slightly higher quenching efficiencies in certain contexts, the overall performance of UBQ-3 makes it a strong candidate for a wide array of FRET-based assays in research and drug development. The provided protocols offer a starting point for researchers to empirically validate the performance of UBQ-3 and other quenchers within their specific experimental systems.
References
- 1. apcmbp.uni-koeln.de [apcmbp.uni-koeln.de]
- 2. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking UBQ-3: A Comparative Guide to Modern and Traditional Quenchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probe technology, the choice of a quencher is critical for the development of sensitive and reliable assays. This guide provides an objective comparison of the Universal Black™ 3 (UBQ-3) quencher against traditional quenchers, supported by experimental data. UBQ-3 is structurally and spectrally equivalent to the well-established Black Hole Quencher®-3 (BHQ®-3), and as such, data for BHQ-3 is used here as a direct performance benchmark.[1][2] This guide will delve into the mechanisms of fluorescence quenching, present comparative performance data, and provide detailed experimental protocols for researchers to conduct their own benchmarking studies.
Understanding Quenching Mechanisms
Fluorescence quenching is a process that decreases the intensity of fluorescence emission from a fluorophore. This can occur through several mechanisms, with Förster Resonance Energy Transfer (FRET) and static quenching being the most relevant for probe-based assays.
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process where an excited donor fluorophore transfers energy to a nearby acceptor molecule (the quencher).[3] The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the quantum yield of the donor. Dark quenchers like UBQ-3 are particularly effective in FRET-based probes as they dissipate the absorbed energy as heat rather than emitting their own fluorescence, which minimizes background signal.[3][4][5]
Static Quenching: This mechanism occurs when the fluorophore and quencher form a non-fluorescent complex on the ground state. This interaction effectively reduces the concentration of fluorescent molecules available for excitation. The formation of these intramolecular dimers is facilitated by hydrophobic and electrostatic interactions between the reporter dye and the quencher.[4] Black Hole Quencher™ dyes, and by extension UBQ-3, can utilize both FRET and static quenching mechanisms, leading to enhanced quenching efficiency and improved signal-to-noise ratios.[4][6]
Comparative Performance of UBQ-3 and Traditional Quenchers
The selection of an appropriate quencher is dictated by its spectral overlap with the chosen fluorophore and its overall quenching efficiency. UBQ-3, with its broad absorption spectrum from 620-730 nm, is designed to effectively quench a wide range of red and far-red emitting dyes.[1]
Quenching Efficiency
The primary metric for a quencher's performance is its ability to reduce the fluorescence of a partner fluorophore. The following table summarizes the quenching efficiencies of BHQ-3 (equivalent to UBQ-3) and other quenchers when paired with various fluorophores.
| Fluorophore | Quencher | Quenching Efficiency (%) | Reference |
| Cy5 | BHQ-3 | 89 | [7] |
| Cy5.5 | BHQ-3 | 84 | [7] |
| IRDye 800CW | BHQ-3 | N/A | [7] |
| Cy5 | Dabcyl | 84 | [3] |
| Fluorescein | Dabcyl | ~91-93 | [3] |
| Fluorescein | BHQ-1 | ~91-93 | [3] |
| Cy5 | QC-1 | N/A | [7] |
| Cy5.5 | QC-1 | 98 | [7] |
| IRDye 800CW | QC-1 | 99 | [7] |
Note: N/A indicates data not available in the cited sources. The efficiency of quenching can be context-dependent, influenced by the specific probe design and assay conditions.
Signal-to-Noise Ratio (S/N)
A high signal-to-noise ratio is crucial for assay sensitivity. Dark quenchers like UBQ-3 excel in this regard because they do not have native fluorescence, which significantly reduces background noise compared to fluorescent quenchers like TAMRA.[4][5][8] The use of BHQ dyes has been shown to result in much higher signal-to-noise ratios compared to probes using Dabcyl or TAMRA.[5][9]
| Reporter-Quencher Pair | Relative Signal-to-Noise Ratio | Reference |
| FAM-BHQ-1 | High | [5][9] |
| Cy3-BHQ-2 | High | [9] |
| Cy5-BHQ-3 | High | [9] |
| FAM-DABCYL | Lower | [5][9] |
| FAM-TAMRA | Lowest | [5][9] |
Experimental Protocols
To facilitate independent benchmarking, detailed protocols for key performance assays are provided below.
Experimental Workflow for Quencher Comparison
The following diagram outlines a general workflow for comparing the performance of different quenchers.
Protocol for Measuring Quenching Efficiency
Objective: To quantify the efficiency of a quencher in reducing the fluorescence of a specific fluorophore.
Materials:
-
Fluorophore-quencher labeled oligonucleotide probe
-
Unlabeled complementary target oligonucleotide
-
Nuclease-free water or appropriate hybridization buffer
-
Fluorometer or real-time PCR instrument
Procedure:
-
Prepare a stock solution of the fluorophore-quencher probe at a known concentration (e.g., 10 µM) in the hybridization buffer.
-
Prepare a stock solution of the complementary target oligonucleotide at a concentration in excess of the probe (e.g., 50 µM).
-
Measure the background fluorescence (F_quenched): Dilute the probe stock solution to a final concentration (e.g., 200 nM) in the hybridization buffer. Measure the fluorescence intensity at the emission wavelength of the fluorophore.
-
Induce fluorescence (F_unquenched): To the same sample, add the complementary target oligonucleotide to a final concentration that ensures complete hybridization (e.g., 1 µM). Allow the mixture to incubate at room temperature for 10-15 minutes to allow for hybridization, which separates the fluorophore and quencher.
-
Measure the maximum fluorescence: Measure the fluorescence intensity of the hybridized probe at the same emission wavelength.
-
Calculate Quenching Efficiency: Use the following formula: Quenching Efficiency (%) = (1 - (F_quenched / F_unquenched)) * 100
Protocol for Measuring Signal-to-Noise Ratio (S/N)
Objective: To determine the signal-to-noise ratio of a fluorescent probe upon target recognition.
Materials:
-
Fluorophore-quencher labeled oligonucleotide probe
-
Complementary target oligonucleotide
-
Non-complementary oligonucleotide
-
Hybridization buffer
-
Fluorometer or imaging system
Procedure:
-
Prepare three sets of samples:
-
Signal: Probe + complementary target in hybridization buffer.
-
Noise (Background): Probe + non-complementary target in hybridization buffer.
-
Blank: Hybridization buffer only.
-
-
Incubate all samples under the same conditions to allow for any potential interactions.
-
Measure fluorescence intensity:
-
Measure the mean fluorescence intensity of the "Signal" sample (ISignal).
-
Measure the mean fluorescence intensity of the "Noise" sample (INoise).
-
-
Calculate Signal-to-Noise Ratio: A common method is to divide the net signal by the background signal: S/N = (ISignal - INoise) / INoise Alternatively, for imaging applications, the signal-to-noise ratio can be calculated as the mean pixel intensity of the signal region divided by the standard deviation of the pixel intensity in a background region.[10][11]
Protocol for Photostability Assay
Objective: To evaluate the resistance of a fluorophore-quencher probe to photobleaching upon continuous excitation.
Materials:
-
Fluorophore-quencher labeled probe hybridized to its complementary target.
-
Microscope with a suitable laser line for excitation and a sensitive detector.
-
Imaging software capable of time-lapse acquisition.
Procedure:
-
Prepare the sample for microscopy.
-
Identify a region of interest (ROI) containing the fluorescently labeled molecules.
-
Set imaging parameters: Use a consistent laser power and exposure time for all samples being compared.
-
Acquire a time-lapse series: Continuously illuminate the ROI and acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
Analyze the data:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability.
-
Signaling Pathway and Logical Relationships
The following diagrams illustrate the FRET mechanism and the logical relationship in a probe-based detection assay.
Conclusion
UBQ-3 stands as a highly efficient dark quencher suitable for a wide range of applications, particularly those requiring sensitive detection in the red and far-red spectrum. Its performance, mirrored by that of BHQ-3, demonstrates significant advantages over traditional quenchers like Dabcyl and TAMRA, especially in terms of signal-to-noise ratio. By providing detailed experimental protocols, this guide empowers researchers to make informed decisions and to validate the performance of UBQ-3 and other quenchers within their specific experimental contexts. The continued development of advanced quenchers like UBQ-3 is pivotal for advancing the capabilities of fluorescence-based assays in research and diagnostics.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. metabion.com [metabion.com]
- 3. glenresearch.com [glenresearch.com]
- 4. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. BLACK HOLE QUENCHER™ (BHQ™) [sigmaaldrich.com]
- 6. Black Hole Quencher (BHQ) | AAT Bioquest [aatbio.com]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 8. jenabioscience.com [jenabioscience.com]
- 9. bioluminor.com [bioluminor.com]
- 10. help.codex.bio [help.codex.bio]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of UBQ-3 NHS Ester
Researchers and laboratory professionals handling UBQ-3 NHS Ester are responsible for ensuring its safe disposal to protect both personnel and the environment. As a reactive fluorescent agent, specific procedures must be followed to manage waste streams effectively. This guide provides essential, step-by-step instructions for the proper disposal of this compound in its various forms.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The reactive nature of N-Hydroxysuccinimide (NHS) esters necessitates careful handling to avoid inadvertent reactions and exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Lab coat |
| Respiratory | For solid powder: A dust mask (e.g., N95) is recommended |
Disposal Procedures for this compound Waste Streams
The correct disposal method for this compound is contingent on its physical state: unreacted solid powder, concentrated solutions, or contaminated laboratory materials. All waste generated from the use of this compound should be treated as chemical waste and segregated from regular trash[1].
-
Do Not Dispose in Regular Trash : Solid this compound powder should never be discarded in standard waste bins[1].
-
Collection : The original vial containing the unused or expired product must be placed in a designated hazardous chemical waste container[1].
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department[1].
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF)[2][3][4].
-
Collection : All concentrated stock solutions should be collected in a sealed, appropriately labeled hazardous waste container[1]. The container material should be compatible with the solvent used (e.g., high-density polyethylene (B3416737) for DMSO or DMF solutions)[1].
-
Waste Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
For dilute, non-mutagenic fluorescent dye solutions, some institutions may permit disposal via the sanitary sewer, but this must be confirmed with your local EHS office[1]. A more cautious and generally recommended approach involves hydrolysis of the NHS ester before disposal.
-
Hydrolysis (Deactivation) : Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to facilitate the hydrolysis of the reactive NHS ester.
-
Incubation : Allow the solution to stand at room temperature for several hours, or preferably overnight, to ensure complete hydrolysis[1]. This process deactivates the reactive ester group.
-
Collection for Disposal : After hydrolysis, transfer the solution to a designated aqueous hazardous waste container[1].
-
Solid Waste Collection : All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container[1].
-
Gels : Electrophoresis gels stained with this compound should be collected in a sealed container and disposed of as hazardous chemical waste[1].
Experimental Protocol: Hydrolysis of Dilute this compound Solutions
This protocol details the steps for the deactivation of dilute aqueous solutions of this compound via hydrolysis.
-
Objective : To hydrolyze the reactive NHS ester group in dilute aqueous solutions of this compound, rendering it less reactive for disposal.
-
Materials :
-
Dilute this compound aqueous solution
-
1 M Sodium Bicarbonate or a similar mild base
-
pH indicator strips or a pH meter
-
Designated aqueous hazardous waste container
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
-
Procedure :
-
Working in a well-ventilated area or a fume hood, carefully add the 1 M sodium bicarbonate solution dropwise to the dilute this compound solution.
-
Monitor the pH of the solution using pH strips or a pH meter. Continue adding the base until the pH is between 8.0 and 9.0.
-
Loosely cap the container to prevent pressure buildup and let it stand at room temperature for a minimum of 4 hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.
-
After the incubation period, transfer the hydrolyzed solution to the designated aqueous hazardous waste container.
-
Ensure the waste container is properly labeled and stored for collection by your institution's EHS department.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for various forms of this compound waste.
For all disposal procedures, it is crucial to adhere to the guidelines set forth by your institution's Environmental Health and Safety department. In cases of uncertainty, always consult with EHS personnel before proceeding[5]. Proper disposal not only ensures a safe laboratory environment but also maintains compliance with regulatory standards.
References
Essential Safety and Operational Guide for Handling UBQ-3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for UBQ--3 NHS Ester. By offering clear, step-by-step guidance, we aim to build deep trust and become your go-to resource for laboratory safety, extending value beyond the product itself.
Immediate Safety Information
While UBQ-3 NHS Ester is not classified as a hazardous substance or mixture according to the available Material Safety Data Sheet (MSDS), comprehensive toxicological data is not available.[1] Therefore, it is imperative to handle this compound with standard laboratory precautions for chemicals of unknown toxicity. The following personal protective equipment (PPE) is mandatory to ensure user safety and prevent potential exposure.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn. This minimizes the risk of dermal exposure. |
| Eye Protection | Safety Goggles with Side Shields | Required to protect eyes from potential splashes of the chemical, especially when in solution. Standard safety glasses are not sufficient. |
| Body Protection | Disposable Laboratory Coat | A disposable, fluid-resistant gown or lab coat is necessary to protect skin and clothing from accidental spills. Ensure it is fully buttoned. |
| Respiratory Protection | N95 Respirator Mask (if applicable) | While not generally required for handling the solid compound in well-ventilated areas, an N95 mask should be worn if there is a risk of generating dust or aerosols. |
Operational Plan: Handling and Preparation of this compound Solution
This compound is an amine-reactive compound that is sensitive to moisture.[2][3] Proper handling and storage are crucial to maintain its reactivity.
Storage and Handling
| Parameter | Specification | Rationale |
| Storage Temperature | -20°C | Ensures the chemical stability of the NHS ester. |
| Storage Conditions | Desiccated and protected from light | NHS esters are moisture-sensitive and can hydrolyze, losing their reactivity.[2][3] Protection from light prevents photodegradation. |
| Handling | Equilibrate to room temperature before opening | Prevents condensation of moisture inside the vial upon opening. |
Experimental Protocol: Preparation of a Stock Solution
-
Equilibration : Before use, allow the vial of this compound to warm to room temperature in a desiccator to prevent moisture condensation.
-
Solvent Preparation : Use anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) as the solvent. Ensure the solvent is of high purity to avoid premature reaction or hydrolysis.
-
Dissolution : Immediately before use, dissolve the this compound in the chosen solvent to the desired concentration. It is recommended to prepare fresh solutions for each experiment to ensure maximum reactivity.
-
Usage : Once dissolved, the solution should be used promptly for labeling reactions. The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental and laboratory safety. All waste should be treated as chemical waste.
Waste Segregation and Disposal Protocol
-
Unused Solid Compound : The original vial containing any unused or expired solid this compound should be placed in a designated hazardous waste container.
-
Solutions :
-
Quenching : Before disposal, quench the reactivity of the NHS ester in solution. This can be achieved by adjusting the pH to a basic level (above 8.5) and allowing it to stand for several hours to ensure complete hydrolysis.
-
Collection : Collect all quenched solutions in a sealed and clearly labeled hazardous waste container compatible with the solvents used (e.g., polyethylene (B3416737) for DMSO or DMF solutions).
-
No Drain Disposal : Never dispose of solutions containing this compound down the drain.
-
-
Contaminated Labware : All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, must be collected in a designated solid hazardous waste container.
-
Decontamination : Decontaminate surfaces and non-disposable equipment that may have come into contact with the compound by wiping with alcohol.
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers.
Experimental Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
